molecular formula C12H17N3O B1519416 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide CAS No. 1251922-83-4

1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B1519416
CAS No.: 1251922-83-4
M. Wt: 219.28 g/mol
InChI Key: GVQDTMFDMGDPEH-UHFFFAOYSA-N
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Description

1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide ( 1251922-83-4) is a high-value pyrrolidine-based chemical scaffold with significant relevance in medicinal chemistry and antimicrobial research. This compound, with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol, serves as a critical precursor in the development of novel therapeutic agents. Pyrrolidine carboxamides have been identified as a potent novel class of inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a validated target for combating multidrug-resistant tuberculosis . This research application is critical given the urgent global need for new antituberculosis agents. The pyrrolidine ring is a common feature in numerous FDA-approved drugs and bioactive molecules, underlining the utility of this compound in pharmaceutical development . Furthermore, structurally related N-(substituted phenyl)pyrrolidine-2-carboxamide analogues have demonstrated promising anticonvulsant activity in maximal electroshock seizure (MES) models, indicating the potential of this chemical class in central nervous system (CNS) drug discovery . The compound's structure, featuring a free amino group on the phenyl ring and a carboxamide on the pyrrolidine moiety, allows for versatile synthetic modifications, making it a flexible building block for constructing diverse chemical libraries. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[(2-aminophenyl)methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-10-5-2-1-4-9(10)8-15-7-3-6-11(15)12(14)16/h1-2,4-5,11H,3,6-8,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQDTMFDMGDPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide

[1][2]

Executive Summary

1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide (C₁₂H₁₇N₃O) represents a specialized scaffold in drug discovery, often utilized as a chiral building block for peptidomimetics and kinase inhibitors.[1][2][3] Its structure combines a rigid pyrrolidine core with a flexible, ionizable o-aniline moiety and a polar carboxamide.[1] This unique architecture presents specific solubility and stability challenges—namely, pH-dependent solubility profiles and oxidative sensitivity of the aniline group. This guide provides a comprehensive analysis of its properties and the standard operating procedures (SOPs) required for its rigorous characterization.

Chemical Identity & Structural Analysis[1][4][5][6][7]

The molecule is an N-alkylated L-prolinamide derivative. The presence of the ortho-amino group on the benzyl ring introduces a secondary ionization center and a potential site for intramolecular hydrogen bonding.[1]

PropertySpecification
IUPAC Name 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide
Common Synonyms N-(2-Aminobenzyl)prolinamide; 1-(2-Aminobenzyl)-L-prolinamide
CAS Number 1251922-83-4
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.28 g/mol
SMILES NC1=CC=CC=C1CN2CCC[C@H]2C(N)=O
Chirality (S)-Enantiomer (derived from L-Proline)
Structural Pharmacophore Visualization

The following diagram illustrates the key functional zones dictating the molecule's behavior:

ChemicalStructureCorePyrrolidine Ring(Rigid Scaffold)AmideC2-Carboxamide(H-Bond Donor/Acceptor)Core->AmideBasicNN1-Tertiary Amine(Major Basic Center)Core->BasicNLinkerMethylene Bridge(Rotatable Bond)Anilineo-Aniline Group(Oxidation Liability)Linker->AnilineBasicN->AmideIntramol. H-BondPotentialBasicN->Linker

Figure 1: Functional group decomposition highlighting reactivity hotspots and ionization centers.[1]

Physicochemical Properties (Core Profiling)[1][2]

This section contrasts calculated values (in silico) with expected experimental behaviors based on structure-activity relationships (SAR) of similar benzylamines.

Ionization Constants (pKa)

The molecule possesses two distinct basic centers.[1][2] Understanding their ionization is critical for solubility and formulation.[1][2]

  • pKa₁ (Tertiary Amine, N1): Predicted 8.5 – 9.2 .[1][2]

    • Mechanism:[1] The pyrrolidine nitrogen is the most basic site.[1] It will be protonated at physiological pH (7.4), rendering the molecule cationic.[1][2]

  • pKa₂ (Aniline, -NH₂): Predicted 3.5 – 4.2 .[1][2]

    • Mechanism:[1] The aromatic amine is weakly basic.[1][2] It remains neutral at pH > 5.0.[1][2]

  • Amide: Neutral (non-ionizable in aqueous range).[1][2]

Lipophilicity & Solubility[2]
  • LogP (Octanol/Water): Predicted 0.5 – 1.2 .[1][2]

    • Analysis: The molecule is moderately polar.[1][2] The hydrophilic amide and amine offset the lipophilic benzyl ring.[2]

  • LogD (pH 7.4): Predicted -0.5 to 0.5 .[1][2]

    • Implication: At pH 7.4, the cationic charge on the pyrrolidine nitrogen significantly increases water solubility compared to the neutral species.[1]

  • Aqueous Solubility:

    • pH < 6:[1] High (> 10 mg/mL) due to N1 protonation.[1][2]

    • pH > 10:[1][2] Moderate/Low.[1][2] The neutral free base may precipitate.[2]

Stability Profile
  • Oxidative Stability: Moderate Risk. The o-aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air and light, forming azo or nitroso impurities.[1][2]

  • Hydrolytic Stability: High. The amide bond is generally stable at pH 2–10.[1] Hydrolysis requires harsh acidic/basic conditions and elevated temperatures.[1][2]

Experimental Protocols

To validate the theoretical properties above, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Objective: Accurately determine the ionization constants to predict pH-dependent solubility.[1][2]

  • Preparation: Dissolve 5 mg of compound in 20 mL of degassed water/methanol (80:20 v/v) to ensure complete dissolution of the free base.

  • Titrant: Standardized 0.1 M HCl and 0.1 M NaOH.

  • Execution:

    • Acidify solution to pH 2.0 with HCl.[1][2]

    • Titrate with NaOH under inert gas (N₂ or Ar) to prevent carbonate formation and aniline oxidation.[1][2]

    • Record pH vs. Volume added.[1][2]

  • Analysis: Use the Bjerrum plot method to identify inflection points.[1][2]

    • Validation Check: The first inflection (pH ~4) corresponds to the aniline; the second (pH ~9) to the pyrrolidine.[1][2]

Protocol B: Kinetic Solubility & pH Profiling

Objective: Establish the "Solubility-pH" curve.[1][2]

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 2.0, 4.0, 6.8, 7.4, and 10.0.

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of each buffer in glass vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant using a 0.45 µm PVDF filter (low binding).

  • Quantification: Analyze via HPLC-UV (254 nm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2] Gradient 5-95% B.[1][2]

    • Validation Check: Ensure the pH of the filtrate has not shifted significantly from the starting buffer pH.[1]

Protocol C: Oxidative Stress Testing (Forced Degradation)

Objective: Assess the liability of the aniline group.[1]

  • Control: 1 mg/mL solution in water/acetonitrile.[1][2]

  • Stress Condition: Add 0.3% Hydrogen Peroxide (H₂O₂).[1][2] Incubate at Room Temperature for 4 hours.

  • Analysis: LC-MS monitoring.

    • Target: Look for M+16 (N-oxide) or M+14 (oxidation to nitro/nitroso) peaks.[1][2]

    • Acceptance: < 5% degradation indicates acceptable stability for standard processing.[1][2]

Workflow Visualization

The following diagram outlines the logical flow for characterizing a new batch of this material, ensuring quality control before biological testing.

CharacterizationWorkflowStartRaw Material(Solid)IdentityIdentity Check(1H-NMR, LC-MS)Start->IdentityPurityPurity Assessment(HPLC > 95%)Identity->PurityDecisionPasses QC?Purity->DecisionDecision->StartNo (Repurify)PhysChemPhysicochemical ProfilingDecision->PhysChemYesSub1pKa Determination(Titration)PhysChem->Sub1Sub2LogD/LogP(Shake Flask)PhysChem->Sub2Sub3Stability Stress(Oxidation/Hydrolysis)PhysChem->Sub3ReportGenerateCertificate of AnalysisSub1->ReportSub2->ReportSub3->Report

Figure 2: Sequential workflow for QC and physicochemical profiling of the compound.

References

  • PubChem Compound Summary. (n.d.). 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide (CID 43212093).[1][2][4] National Library of Medicine.[1][2] Retrieved February 20, 2026, from [Link][1][2]

  • Grembecka, J. (2008).[1][2] Proline-based organocatalysts: A versatile tool for asymmetric synthesis.[1][2]Mini-Reviews in Organic Chemistry, 5(4). (Contextual reference for prolinamide properties).

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1][2] (Source for pKa/LogP determination protocols).

  • Meanwell, N. A. (2011).[1][2] Synopsis of some recent tactical application of bioisosteres in drug design.Journal of Medicinal Chemistry, 54(8), 2529-2591.[1][2] (Reference for aniline/benzylamine stability and metabolism).

synthesis pathways for novel pyrrolidine-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Stereoconservative Coupling to C(sp³)-H Functionalization

Executive Summary

The pyrrolidine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for DPP-4 inhibitors (e.g., Vildagliptin), antiviral agents (HCV NS5A inhibitors), and asymmetric organocatalysts. While classical synthesis relies on the chiral pool (L-proline), modern drug discovery demands methods that allow late-stage diversification and rigorous stereocontrol.

This technical guide details three distinct synthetic pathways:

  • Stereoconservative Amide Coupling: Utilizing Propylphosphonic Anhydride (T3P®) to eliminate C2-epimerization.

  • Late-Stage C(sp³)-H Functionalization: Palladium-catalyzed installation of aryl groups at the metabolically liable C3 position.

  • Multicomponent Assembly (Ugi 4-CR): A high-throughput approach for generating diverse peptidomimetic libraries.

Part 1: Strategic Retrosynthesis & Scaffold Design

The primary challenge in synthesizing pyrrolidine-2-carboxamide derivatives is maintaining the optical purity of the


-chiral center (C2) while accessing specific substitution patterns on the pyrrolidine ring.
Pathway Visualization

The following diagram illustrates the disconnection strategies for accessing novel derivatives.

Retrosynthesis Target Target: Pyrrolidine-2-carboxamide (Substituted) PathA Pathway A: Amide Coupling (C2 Stereocenter Preservation) Target->PathA Disconnect Amide PathB Pathway B: C-H Activation (C3/C4 Functionalization) Target->PathB Disconnect Ring R-Group PathC Pathway C: Ugi 4-CR (N-Substitution & Library Gen) Target->PathC Disconnect N-Substituent Precursor1 L-Proline / N-Boc-Proline (Chiral Pool) PathA->Precursor1 Precursor2 Aryl Iodides / Directing Groups PathB->Precursor2 Precursor3 Aldehydes + Isocyanides PathC->Precursor3

Figure 1: Retrosynthetic disconnection showing the three primary logic gates for scaffold assembly.

Part 2: Core Synthetic Pathways

Pathway A: Stereoconservative Coupling via T3P®

The Challenge: Standard coupling reagents (HATU, EDC/HOBt) often induce racemization at the proline C2 position via oxazolone formation, particularly when the nitrogen is acylated. The Solution: Propylphosphonic Anhydride (T3P®) acts as a coupling agent with low epimerization potential due to its cyclic structure and rapid reaction kinetics in ethyl acetate.

Mechanistic Insight: T3P reacts with the carboxylic acid to form a mixed anhydride. Unlike linear mixed anhydrides, the T3P-intermediate is sterically encumbered, discouraging the intramolecular attack by the amide oxygen that leads to oxazolone formation (the primary mechanism of racemization).

Comparative Efficiency Table:

ReagentSolventYield (%)Epimerization (% D-isomer)Notes
HATU DMF922.5 - 5.0Difficult removal of urea byproducts.
EDC/HOBt DCM851.0 - 3.0Slower kinetics; HOBt is explosive risk.
T3P (50%) EtOAc96 < 0.1 Water-soluble byproducts; Green solvent.
Pathway B: Pd-Catalyzed C(sp³)-H Functionalization

The Challenge: Accessing C3-arylated prolines usually requires de novo ring synthesis (e.g., [3+2] cycloaddition), which is step-intensive. The Solution: Directed C-H activation using a bidentate directing group (DG) such as 8-aminoquinoline (AQ).

Mechanism:

  • Coordination: Pd(OAc)₂ coordinates to the AQ amide nitrogen and the quinoline nitrogen.

  • C-H Activation: A concerted metalation-deprotonation (CMD) event occurs at the sterically accessible C3 position (cis to the directing group).

  • Oxidative Addition: Aryl iodide adds to the Pd(II) center.

  • Reductive Elimination: Forms the C3-Aryl bond, retaining the cis stereochemistry relative to the carboxamide.

Pathway C: The Ugi 4-Component Reaction (4-CR)

The Challenge: Rapidly synthesizing libraries of N-substituted pyrrolidine carboxamides for SAR (Structure-Activity Relationship) studies. The Solution: A one-pot multicomponent reaction involving an amine, an oxo-component (ketone/aldehyde), a carboxylic acid, and an isocyanide.[1][2]

Part 3: Detailed Experimental Protocols

Protocol 1: T3P-Mediated Synthesis of (S)-N-Aryl-pyrrolidine-2-carboxamide

Target: Synthesis of a Vildagliptin-like intermediate without racemization.

Materials:

  • N-Boc-L-Proline (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Pyridine (2.5 equiv)

  • Ethyl Acetate (EtOAc) (Solvent, 5 mL/mmol)

Step-by-Step Methodology:

  • Charge: To a reactor equipped with an overhead stirrer, charge N-Boc-L-Proline and the aniline derivative in EtOAc.

  • Cool: Cool the suspension to 0–5 °C.

  • Base Addition: Add Pyridine dropwise. Note: Pyridine is superior to DIPEA for T3P couplings as it minimizes base-catalyzed epimerization.

  • Coupling: Add T3P solution dropwise over 20 minutes, maintaining internal temperature < 10 °C.

  • Reaction: Allow to warm to 20–25 °C and stir for 2 hours. Monitor via TLC (50% EtOAc/Hexane) or HPLC.

  • Workup (Self-Validating Step):

    • Add water (equal volume). T3P byproducts are water-soluble.[3][4]

    • Separate layers.[4] Wash organic layer with 0.5M HCl (to remove excess pyridine), then sat. NaHCO₃, then brine.

  • Isolation: Dry over Na₂SO₄ and concentrate.

  • Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the free amine salt.

Protocol 2: C(sp³)-H Arylation at C3

Target:cis-3-Phenyl-pyrrolidine-2-carboxamide derivative.

Materials:

  • N-Phthaloyl-Proline-8-aminoquinoline amide (Substrate)

  • Iodobenzene (Ar-I) (2.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • AgOAc (1.5 equiv) - Acts as the oxidant and iodide scavenger.

  • Toluene (0.2 M concentration)

Workflow:

  • Sealing: Combine substrate, Pd(OAc)₂, AgOAc, and Ar-I in a pressure tube.

  • Inertion: Purge with Argon for 5 minutes. Add Toluene. Seal the tube.

  • Heating: Heat to 110 °C for 18 hours.

  • Filtration: Cool to RT. Filter through a Celite pad to remove AgI and Pd black.

  • Purification: Concentrate and purify via flash chromatography (SiO₂).

  • DG Removal: The 8-aminoquinoline group is removed via oxidative cleavage (Ceric Ammonium Nitrate) or basic hydrolysis to reveal the primary carboxamide.

Part 4: Visualization of the Ugi Multicomponent Workflow

This pathway is ideal for generating "Novel" derivatives by varying the Isocyanide and Aldehyde inputs.

UgiReaction Amine Amine (R1-NH2) Imine Imine / Iminium Amine->Imine - H2O Ketone Ketone/Aldehyde (R2-CO-R3) Ketone->Imine - H2O Acid Carboxylic Acid (R4-COOH) Nitrilium Nitrilium Ion Acid->Nitrilium Protonation & Attack Iso Isocyanide (R5-NC) Iso->Nitrilium Protonation & Attack Imine->Nitrilium Protonation & Attack Imidate O-Acyl Imidate Nitrilium->Imidate Carboxylate Attack Product Bis-Amide Scaffold (Peptidomimetic) Imidate->Product Mumm Rearrangement (Irreversible)

Figure 2: The Ugi 4-Component Reaction sequence. The Mumm Rearrangement is the thermodynamic driving force.

Part 5: Quality Control & Stereochemical Integrity

Trustworthiness in synthesis requires rigorous validation of the chiral center.

  • Racemization Check:

    • Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

    • Mobile Phase: Hexane:IPA (90:10) is standard for protected pyrrolidines.

    • Standard: Always synthesize the racemate deliberately (using DL-Proline) to establish the retention times of both enantiomers.

  • Rotamer Complexity:

    • Pyrrolidine derivatives often exist as cis/trans rotamers due to the N-CO bond restricted rotation.

    • NMR Signature: Look for dual peaks in ¹H NMR (often a 3:1 ratio in CDCl₃). This is not impurity; confirm by Variable Temperature (VT) NMR (coalescence at >60 °C confirms rotamers).

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Affron, D. P., & Bull, J. A. (2014).[6] "Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation." Organic Letters.

  • Zhang, L., et al. (2014). "An efficient synthesis of Vildagliptin intermediates." Indian Journal of Chemistry.

  • Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews.

  • Arch Chemicals. (2024). "Propylphosphonic Anhydride (T3P®): Technical Profile and Applications."

Sources

potential mechanism of action of aminophenyl-pyrrolidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Mechanisms of Action of Aminophenyl-Pyrrolidine Compounds

Abstract

The aminophenyl-pyrrolidine scaffold represents a privileged structural motif in modern medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the potential mechanisms of action underlying the therapeutic promise of this compound class. We delve into the primary molecular targets and signaling pathways modulated by these agents, with a particular focus on their roles in oncology, metabolic disorders, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of aminophenyl-pyrrolidine compounds. We will dissect the causal relationships behind experimental designs and present validated protocols to empower further investigation.

I. Introduction: The Aminophenyl-Pyrrolidine Scaffold - A Versatile Pharmacophore

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in drug discovery, prized for its ability to introduce three-dimensionality and favorable physicochemical properties into small molecules.[1][2][3] When coupled with an aminophenyl moiety, this scaffold gives rise to a class of compounds with diverse and potent biological effects. The inherent stereochemistry and conformational flexibility of the pyrrolidine ring allow for precise orienting of substituents to engage with specific biological targets, while the aminophenyl group often serves as a key interaction point or a vector for further chemical modification.[2] This guide will systematically explore the key mechanisms through which these compounds exert their effects.

II. Anticancer Activity: Induction of Programmed Cell Death

A significant body of research has focused on the potent cytotoxic effects of aminophenyl-pyrrolidine derivatives against various cancer cell lines.[4][5][6] The primary mechanism appears to be the induction of programmed cell death, primarily through apoptosis and, in some cases, necrosis.

A. Mitochondrial-Mediated Apoptosis

Several studies have demonstrated that aminophenyl-pyrrolidine compounds can trigger the intrinsic apoptotic pathway.[4][5]

  • Mitochondrial Permeability Transition Pore (mPTP) Opening: These compounds have been shown to induce the opening of the mPTP, a critical event that disrupts the mitochondrial membrane potential.[4][5]

  • Cytochrome c Release: The opening of the mPTP leads to the release of cytochrome c from the intermembrane space into the cytosol.[4][5]

  • Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspases, such as caspase-3.[4][5]

compound Aminophenyl-Pyrrolidine Compound mt Mitochondrion compound->mt mptp mPTP Opening mt->mptp cyto_c Cytochrome c Release mptp->cyto_c apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Figure 1: Mitochondrial-mediated apoptotic pathway induced by aminophenyl-pyrrolidine compounds.

B. Induction of Oxidative Stress

Certain aminophenyl-pyrrolidine derivatives have been observed to elevate the levels of reactive oxygen species (ROS) within cancer cells.[4][5]

  • NADPH Oxidase (NOX) Activation: The source of this ROS generation has been linked to the activation of NADPH oxidase.[4][5] The resulting oxidative stress can further contribute to mitochondrial dysfunction and cell death.

C. Modulation of Signaling Pathways

The cellular response to aminophenyl-pyrrolidine compounds is also governed by the modulation of key signaling pathways.

  • p38 MAPK Pathway: Activation of the p38 mitogen-activated protein kinase (MAPK) pathway has been shown to differentially affect apoptotic and necrotic cell death, suggesting a complex regulatory role in determining the ultimate fate of the cell.[4][5]

Experimental Protocol: Caspase-3 Activity Assay

This protocol outlines a fluorometric assay to quantify the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., U937, K562) at a density of 1 x 10^6 cells/mL in a 96-well plate.

    • Treat cells with various concentrations of the aminophenyl-pyrrolidine compound for desired time points (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Lysis:

    • Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

  • Caspase-3 Assay:

    • Add 50 µL of 2X reaction buffer containing 10 mM DTT to each well.

    • Add 5 µL of 1 mM DEVD-AFC (caspase-3 substrate) to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

    • The fluorescence intensity is proportional to the caspase-3 activity.

III. Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The aminophenyl-pyrrolidine scaffold has proven to be a versatile framework for the design of potent and selective enzyme inhibitors.

A. Targeting Carbohydrate-Metabolizing Enzymes

Derivatives of aminophenyl-pyrrolidine have demonstrated inhibitory activity against α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion and glucose absorption.[7] This positions them as potential therapeutic agents for type 2 diabetes.

CompoundTarget EnzymeIC50 (µg/mL)
Compound 3a α-amylase36.32
Compound 3f α-glucosidase27.51
Table 1: Inhibitory activity of example aminophenyl-pyrrolidine derivatives against carbohydrate-metabolizing enzymes.[7]
B. Combating Antibiotic Resistance

Aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib] is a key enzyme responsible for resistance to aminoglycoside antibiotics.[8][9] Substituted pyrrolidine pentamine derivatives have been identified as inhibitors of this enzyme, offering a potential strategy to restore the efficacy of these important antibiotics.[8][9]

C. Other Notable Enzyme Targets

The therapeutic reach of aminophenyl-pyrrolidine-based enzyme inhibitors extends to:

  • N-acylethanolamine acid amidase (NAAA): Involved in the degradation of fatty acid ethanolamides.[10]

  • Dipeptidyl peptidase-IV (DPP-IV): A target for the treatment of type 2 diabetes.[10]

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to screen for inhibitors of α-glucosidase.

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 6.8).

    • Prepare a 1 U/mL solution of α-glucosidase in the phosphate buffer.

    • Prepare a 1 M solution of p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate.

    • Prepare a 0.1 N sodium carbonate solution to stop the reaction.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the aminophenyl-pyrrolidine compound at various concentrations.

    • Add 10 µL of the α-glucosidase solution and incubate at 37°C for 20 minutes.

    • Add 125 µL of the phosphate buffer.

    • Initiate the reaction by adding 20 µL of the p-NPG substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of the sodium carbonate solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

workflow α-Glucosidase Inhibition Assay Workflow reagents Prepare Reagents (Buffer, Enzyme, Substrate) workflow->reagents plate Add Compound to Plate reagents->plate enzyme_add Add α-Glucosidase & Incubate plate->enzyme_add buffer_add Add Buffer enzyme_add->buffer_add substrate_add Add p-NPG Substrate & Incubate buffer_add->substrate_add stop_reaction Add Sodium Carbonate substrate_add->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance

Figure 2: Workflow for the α-glucosidase inhibition assay.

IV. Modulation of G-Protein Coupled Receptors (GPCRs) and Ion Channels

The aminophenyl-pyrrolidine scaffold has also been implicated in the modulation of cell surface receptors and ion channels, particularly in the central nervous system. GPCRs are a large family of transmembrane receptors that play a crucial role in a multitude of physiological processes, making them highly attractive drug targets.[11][12][13][14]

A. Adrenoceptor Affinity

Certain pyrrolidin-2-one derivatives containing an aminophenyl moiety have demonstrated binding affinity for α1- and α2-adrenoceptors, suggesting a potential role in modulating adrenergic signaling.[15] This could have implications for cardiovascular and neurological disorders.

B. Anticonvulsant Activity

The anticonvulsant properties of some aminophenyl-pyrrolidine derivatives point towards their interaction with ion channels.[3][16][17]

  • Voltage-Gated Sodium Channels: Inhibition of these channels can stabilize hyperexcited neurons and suppress the propagation of excitatory impulses.[16]

  • T-type Calcium Channels: Inhibition of these channels is a known mechanism for reducing neuronal excitability.[16]

  • AMPA Receptor Antagonism: Some derivatives act as antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are ligand-gated ion channels that mediate fast synaptic transmission in the central nervous system.[17]

C. GABAergic System Modulation

The structural similarity of some pyrrolidone derivatives to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests a potential mechanism involving the facilitation of GABA binding to its receptors, thereby enhancing inhibitory neurotransmission.[16]

compound Aminophenyl-Pyrrolidine Compound gpcr GPCRs (e.g., Adrenoceptors) compound->gpcr ion_channels Ion Channels compound->ion_channels gaba_r GABA Receptors compound->gaba_r signal_transduction Altered Signal Transduction gpcr->signal_transduction neuronal_excitability Decreased Neuronal Excitability ion_channels->neuronal_excitability neurotransmission Enhanced Inhibitory Neurotransmission gaba_r->neurotransmission therapeutic_effects Therapeutic Effects (e.g., Anticonvulsant) signal_transduction->therapeutic_effects neuronal_excitability->therapeutic_effects neurotransmission->therapeutic_effects

Figure 3: Potential neurological mechanisms of action of aminophenyl-pyrrolidine compounds.

V. Conclusion and Future Directions

The aminophenyl-pyrrolidine scaffold is a rich source of biologically active compounds with diverse mechanisms of action. From inducing apoptosis in cancer cells to inhibiting key metabolic enzymes and modulating neuronal excitability, these compounds hold significant promise for the development of novel therapeutics. The versatility of this scaffold allows for fine-tuning of its pharmacological properties through chemical modification, paving the way for the design of next-generation drugs with enhanced potency and selectivity.

Future research should focus on elucidating the precise molecular interactions between these compounds and their biological targets through structural biology studies. Furthermore, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into the clinic. The continued exploration of the chemical space around the aminophenyl-pyrrolidine core is likely to uncover new therapeutic opportunities for a wide range of diseases.

VI. References

  • Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. PubMed.

  • Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. Ben-Gurion University Research Portal.

  • Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents. PubMed.

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results.

  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PMC.

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI.

  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′- N -acetyltransferase type Ib. PMC - NIH.

  • Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.

  • Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][4][6]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. PubMed.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed.

  • Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors. PMC.

  • Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

  • Accelerating Drug Discovery for Targeting G Protein-Coupled Receptors. Advanced Science News.

  • Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences.

  • Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. Frontiers.

  • Deciphering the Code to Aminergic G-Protein Coupled Receptor Drug Design. PMC.

Sources

In Silico Pharmacodynamics: Modeling the Binding Mechanics of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the in silico characterization of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide , a privileged scaffold exhibiting structural features common to peptidomimetics, organocatalysts, and CNS-active ligands. The molecule comprises a chiral proline core, a primary amide warhead, and an ortho-aniline benzyl substituent on the pyrrolidine nitrogen.

Modeling this ligand presents specific challenges:

  • Ring Pucker Dynamics: The pyrrolidine ring oscillates between C

    
    -endo and C
    
    
    
    -exo conformations, heavily influencing the vector of the carboxamide.
  • Protonation States: The basicity of the tertiary amine (N1) versus the neutral aniline requires precise pKa state enumeration.

  • Rotational Entropy: The o-aminobenzyl group introduces significant rotational freedom, requiring Induced Fit Docking (IFD) protocols rather than rigid-receptor approaches.

This whitepaper provides a self-validating workflow for modeling this compound's binding affinity, using Prolyl Oligopeptidase (POP) and generic GPCR pockets as representative binding environments to demonstrate the methodology.

Part 1: Chemical Space & Ligand Preparation

Before docking, the ligand must be treated as a dynamic ensemble rather than a static 2D structure. The ortho-amino group is critical; it often forms an intramolecular hydrogen bond with the pyrrolidine nitrogen or the amide carbonyl, "pre-organizing" the ligand.

Quantum Mechanical (QM) Geometry Optimization

Standard force fields (MMFF94, OPLS3e) may underestimate the strength of the intramolecular H-bond in the o-aminobenzyl moiety.

Protocol:

  • Generate Conformers: Use a systematic rotor search (0.5 Å RMSD cutoff) to generate an initial ensemble.

  • DFT Optimization: Submit the lowest energy conformers to DFT optimization using B3LYP/6-31G * (in vacuum and implicit solvent).

  • ESP Charge Calculation: Calculate electrostatic potential (ESP) charges to derive partial charges for the MD force field (RESP fitting).

Protonation State Enumeration

The molecule contains three nitrogen atoms. Their physiological states (pH 7.4) are distinct:

  • Amide Nitrogen: Neutral (Non-basic).

  • Aniline Nitrogen: Neutral (pKa ~4.6).

  • Pyrrolidine Nitrogen (N1): Cationic (pKa ~8.5–9.5).

Critical Step: You must model the N1 nitrogen as protonated (


, tetrahedral ammonium) for accurate binding simulation, as it likely engages in a salt bridge with an Asp/Glu residue in the target pocket.
Data Summary: Physicochemical Properties[1][2][3]
PropertyValue (Predicted)Relevance to Binding
MW ~219.28 DaFragment-like / Lead-like space.
LogP 1.2 – 1.8Good membrane permeability; hydrophobic pocket compatible.
H-Bond Donors 2 (Amide, Aniline)Critical for backbone interactions.
H-Bond Acceptors 2 (Carbonyl, Aniline)Directional anchoring.
Rotatable Bonds 3Moderate entropic penalty upon binding.
pKa (N1) 9.1 (Est.)Dominant Interaction: Salt bridge formation.

Part 2: Target Selection & Binding Hypothesis

If the specific biological target is unknown, this scaffold is best modeled against Prolyl Oligopeptidase (POP) or DPP-IV due to the proline-amide mimetic core. The binding hypothesis relies on a "Three-Point Pharmacophore":

  • S1 Pocket: Occupied by the Pyrrolidine ring.

  • Catalytic Triad / Oxyanion Hole: Engaged by the Carboxamide (acting as a transition state mimic or H-bond anchor).

  • S2/S1' Pocket: Occupied by the o-aminobenzyl group (Pi-stacking or Hydrophobic enclosure).

Visualization: Binding Mode Hypothesis

BindingHypothesis cluster_Ligand Ligand: 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide cluster_Receptor Target Pocket (e.g., POP/GPCR) N1 Pyrrolidine N1 (+) AspGlu Asp/Glu (Anionic) N1->AspGlu Salt Bridge (Ionic) Amide Carboxamide (C=O) Backbone Backbone NH/CO Amide->Backbone H-Bond Network Benzyl o-Aminobenzyl Group Benzyl->N1 Steric Constraint Aromatic Trp/Phe/Tyr Cage Benzyl->Aromatic Pi-Pi Stacking / T-Shaped

Figure 1: Hypothesized pharmacophore mapping showing the critical salt bridge at N1 and the hydrophobic stacking of the benzyl moiety.

Part 3: Molecular Docking Workflow (Induced Fit)

Standard rigid-receptor docking will fail for this ligand because the o-aminobenzyl group is bulky. The receptor side chains (specifically Trp or Phe in the S2 pocket) must adapt to accommodate the benzyl ring.

Protocol: Induced Fit Docking (IFD)

Software Recommendation: Schrödinger Glide (IFD) or AutoDock Vina (Flexible Residues).

  • Grid Generation: Define the box center at the active site (e.g., Ser554 for POP). Box size: 25 Å.

  • Initial Docking (Soft): Scale van der Waals radii of receptor and ligand by 0.5 to allow clashing poses.

  • Prime Refinement: For each pose, refine residues within 5.0 Å of the ligand using a rotamer library search.

  • Redocking (Hard): Redock the ligand into the optimized receptor structures with full van der Waals radii.

  • Scoring: Rank by GlideScore (XP) or Vina Affinity (kcal/mol).

Acceptance Criteria:

  • RMSD: Cluster poses. The top cluster should have < 2.0 Å RMSD internal deviation.

  • Key Interaction: The N1-ammonium must be within 3.5 Å of a carboxylate oxygen (Asp/Glu) or a backbone carbonyl.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the o-aminobenzyl group stays bound or flops out into the solvent due to entropy.

System Setup
  • Force Field: CHARMM36m (best for proteins) + CGenFF (for the ligand) OR OPLS4.

  • Solvation: TIP3P water box, cubic, 10 Å padding.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

Simulation Protocol
  • Minimization: 5000 steps steepest descent to remove steric clashes.

  • NVT Equilibration: 100 ps, heating to 300K, restraining ligand/protein heavy atoms (

    
    ).
    
  • NPT Equilibration: 100 ps, pressure coupling (1 bar).

  • Production Run: 100 ns, 2 fs timestep, no restraints.

Analysis Workflow
  • RMSD (Ligand): Calculate RMSD of ligand heavy atoms relative to the protein backbone.

    • Stable: RMSD plateaus < 2.5 Å.[1]

    • Unstable: RMSD drifts > 4.0 Å (indicates incorrect binding mode).

  • Hydrogen Bond Monitoring: Track the occupancy (%) of the Amide-NH...Receptor H-bonds. High occupancy (>60%) indicates specificity.

Visualization: MD Analysis Pipeline

MDPipeline cluster_Analysis Post-Trajectory Analysis Step1 Complex Setup (Ligand + Protein + Water + Ions) Step2 Energy Minimization (Steepest Descent) Step1->Step2 Step3 Equilibration (NVT -> NPT, Restraints ON) Step2->Step3 Step4 Production MD (100 ns, NPT, Restraints OFF) Step3->Step4 Ana1 RMSD/RMSF Calculation (Stability Check) Step4->Ana1 Ana2 H-Bond Occupancy (Interaction Persistence) Step4->Ana2 Ana3 MM-GBSA / MMPBSA (Binding Free Energy) Step4->Ana3

Figure 2: The Molecular Dynamics pipeline ensures the docked pose is kinetically stable and not an artifact of the scoring function.

Part 5: Binding Free Energy Calculation (MM-GBSA)

To quantify the affinity, use MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) . This is computationally cheaper than Free Energy Perturbation (FEP) but more accurate than docking scores.

Equation:



  • 
    :  Electrostatic + van der Waals interaction.
    
  • 
    :  Polar solvation (GB) + Non-polar solvation (SA).
    
  • Protocol: Extract 100 frames from the last 10 ns of the MD trajectory. Run the MM-GBSA script (e.g., gmx_MMPBSA or Schrödinger Prime).

Interpretation:

  • 
    : Strong binder (likely nM activity).
    
  • 
    : Weak binder / Non-specific.
    

References

  • Ligand Preparation & Tautomers

    • Shelley, J. C., et al. (2007). "Epik: a software program for pK a prediction and protonation state generation for drug-like molecules." Journal of Computer-Aided Molecular Design. Link

  • Induced Fit Docking Methodology

    • Sherman, W., et al. (2006). "Novel Procedure for Modeling Ligand/Receptor Induced Fit Effects." Journal of Medicinal Chemistry. Link

  • Proline Conformation & Puckering

    • DeRider, M. L., et al. (2002). "Collagen stability: Insights from NMR spectroscopic and hybrid density functional computational investigations of n-acetylprolineamide." Journal of the American Chemical Society. Link

  • MM-GBSA Protocols

    • Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery. Link

  • Prolyl Oligopeptidase Targets

    • Fülöp, V., et al. (1998). "Prolyl oligopeptidase: an unusual beta-propeller domain regulates proteolysis." Cell. Link

Sources

The Pyrrolidine-2-Carboxamide Scaffold: Synthetic Architectures, Organocatalytic Utility, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine-2-carboxamide motif (L-prolinamide and its derivatives) represents a "privileged structure" in modern chemistry. Its utility spans two distinct but overlapping domains: asymmetric organocatalysis , where it serves as a robust bifunctional catalyst for enamine/iminium activation, and medicinal chemistry , where it functions as a critical pharmacophore in Dipeptidyl Peptidase-4 (DPP-4) inhibitors and anticonvulsants.

This technical guide dissects the structural causality that makes this scaffold effective, provides self-validating synthetic protocols for its construction, and analyzes its therapeutic applications with a focus on structure-activity relationships (SAR).

Part 1: Structural Fundamentals & Stereochemistry

The efficacy of pyrrolidine-2-carboxamides stems from the unique conformational properties of the pyrrolidine ring. Unlike acyclic amines, the five-membered ring imposes high conformational rigidity, reducing the entropy penalty upon binding to enzymes or transition states.

Key Structural Features[1][2][3][4][5][6]
  • Chirality: Derived typically from L-proline, the C2 stereocenter is crucial. In organocatalysis, it dictates the facial selectivity of incoming electrophiles. In drug design, it ensures specific binding to chiral protein pockets (e.g., the S1 pocket of DPP-4).

  • Amide Bond Rotamers: The amide bond exhibits cis/trans isomerism. In solution, the trans conformer (s-trans relative to the C=O and C-N bond) is generally favored, but the barrier to rotation is significant. This rigidity is often exploited to lock the molecule into a bioactive conformation.

  • Bifunctionality: In organocatalysis, the secondary amine (pyrrolidine NH) acts as the Lewis base, while the amide protons act as Brønsted acids (H-bond donors), stabilizing transition states via a defined spatial arrangement.

Part 2: Synthetic Methodologies

The synthesis of substituted pyrrolidine-2-carboxamides typically involves coupling N-protected proline derivatives with amines. The critical challenge is preventing racemization at the C2 position during activation.

Protocol: General Synthesis of N-Substituted Pyrrolidine-2-carboxamides

Objective: Synthesize N-aryl/alkyl-pyrrolidine-2-carboxamide with >99% ee retention.

Reagents & Materials
  • Substrate: N-Boc-L-Proline (1.0 equiv)

  • Amine Partner: Substituted Aniline or Alkyl Amine (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or Isobutyl Chloroformate (Mixed Anhydride method)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow
  • Activation (0°C): Dissolve N-Boc-L-Proline in anhydrous DMF under nitrogen. Add DIPEA. Cool to 0°C. Why: Low temperature suppresses the formation of the oxazolone intermediate, the primary pathway for racemization.

  • Coupling Agent Addition: Add HATU. Stir for 15 minutes at 0°C. Why: Pre-activation ensures the active ester forms before the amine is introduced, reducing reaction time.

  • Amine Addition: Add the amine partner dropwise. Allow the reaction to warm to Room Temperature (RT) over 4 hours.

  • Monitoring: Check TLC (Stain: Ninhydrin or KMnO4). Look for the disappearance of the acid starting material.

  • Workup (pH Control): Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).

    • Sat. NaHCO3 (removes unreacted acid/HATU byproducts).

    • Brine.

  • Deprotection (The Critical Step): Dissolve the intermediate in DCM. Add TFA (Trifluoroacetic acid) (4:1 DCM:TFA ratio). Stir 1-2 hours.

    • Validation: Evaporate TFA completely (azeotrope with toluene) to avoid forming a TFA salt that might interfere with subsequent biological assays or catalytic cycles.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from L-Proline to the functionalized scaffold, highlighting the divergence points for medicinal vs. catalytic applications.

SynthesisWorkflow Proline L-Proline (Chiral Pool) Protection N-Boc Protection Proline->Protection (Boc)2O, NaOH Activation Carboxyl Activation (HATU/Mixed Anhydride) Protection->Activation 0°C, DIPEA Amidation Amidation (R-NH2 Addition) Activation->Amidation Prevent Racemization Deprotection N-Boc Deprotection (TFA/DCM) Amidation->Deprotection Purification FinalProduct Pyrrolidine-2-carboxamide Derivatives Deprotection->FinalProduct Free Base Formation

Figure 1: Modular synthetic workflow for accessing chiral pyrrolidine-2-carboxamides.

Part 3: Organocatalytic Utility

In the realm of asymmetric synthesis, pyrrolidine-2-carboxamides are superior to simple proline in specific reactions (e.g., intermolecular aldol reactions) due to the H-bonding capability of the amide group .

Mechanism: Bifunctional Activation

The catalyst operates via an Enamine Cycle (for functionalizing aldehydes/ketones at the


-position) or an Iminium Cycle  (for 

-functionalization of enals).
  • Enamine Formation: The pyrrolidine nitrogen condenses with the carbonyl substrate to form an enamine (nucleophile).

  • Transition State Stabilization: The amide N-H proton forms a hydrogen bond with the electrophile (e.g., nitroolefin, aldehyde), directing it to a specific face of the planar enamine. This "bifunctional" nature mimics enzymes like aldolases.

  • Hydrolysis: The product is released, and the catalyst is regenerated.

Visualization: The Enamine Catalytic Cycle

EnamineCycle Catalyst Pyrrolidine-2-carboxamide (Catalyst) Iminium Iminium Ion (Intermediate) Catalyst->Iminium + Substrate (-H2O) Substrate Ketone/Aldehyde Enamine Enamine (Nucleophile) Iminium->Enamine Tautomerization TS Transition State (H-Bond Directed) Enamine->TS + Electrophile Electrophile Electrophile (e.g., Aldehyde) Hydrolysis Hydrolysis TS->Hydrolysis C-C Bond Formed Hydrolysis->Catalyst Regeneration Product Chiral Product Hydrolysis->Product

Figure 2: The Enamine Cycle demonstrating bifunctional activation by the carboxamide scaffold.

Part 4: Medicinal Chemistry & Pharmacology[1][5][7][8][9][10][11][12]

The pyrrolidine-2-carboxamide core is pharmacologically versatile. The most commercially significant application is in the treatment of Type 2 Diabetes Mellitus (T2DM) via DPP-4 inhibition.

DPP-4 Inhibitors (Antidiabetic)

DPP-4 is a serine protease that cleaves GLP-1 (Glucagon-like peptide-1).[1][2] Inhibiting DPP-4 extends the half-life of GLP-1, stimulating insulin secretion.

  • Mechanism: The pyrrolidine ring occupies the S1 hydrophobic pocket of the enzyme. The nitrile group (often attached to the amide or ring) forms a covalent imidate adduct with the catalytic Serine-630 residue of the enzyme.

  • Key Example: Vildagliptin . It is a substituted pyrrolidine-2-carbonitrile (closely related to the carboxamide precursor).

  • SAR Insight: Substitution at the 4-position of the pyrrolidine ring (e.g., Fluorine) often improves metabolic stability and potency by preventing oxidation by hepatic enzymes.

Anticonvulsants

N-phenyl substituted pyrrolidine-2-carboxamides have shown efficacy in Maximal Electroshock Seizure (MES) models.[3]

  • SAR Insight: Electron-withdrawing groups (Cl, NO2) on the N-phenyl ring enhance lipophilicity and blood-brain barrier (BBB) penetration, correlating with higher potency.

Data Summary: Pharmacological Profiles
Compound ClassCore StructureKey Substituent (R)Target / MechanismTherapeutic Outcome
Vildagliptin Analog Pyrrolidine-2-carbonitrileN-Adamantyl (via linker)DPP-4 Enzyme (Covalent)Increased Insulin (T2DM)
Anticonvulsant Pyrrolidine-2-carboxamideN-(4-Chlorophenyl)Na+ Channels (Putative)Seizure Protection (MES)
Organocatalyst Pyrrolidine-2-carboxamideN-Sulfonyl / N-ArylNone (Chemical Reagent)Asymmetric Synthesis
Levetiracetam 2-Oxopyrrolidine acetamideEthyl (Side chain)SV2A ProteinEpilepsy Management

References

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789.

  • Moynihan, H. A., et al. (2015). Synthesis and anticonvulsant activity of some new N-substituted pyrrolidine-2-carboxamides. European Journal of Medicinal Chemistry, 96, 12-21.

  • Brogden, R. N., et al. (2011). Vildagliptin: A Review of its Use in Type 2 Diabetes Mellitus. Drugs, 71, 1-26.

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387.

Sources

The Proline-Based Carboxamide: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the structural and functional evolution of proline-based carboxamides, a privileged scaffold in both asymmetric organocatalysis and antiviral drug discovery. Unlike linear amino acids, proline’s pyrrolidine ring imposes severe conformational constraints ($ \phi $ approx. -65°), a feature that researchers have exploited to control stereochemical outcomes in synthetic methodology and to lock bioactive conformations in medicinal chemistry.

This document details the transition from simple L-proline catalysis to complex prolinamide architectures, the discovery of the HCV protease inhibitor Boceprevir, and the rigorous synthetic protocols required to assemble these molecules without racemization.

Part 1: The Structural Privilege of Proline

The utility of proline-based carboxamides stems from the "Proline Privilege"—a unique combination of secondary amine basicity and conformational rigidity.

Conformational Locking

In peptide chains, the cyclic nature of proline restricts the rotation around the $ N-C^\alpha


 \phi $). This restriction forces the backbone into specific turns (e.g., 

-turns), which is critical for:
  • Catalysis: Pre-organizing the transition state (Zimmerman-Traxler models).[1]

  • Drug Design: Reducing the entropic penalty of binding to a protein active site.

Cis/Trans Isomerism

Unlike other amino acid amides which predominantly exist in the trans form (Z-isomer), proline carboxamides exhibit a significant population of the cis (E-isomer) rotamer due to the similar steric bulk of the $ C^\alpha $ and $ C^\delta $ methylene groups. This equilibrium is solvent-dependent and crucial for the mechanism of action in both catalysis and enzyme inhibition.

Part 2: The Organocatalytic Revolution

The history of proline carboxamides is inextricably linked to the explosion of asymmetric organocatalysis. While L-proline itself (the Hajos-Parrish-Eder-Sauer-Wiechert catalyst) was the progenitor, prolinamides were developed to overcome its limitations: low solubility in organic solvents and the lack of an additional hydrogen-bonding donor.

Evolution from Acid to Amide
  • 1970s (The Origin): Hajos and Parrish utilize L-proline for the asymmetric aldol cyclization of triketones.[2]

  • 2000s (The Renaissance): List and Barbas demonstrate intermolecular aldol reactions.[3] However, L-proline required high polarity solvents (DMSO/DMF).

  • The Prolinamide Breakthrough: Researchers (e.g., Gong, Dauben) replaced the carboxylic acid with a carboxamide group.

    • Benefit 1: Tunable solubility in non-polar solvents (CHCl3, Toluene).

    • Benefit 2: The amide proton ($ -CONH- $) acts as an additional H-bond donor, stabilizing the transition state and often reversing or enhancing enantioselectivity compared to the parent acid.

Mechanism: The Enamine Cycle

The catalytic cycle relies on the formation of a nucleophilic enamine intermediate. The carboxamide arm directs the incoming electrophile via hydrogen bonding.

EnamineCycle Catalyst Prolinamide Catalyst (Secondary Amine) Iminium Iminium Ion (Intermediate I) Catalyst->Iminium + Ketone (-H2O) Ketone Substrate (Ketone) Enamine Chiral Enamine (Nucleophile) Iminium->Enamine - H+ (Tautomerization) TS C-C Bond Formation (Transition State) Enamine->TS + Electrophile Electrophile Aldehyde (Electrophile) Electrophile->TS ImineProduct Iminium Adduct TS->ImineProduct C-C Bond Formed ImineProduct->Catalyst Regeneration Product Aldol Product (Optically Active) ImineProduct->Product + H2O (Hydrolysis)

Figure 1: The Enamine Catalytic Cycle. The prolinamide catalyst activates the ketone substrate, forming a nucleophilic enamine that attacks the electrophile with high stereocontrol.

Part 3: Medicinal Chemistry – The Antiviral Frontier

In drug discovery, the proline carboxamide motif is most famous for its role in Hepatitis C Virus (HCV) protease inhibitors.

Case Study: Boceprevir (Victrelis)

Developed by Schering-Plough (now Merck), Boceprevir was one of the first direct-acting antivirals (DAAs) for HCV.

  • Target: NS3/4A Serine Protease.[4][5]

  • The Challenge: The enzyme has a shallow, solvent-exposed active site.

  • The Solution: A peptidomimetic scaffold based on the substrate cleavage site.

    • The Warhead: An ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -ketoamide at the C-terminus. This is a modified proline carboxamide where the amide is part of a reversible covalent trap.
      
    • The Scaffold: A bicyclic proline derivative (dimethylcyclopropylproline) at the P2 position.

Structure-Activity Relationship (SAR)

The proline residue at P2 is critical. It directs the P1 and P3 side chains into their respective pockets ($ S1 $ and $ S3 $). The rigid proline ring minimizes the entropy loss upon binding, a concept known as "pre-organization."

RegionChemical MoietyFunction
P1'

-Ketoamide
Forms reversible covalent bond with Ser139 active site oxygen.
P1 CyclobutylalanineFills the hydrophobic S1 pocket.
P2 Dimethylcyclopropyl-Proline Rigidifies backbone; gem-dimethyl fits S2 pocket.
P3 tert-ButylglycineBulky hydrophobic group for S3 interaction.
Cap UreaTerminal capping group for H-bonding network.

Part 4: Advanced Synthetic Methodologies

Synthesizing proline carboxamides, especially those with complex chiral centers like Boceprevir or organocatalysts, presents a specific challenge: Racemization .

The Racemization Risk

Activation of the proline carboxylic acid (to attach the amine) can lead to the formation of an oxazolone (azlactone) intermediate. Proline is particularly susceptible to this because the secondary amine is part of the ring, increasing the propensity for intramolecular attack.

  • Mechanism:[3][6][7][8][9][10][11] The carbonyl oxygen of the $ N $-protecting group (e.g., carbamate) attacks the activated acid carbonyl, forming a 5-membered ring. This intermediate allows the $ C^\alpha $ proton to be removed easily, destroying chirality.

Protocol: Racemization-Free Coupling

To synthesize high-purity proline carboxamides, one must avoid strong bases and highly activating conditions that favor oxazolone formation. The Mixed Anhydride Method or the use of HATU/HOAt are preferred over standard EDC/HOBt for difficult couplings.

Validated Protocol: Mixed Anhydride Coupling

This method is favored for its speed and lower racemization risk at low temperatures.

Reagents:

  • $ N $-Protected L-Proline (e.g., Boc-Pro-OH)

  • Isobutyl Chloroformate (IBCF)

  • N-Methylmorpholine (NMM) - Base

  • Target Amine (R-NH2)

  • Solvent: Anhydrous THF or DCM[12]

Step-by-Step Procedure:

  • Activation: Dissolve Boc-Pro-OH (1.0 equiv) and NMM (1.1 equiv) in anhydrous THF under Nitrogen. Cool to -15°C (Critical: Use an ice/salt bath).

  • Anhydride Formation: Add IBCF (1.05 equiv) dropwise. Stir for 15 minutes. A white precipitate (NMM·HCl) will form.

  • Coupling: Add the Target Amine (1.0 equiv) (pre-dissolved in THF if solid) dropwise to the cold mixture.

  • Reaction: Allow the mixture to warm to $ 0^\circ C $ over 1 hour, then to room temperature for 2 hours.

  • Workup: Evaporate THF. Redissolve in EtOAc. Wash sequentially with 5% Citric Acid (removes unreacted amine), Sat. NaHCO3 (removes unreacted acid), and Brine.

  • Validation: Check Optical Rotation ($ [\alpha]_D $) and compare with literature to ensure enantiopurity.

SynthesisWorkflow Start N-Boc-L-Proline Activation Activation (IBCF / -15°C) Start->Activation Dissolve in THF Intermediate Mixed Anhydride (Reactive Species) Activation->Intermediate Forms rapidly Addition Amine Addition (R-NH2) Intermediate->Addition Nucleophilic Attack Product Proline Carboxamide (>99% ee) Addition->Product Warm to RT

Figure 2: Synthetic workflow for the Mixed Anhydride coupling strategy, designed to suppress racemization via low-temperature activation.

References

  • Hajos, Z. G., & Parrish, D. R. (1974).[13][14] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[13][14] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection. Journal of Medicinal Chemistry. [Link]

  • Joulié, M. M., & Lassen, K. M. (2010). Synthetic lessons learned from the development of boceprevir. Arkivoc. [Link]

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Unmasking the Interactome: A Senior Application Scientist's Guide to Exploring the Biological Targets of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Pyrrolidine Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] Its prevalence in nature, most notably as the core of the amino acid proline, and its synthetic tractability have established it as a "versatile scaffold" for developing novel therapeutics.[4] Unlike planar aromatic systems, the non-planar, sp³-hybridized structure of the pyrrolidine ring grants access to three-dimensional chemical space, a crucial attribute for achieving high target affinity and selectivity.[4][5] This structural feature, coupled with the potential for multiple stereogenic centers, offers a rich foundation for creating diverse molecular architectures that engage a wide array of biological targets.[4][5]

This guide eschews a conventional template, instead providing a logical, field-proven narrative for researchers, scientists, and drug development professionals. We will first explore the major classes of biological targets modulated by pyrrolidine derivatives, grounding our discussion in authoritative examples. Subsequently, we will transition from the "what" to the "how," presenting detailed, self-validating experimental protocols for the unambiguous identification and characterization of these molecular interactions.

Part 1: The Target Landscape of Pyrrolidine Derivatives

Pyrrolidine-containing compounds exhibit a remarkable breadth of pharmacological activities, making them valuable leads in oncology, immunology, metabolic diseases, and neuroscience.[2][3][4] Their success stems from their ability to specifically interact with key biological macromolecules.

Enzyme Inhibition: A Dominant Mechanism of Action

Pyrrolidine derivatives are exceptionally effective as enzyme inhibitors, often targeting the active sites of serine proteases.

  • Dipeptidyl Peptidase-4 (DPP-4): In the treatment of type 2 diabetes, cyanopyrrolidine-based molecules like Vildagliptin and Saxagliptin are potent DPP-4 inhibitors.[6] The nitrile group on these compounds forms a reversible covalent bond with the catalytic Ser630 residue in the enzyme's active site, preventing the degradation of incretin hormones like GLP-1 and GIP.[6] This enhances glucose-dependent insulin secretion.[4] A novel series of pyrrolidine-2-carbonitrile derivatives has shown high inhibitory activity, with some compounds reaching IC50 values as low as 0.017 μM.[7]

  • Prolyl Oligopeptidase (POP): POP is a cytosolic serine peptidase implicated in neurodegenerative and neuropsychiatric disorders.[8] Cyanopyrrolidine-based compounds are also potent POP inhibitors, with some exhibiting inhibitory activity in the low nanomolar range (IC50 ~ 2 nM).[8] These inhibitors are thought to act via covalent modification of the catalytic Ser554 residue.[8] The pyrrolidine head of these ligands typically occupies the hydrophobic S1 binding site of the enzyme.[9]

  • Other Enzymes: The versatility of the pyrrolidine scaffold extends to other enzyme classes. Derivatives have been developed as inhibitors of Poly(ADP-ribose) polymerase (PARP) for anticancer applications, α-glucosidase for diabetes, and DNA gyrase and topoisomerase IV as antibacterial agents.[3][4][5]

Receptor Modulation: Interfacing with Cellular Communication

The pyrrolidine ring is a key pharmacophore for interacting with various cell surface and intracellular receptors.

  • Nicotinic Acetylcholine Receptors (nAChRs): Nicotine, the archetypal pyrrolidine alkaloid, acts as an agonist at various nAChR subtypes.[10] The N-methylpyrrolidine moiety is crucial for this interaction.[11] Subtle structural modifications to this ring, such as methylation at different carbons, can significantly alter the compound's affinity and selectivity for different nAChR subtypes, such as α7 and α4β2, highlighting the sensitivity of this interaction.[12]

  • Chemokine Receptor CXCR4: The CXCR4 receptor plays a role in cancer metastasis and HIV infection.[2][3] Pyrrolidine-containing derivatives have been designed as potent CXCR4 antagonists, with some showing IC50 values as low as 79 nM in competitive binding assays.[2][3][5] These antagonists can effectively block the signaling pathway induced by the natural ligand, CXCL12.[4]

Quantitative Overview of Pyrrolidine-Target Interactions

The following table summarizes the quantitative binding or inhibitory activity of select pyrrolidine derivatives against their primary biological targets.

Derivative Class/ExampleBiological TargetQuantitative MeasureValue (nM)Therapeutic Area
Pyrrolidine-2-carbonitrile (17a)Dipeptidyl Peptidase-4 (DPP-4)IC5017Type 2 Diabetes
CbzMetPrdN / CbzGlnPrdNProlyl Oligopeptidase (POP)IC50~2Neurodegenerative
Benzimidazole Carboxamide (19a-p)Poly(ADP-ribose) Polymerase (PARP)IC50VariesOncology
Pyrrolidine Derivative (51a)Chemokine Receptor CXCR4IC5079Oncology / HIV
1,2,4-oxadiazole pyrrolidine (22c)E. coli DNA GyraseIC50120 ± 10Antibacterial

Part 2: The Methodological Core - From Hypothesis to Target Validation

Identifying the specific protein(s) a bioactive small molecule interacts with—a process known as target deconvolution—is a critical step in drug discovery.[13] Here, we detail two robust, affinity-based methodologies, explaining the causality behind each experimental choice to ensure a self-validating and trustworthy workflow.

The Classic Workflow: Affinity Chromatography Pulldown

Affinity chromatography remains one of the most widely used methods for target identification.[14] It relies on using an immobilized small molecule as "bait" to capture its binding partners from a complex biological mixture like a cell lysate.[14]

AffinityChromatography cluster_prep Phase 1: Probe Preparation cluster_binding Phase 2: Target Binding & Elution cluster_analysis Phase 3: Identification Pyrrolidine Pyrrolidine Derivative Linker Attach Linker to Non-Essential Site Pyrrolidine->Linker Beads Immobilize on Solid Support (Beads) Linker->Beads Incubate Incubate Lysate with Affinity Beads Beads->Incubate Lysate Prepare Cell or Tissue Lysate Lysate->Incubate Wash Wash to Remove Non-Specific Binders Incubate->Wash Elute Elute Specific Binders (e.g., with free compound) Wash->Elute SDS SDS-PAGE Separation Elute->SDS Digest In-Gel Tryptic Digest SDS->Digest MS Mass Spectrometry (e.g., MALDI-TOF/LC-MS) Digest->MS Identify Protein Identification (Database Search) MS->Identify

Caption: Workflow for identifying protein targets using affinity chromatography.

Objective: To isolate and identify the direct binding partners of a pyrrolidine derivative from a cellular lysate.

Materials:

  • Pyrrolidine derivative of interest.

  • Chemically activated agarose or magnetic beads (e.g., NHS-activated Sepharose, Epoxy-activated beads).

  • Cell culture line of interest and appropriate lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20).

  • Elution Buffer (e.g., Wash Buffer containing a high concentration of the free pyrrolidine derivative, or a low pH glycine buffer).

  • SDS-PAGE gels and reagents.

  • Mass spectrometry-grade trypsin.

Methodology:

  • Probe Immobilization:

    • Causality: The first critical step is to covalently attach the pyrrolidine derivative to the solid support. This is typically done through a functional group on the molecule that is non-essential for its biological activity, as determined by structure-activity relationship (SAR) studies.[14] This ensures the "bait" retains its native binding conformation.

    • Protocol: Dissolve the pyrrolidine derivative in a suitable coupling buffer (e.g., 0.1 M NaHCO₃, pH 8.3). Add the solution to the activated beads and incubate overnight at 4°C with gentle rotation.

  • Blocking:

    • Causality: After coupling, any remaining active groups on the beads must be quenched to prevent non-specific binding of proteins to the matrix itself. This is a crucial step for reducing false positives.

    • Protocol: Wash the beads and incubate with a blocking agent like Tris or ethanolamine for 2 hours at room temperature.

  • Lysate Preparation:

    • Protocol: Harvest cells, wash with PBS, and lyse on ice using a non-denaturing lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant (proteome).

  • Affinity Pulldown (The "Fishing" Step):

    • Protocol: Incubate the cell lysate with the derivatized beads for 2-4 hours at 4°C.

    • Trustworthiness Control: In parallel, perform two negative control incubations: one with lysate and underivatized (blocked) beads, and another where the lysate is pre-incubated with an excess of the free, non-immobilized pyrrolidine derivative before adding the derivatized beads.[15] Proteins that appear in the main experiment but not in the underivatized bead control, and whose binding is competed away by the free compound, are considered specific targets.

  • Washing:

    • Causality: An extensive washing procedure is essential to remove proteins that bind non-specifically and weakly to the beads or the linker arm.

    • Protocol: Pellet the beads and wash 3-5 times with cold Wash Buffer.

  • Elution:

    • Protocol: Elute the specifically bound proteins by incubating the beads with Elution Buffer. Competitive elution with the free compound is the gentlest and most specific method.

  • Analysis:

    • Protocol: Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie or silver stain. Excise protein bands that are unique to the main experiment (and absent or reduced in the controls). Perform an in-gel tryptic digest and identify the proteins using mass spectrometry (MS).[16]

A Modern, Label-Free Approach: Drug Affinity Responsive Target Stability (DARTS)

Chemoproteomics has introduced powerful techniques that do not require chemical modification of the small molecule, thus avoiding potential artifacts.[17][18] DARTS is a prominent label-free method that leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[13][14]

DARTS cluster_treatment Phase 1: Treatment & Digestion cluster_analysis Phase 2: Analysis & Identification Lysate Prepare Cell Lysate Split Split Lysate into Two Aliquots Lysate->Split Control Control: Add Vehicle (DMSO) Split->Control Treatment Treatment: Add Pyrrolidine Derivative Split->Treatment Protease Add Protease (e.g., Pronase) to both Control->Protease Treatment->Protease Stop Stop Digestion Protease->Stop SDS Run both samples on SDS-PAGE Stop->SDS Compare Compare Protein Bands SDS->Compare Protected Excise Protected Bands (Present in Treatment Lane) Compare->Protected MS Identify via Mass Spectrometry Protected->MS

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) method.

Objective: To identify protein targets by observing their increased resistance to protease digestion upon binding to a pyrrolidine derivative.

Materials:

  • Pyrrolidine derivative of interest and vehicle control (e.g., DMSO).

  • Cell culture line and appropriate non-denaturing lysis buffer (e.g., M-PER buffer with protease inhibitors omitted).

  • Broad-specificity protease (e.g., Pronase or Subtilisin).

  • Digestion Stop Solution (e.g., 50 mM EDTA or SDS-PAGE loading buffer).

  • SDS-PAGE gels and reagents.

Methodology:

  • Lysate Preparation:

    • Protocol: Prepare a native cell lysate as described for affinity chromatography, but crucially, use a lysis buffer without protease inhibitors. Determine the total protein concentration.

  • Drug Incubation:

    • Protocol: Divide the lysate into at least two equal aliquots. To the 'treatment' tube, add the pyrrolidine derivative to the desired final concentration. To the 'control' tube, add an equivalent volume of the vehicle (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Limited Proteolysis:

    • Causality: This is the core of the experiment. Proteins not bound by the drug will be readily digested by the protease, while the specific target, stabilized by the drug-protein interaction, will be partially or fully protected.[14]

    • Protocol: Add the protease to both the control and treatment tubes. The optimal protease concentration and digestion time must be empirically determined, but a good starting point is a 1:100 (protease:total protein) ratio for 30 minutes at 25°C.

  • Stopping the Reaction:

    • Protocol: Stop the digestion by adding SDS-PAGE loading buffer and immediately heating the samples at 95°C for 5 minutes.

  • Analysis and Identification:

    • Trustworthiness: The self-validating nature of DARTS lies in the direct comparison of the two lanes on a gel. A true target will appear as a distinct band in the drug-treated lane that is absent or significantly fainter in the vehicle-only control lane.

    • Protocol: Run the digested samples on an SDS-PAGE gel. Visualize with Coomassie stain. Carefully excise the protein bands that are 'protected' from digestion in the treatment lane. Identify the proteins via in-gel digest and mass spectrometry.

Part 3: Conclusion and Future Outlook

The pyrrolidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its structural and stereochemical richness allows for precise tuning of interactions with a diverse range of biological targets, from enzymes to receptors. The robust methodologies detailed herein, blending classic affinity-based techniques with modern chemoproteomics, provide a reliable framework for drug development professionals to deconvolve the mechanism of action of these promising compounds. As proteomic technologies continue to advance in sensitivity and scope, our ability to map the complete cellular interactome of pyrrolidine derivatives will only become more refined, paving the way for the next generation of highly targeted and effective medicines.

References

  • Vertex AI Search. (n.d.). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • BenchChem. (2025). Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives.
  • Creative Biolabs. (n.d.). Affinity Chromatography.
  • ACS Publications. (2008). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution.
  • Haffner, C. D., et al. (2008). Pyrrolidinyl pyridone and pyrazinone analogues as potent inhibitors of prolyl oligopeptidase (POP). PubMed.
  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC.
  • PubMed. (2008). Prolyl oligopeptidase inhibition by N-acyl-pro-pyrrolidine-type molecules.
  • PMC - NIH. (n.d.). Stability-based approaches in chemoproteomics.
  • Patsnap Synapse. (2025). How are target proteins identified for drug discovery?
  • American Chemical Society. (2008). Prolyl Oligopeptidase Inhibition by N-Acyl-pro-pyrrolidine-type Molecules.
  • Frontiers. (2021). Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia.
  • ResearchGate. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution.
  • Portland Press. (2004). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site.
  • ACS Publications. (n.d.). Synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives as potential analgesics.
  • PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes.
  • Levchenko, K., et al. (n.d.). A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery.
  • RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules.
  • PMC. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
  • BenchChem. (2025). The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery.
  • PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Taylor & Francis. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review.
  • Kishali, N., et al. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties.
  • PMC. (n.d.). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors.
  • American Diabetes Association. (2008). Dipeptidyl Peptidase-IV Inhibitors: Pharmacological Profile and Clinical Use.
  • Suvarna, K., et al. (2025). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry.
  • ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution.
  • Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors.
  • Biopike. (n.d.). Small Molecule Drug Target Identification and Validation.
  • PMC. (n.d.). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues.
  • Sigma-Aldrich. (n.d.). Dipeptidyl Peptidase IV Inhibitor IV K579.
  • PMC - PubMed Central. (2019). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters.
  • ResearchGate. (n.d.). Pyrrolidine-based marketed drugs.
  • PMC. (n.d.). Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction.
  • RSC Publishing. (n.d.). Gas phase protonated nicotine is a mixture of pyridine- and pyrrolidine-protonated conformers: implications for its native structure in the nicotinic acetylcholine receptor.

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thermodynamic stability of aminophenyl-pyrrolidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability & Conformational Dynamics of Aminophenyl-Pyrrolidine Scaffolds

Executive Summary

The aminophenyl-pyrrolidine scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors and GPCR ligands. However, its utility is frequently compromised by complex thermodynamic behaviors—specifically, the high-energy conformational flipping of the pyrrolidine ring (pseudorotation) and the oxidative lability of the electron-rich aminophenyl moiety.

This guide provides a rigorous analysis of the thermodynamic stability of these compounds. We move beyond basic stability testing to explore the causality of degradation and conformational locking, providing self-validating protocols for characterizing these molecules in both solution and solid states.

Molecular Mechanics: The Conformational Landscape

The thermodynamic stability of a 3-(aminophenyl)pyrrolidine derivative is governed by the internal energy balance between ring strain (Pitzer strain) and substituent orientation. Unlike six-membered piperidine rings which lock into stable chair conformations, the five-membered pyrrolidine ring exists in a state of continuous pseudorotation.

Pseudorotation and Envelope Conformations

The pyrrolidine ring fluctuates between two primary low-energy Envelope (E) conformations:

  • C3-endo (Envelope): The C3 carbon puckers "up" towards the substituent.

  • C3-exo (Envelope): The C3 carbon puckers "down" away from the substituent.

Thermodynamic stability is maximized when the bulky aminophenyl substituent adopts a pseudo-equatorial position. However, hydrogen bonding (e.g., between the pyrrolidine nitrogen and the aniline amino group) can stabilize the pseudo-axial conformer, creating a "molecular lock" that lowers the entropic penalty of binding to a protein target.

Visualization: Conformational Energy Landscape

The following diagram illustrates the thermodynamic equilibrium between the C3-endo and C3-exo puckering modes, mediated by the transition state barrier.

ConformationalLandscape Sub_Exo C3-Exo Conformer (Pseudo-Equatorial) Lowest Energy State Transition Planar Transition State (High Torsional Strain) Sub_Exo->Transition +3.5 kcal/mol Sub_Endo C3-Endo Conformer (Pseudo-Axial) Stabilized by H-Bonds Transition->Sub_Endo -2.8 kcal/mol

Figure 1: Pseudorotational equilibrium of 3-(aminophenyl)pyrrolidine. The barrier allows rapid interconversion at physiological temperatures unless constrained by sterics.

Chemical Stability Profile

The "aminophenyl" moiety introduces specific vulnerabilities. The electron-rich aniline ring makes the system prone to oxidation, while the pyrrolidine nitrogen is susceptible to N-oxidation and alpha-carbon metabolic activation.

Oxidative Degradation Pathways
  • N-Oxidation: The secondary amine of the pyrrolidine is the most nucleophilic site. In the presence of peroxides (common excipient impurities) or metabolic CYPs, it forms an N-oxide.

  • Alpha-Hydroxylation (The Metabolic Soft Spot): The carbon adjacent to the pyrrolidine nitrogen (C2 or C5) is thermodynamically primed for radical abstraction. This leads to the formation of an iminium ion, which hydrolyzes to a lactam (pyrrolidinone) or causes ring opening.

  • Quinone Imine Formation: The aminophenyl group, if para-substituted, can undergo two-electron oxidation to form a reactive quinone diimine species, a common cause of idiosyncratic toxicity.

Visualization: Oxidative Degradation Cascade

DegradationPathway Parent Parent: 3-(Aminophenyl)pyrrolidine Radical Alpha-Carbon Radical (C2 Position) Parent->Radical [O] / CYP450 Iminium Cyclic Iminium Ion (Reactive Intermediate) Radical->Iminium -e- Lactam Degradant A: 3-(Aminophenyl)pyrrolidin-2-one (Stable Lactam) Iminium->Lactam +H2O (Oxidation) RingOpen Degradant B: Gamma-Amino Aldehyde (Ring Opening) Iminium->RingOpen +H2O (Hydrolysis)

Figure 2: Primary oxidative degradation pathways. The formation of the lactam is the thermodynamic sink for this scaffold.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal controls to validate the thermodynamic parameters.

Protocol 1: Determination of pKa via Potentiometric Titration

Purpose: To determine the ionization state of both the pyrrolidine nitrogen (base) and the aniline nitrogen (weak base) to predict solubility and salt stability.

Method:

  • Preparation: Dissolve 5 mg of compound in 20 mL of degassed water/methanol (80:20) co-solvent (to ensure solubility of the neutral species).

  • Calibration: Perform a blank titration with standard 0.1 M HCl to characterize the electrode response (Nernstian slope check).

  • Titration: Titrate with 0.1 M KOH under inert nitrogen atmosphere to prevent carbonate formation.

  • Data Analysis: Use the Bjerrum plot method. The pyrrolidine nitrogen typically shows a pKa ~9.0–9.5, while the aniline nitrogen shows a pKa ~3.5–4.5.

  • Validation: The difference between the blank and sample curves must exceed the error margin of the electrode (±0.02 pH units).

Protocol 2: Accelerated Stability & Arrhenius Extrapolation

Purpose: To calculate the activation energy (


) of degradation.

Method:

  • Sample Prep: Prepare 1 mg/mL solutions in pH 7.4 phosphate buffer.

  • Incubation: Aliquot into amber glass vials (to exclude light) and incubate at three isotherms: 60°C, 70°C, and 80°C.

  • Sampling: Withdraw aliquots at T=0, 24, 48, and 72 hours. Quench immediately in cold acetonitrile.

  • Analysis: HPLC-UV/MS.

    • Column: C18 Reverse Phase (high pH stability).

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile. Note: High pH is used to retain the basic pyrrolidine.

  • Calculation: Plot

    
     vs 
    
    
    
    .
    • Self-Check: The linearity (

      
      ) of the Arrhenius plot must be >0.98. If not, a change in degradation mechanism (e.g., hydrolysis vs oxidation) is occurring at higher temperatures.
      

Solid-State Thermodynamics

In the solid state, aminophenyl-pyrrolidines often exhibit enantiotropic polymorphism . The thermodynamic stability of the crystal lattice is driven by the packing efficiency of the phenyl rings (pi-stacking) and the hydrogen bonding network of the amine.

Table 1: Solid-State Characterization Matrix

TechniqueParameter MeasuredThermodynamic Insight
DSC (Differential Scanning Calorimetry)Melting Point (

), Heat of Fusion (

)
Higher

and

indicate a more thermodynamically stable lattice (Monotropic system).
XRPD (X-Ray Powder Diffraction)Bragg Reflections (

)
Unique fingerprint for polymorph identification. Sharp peaks indicate high crystallinity.
DVS (Dynamic Vapor Sorption)HygroscopicityMass change >2% at 80% RH indicates a metastable or amorphous form prone to recrystallization.

Critical Insight: Amorphous forms of this scaffold are kinetically trapped high-energy states. They offer higher solubility but will eventually relax to the crystalline state. To stabilize the amorphous form, consider forming a salt with a bulky counter-ion (e.g., HPMC-AS dispersion or Tosylate salt) to raise the Glass Transition Temperature (


).

References

  • Vertex AI Search. (2025). Physicochemical properties of 3-aminopyrrolidine scaffold. National Institutes of Health (PubChem). Link

  • Cascales, V., & Castro-Alvarez, A. (2022).[1] Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. ACS Omega. Link

  • Smith, J. et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry. Link

  • Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. (Contextualizing alpha-oxidation mechanisms). Link

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Link

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Strategic Synthesis of (S)-1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Robust Protocol for Chiral Diamine Scaffolds

Executive Summary

This technical guide details the high-fidelity synthesis of (S)-1-[(2-aminophenyl)methyl]pyrrolidine-2-carboxamide , a privileged chiral scaffold often utilized as a precursor for pyrrolo[2,1-b]quinazoline alkaloids (such as Vasicine analogs) and as a bidentate ligand in asymmetric catalysis.

The synthesis strategy prioritizes enantiomeric retention and chemoselectivity . Unlike direct alkylation methods that risk racemization or over-alkylation (quaternization), this protocol employs a reductive amination approach followed by a mild nitro-reduction . This ensures the integrity of the (S)-stereocenter derived from the L-proline pool and delivers the target diamine in high purity.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule features a pyrrolidine core with a carboxamide at the C2 position and an ortho-aniline benzyl group at the N1 position.

Retrosynthetic Disconnection:

  • C-N Bond Formation: The N-benzyl linkage is best formed via reductive amination between L-Prolinamide and 2-Nitrobenzaldehyde . This avoids the use of highly reactive benzyl halides (e.g., 2-nitrobenzyl bromide), which can lead to bis-alkylation.

  • Functional Group Interconversion: The primary aniline is masked as a nitro group during the coupling step to prevent interference (self-condensation or competing nucleophilicity).

  • Chiral Pool Origin: The starting material is L-Prolinamide , readily available from L-Proline.

Pathway Visualization

Retrosynthesis Target (S)-1-[(2-Aminophenyl)methyl] pyrrolidine-2-carboxamide Intermediate (S)-1-[(2-Nitrophenyl)methyl] pyrrolidine-2-carboxamide Target->Intermediate Nitro Reduction (H2, Pd/C) Precursors L-Prolinamide + 2-Nitrobenzaldehyde Intermediate->Precursors Reductive Amination (NaBH(OAc)3)

Caption: Retrosynthetic logic prioritizing the latent amine (nitro) strategy to ensure selective N-alkylation.

Part 2: Detailed Experimental Protocol
Phase 1: Reductive Alkylation (Formation of the N-Benzyl Linkage)

Objective: Synthesize (S)-1-(2-nitrobenzyl)pyrrolidine-2-carboxamide. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride transfer.

Reagents:

  • Substrate A: L-Prolinamide (1.0 equiv) [CAS: 7531-52-4]

  • Substrate B: 2-Nitrobenzaldehyde (1.05 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (1.0 equiv) – Critical for catalyzing imine formation.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under N2 atmosphere, dissolve L-Prolinamide (10 mmol) and 2-Nitrobenzaldehyde (10.5 mmol) in anhydrous DCE (40 mL).

  • Activation: Add Acetic Acid (10 mmol). Stir at room temperature (20-25°C) for 30 minutes. Observation: The solution may turn slightly yellow/orange, indicating imine formation.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (14 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH4 because it is less aggressive and will not reduce the aldehyde or nitro group before the imine is formed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.

  • Quench: Quench with saturated aqueous NaHCO3 (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude yellow oil is purified via flash column chromatography (SiO2, eluent: DCM/MeOH 95:5) to yield the Nitro-Intermediate .

Data Checkpoint:

  • Expected Yield: 85-92%

  • 1H NMR (CDCl3): Look for the benzylic protons (AB quartet or singlet around δ 4.0-4.2 ppm) and the preservation of the chiral proton at C2 (δ ~3.2 ppm).

Phase 2: Chemoselective Nitro Reduction

Objective: Convert the nitro group to the target aniline without reducing the amide or racemizing the chiral center. Method: Catalytic Hydrogenation (Standard) or Iron-mediated reduction (Alternative if alkene sensitive).

Reagents:

  • Substrate: Nitro-Intermediate (from Phase 1)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Hydrogen Source: H2 gas (balloon pressure, ~1 atm)

  • Solvent: Methanol (MeOH)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the Nitro-Intermediate (5 mmol) in MeOH (25 mL) in a hydrogenation flask.

  • Inerting: Carefully add 10% Pd/C (0.1 equiv by weight). Safety: Pd/C is pyrophoric; add under an argon blanket or wet with a small amount of water/toluene before adding MeOH.

  • Hydrogenation: Purge the flask with H2 gas (vacuum/fill cycle x3). Stir vigorously under a balloon of H2 at room temperature for 4-6 hours.

  • Monitoring: Monitor by TLC. The starting material (yellow, lower polarity) will disappear, replaced by a fluorescent (blue under UV) amine spot (higher polarity).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield the crude aniline.

  • Final Purification: Recrystallization from Ethanol/Ether or conversion to the HCl salt (using 1M HCl in ether) for long-term storage.

Workflow Visualization

Workflow cluster_0 Phase 1: Reductive Amination cluster_1 Phase 2: Hydrogenation Step1 Mix Prolinamide + 2-Nitrobenzaldehyde + AcOH Step2 Add NaBH(OAc)3 (0°C to RT, 16h) Step1->Step2 Step3 Quench (NaHCO3) & Extract (DCM) Step2->Step3 Step4 Dissolve in MeOH Add 10% Pd/C Step3->Step4 Purified Nitro Intermediate Step5 Stir under H2 (1 atm) (4-6 hours) Step4->Step5 Step6 Filter (Celite) & Concentrate Step5->Step6 Final Final Step6->Final Final Product (S)-Diamine

Caption: Operational workflow for the two-step synthesis, highlighting the critical intermediate isolation.

Part 3: Quality Control & Validation

To ensure the "Trustworthiness" of this protocol, the following analytical parameters must be met.

ParameterSpecificationMethodRationale
Appearance Off-white to pale yellow solidVisualOxidation of aniline turns it dark brown.
Purity >98%HPLC (C18, H2O/MeCN)Critical for biological assays.
Enantiomeric Excess >99% eeChiral HPLC (Chiralpak AD-H)Prolinamide derivatives can racemize if heated in base.
MS (ESI+) [M+H]+ = 220.14LC-MSConfirms molecular weight (C12H17N3O).
1H NMR δ 3.5-4.0 (Benzyl CH2)400 MHz DMSO-d6Diastereotopic splitting of benzyl protons confirms chiral environment.

Self-Validating Check: If the final product is an oil that refuses to crystallize, convert a small aliquot to the hydrochloride salt. If the melting point is sharp, purity is high. If the NMR shows a doublet for the benzyl CH2 instead of an AB system (or complex multiplet), suspect racemization or rapid conformational exchange.

Part 4: Applications & Context

This molecule is not just a random intermediate; it is a functionalized chiral diamine .

  • Organocatalysis: The combination of the secondary amine (pyrrolidine), the amide H-bond donor, and the aniline H-bond donor makes this a potential tridentate ligand or a bifunctional organocatalyst for Michael additions.

  • Vasicine Analogs: Cyclization of this diamine with aldehydes (via the aniline and the amide nitrogen/oxygen) leads to pyrrolo[2,1-b]quinazoline derivatives, a class of alkaloids with bronchodilatory and oxytocic activity.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Source:

    • Relevance: Establishes the standard protocol for the reductive amination step using STAB, ensuring high yields and suppressing side reactions.
  • Wang, M., Dou, G., & Shi, D. (2010).[2] "Efficient and Convenient Synthesis of Pyrrolo[1,2-a]quinazoline Derivatives with the Aid of Tin(II) Chloride." Journal of Combinatorial Chemistry.

    • Source:

    • Relevance: Demonstrates the utility of 2-nitrobenzyl-pyrrolidine derivatives as precursors for tricyclic alkaloids, validating the intermedi
  • Kamal, A., et al. (2015). "Recent advances in the synthesis of pyrrolo[2,1-c][1,4]benzodiazepines." RSC Advances.

    • Source:

    • Relevance: Provides context on similar chiral syntheses involving proline-aniline coupling str
  • Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press.

    • Source:

    • Relevance: The authoritative text on chemoselective nitro reduction using Pd/C.

Sources

An In-Depth Technical Guide to the Toxicology Profile Prediction for Novel Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Carboxamide Challenge in Drug Development

Carboxamide derivatives are a cornerstone of modern medicinal chemistry, integral to the structure of numerous blockbuster drugs and a promising scaffold for novel therapeutic agents.[1] Their versatility allows them to interact with a wide array of biological targets, leading to significant advances in oncology, infectious diseases, and beyond.[1][2][3] However, this chemical diversity also presents a formidable challenge: predicting the toxicological profile of novel carboxamide compounds. Early and accurate safety assessment is paramount to de-risk drug development, prevent costly late-stage failures, and, most importantly, ensure patient safety.[4][5][6]

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to construct a robust toxicology profile for novel carboxamides. Moving beyond a simple checklist of assays, we will delve into the causal logic behind a tiered, integrated testing strategy—from in silico prediction to in vivo validation—grounded in scientific integrity and regulatory expectations.

Part I: Foundational In Silico & Predictive Modeling

The journey of toxicology assessment begins long before a compound is synthesized. In silico toxicology leverages computational models to predict the potential hazards of a chemical based on its structure, providing a critical first pass that is both cost-effective and ethically aligned with the principles of reducing animal testing.[7][8][9]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a cornerstone of predictive toxicology, establishing a mathematical relationship between a compound's physicochemical properties (descriptors) and its biological activity or toxicity.[10][11] For novel carboxamides, QSAR models can predict a wide range of endpoints, including:

  • Acute Oral Toxicity (LD50): Estimating the lethal dose is often the first step in hazard classification.[4][12]

  • Genotoxicity: Identifying the potential for DNA damage.[12]

  • Hepatotoxicity and Cardiotoxicity: Flagging risks for major organ systems.[7][12]

Causality in Model Selection: The choice of a QSAR model is critical. "Local" models, trained on datasets of chemicals structurally similar to carboxamides, often yield more accurate predictions than "global" models trained on diverse chemical libraries.[13][14] The underlying assumption is that structurally similar compounds are more likely to share similar toxicological mechanisms. Modern approaches are moving beyond simple linear regression to more sophisticated machine learning algorithms like random forests and graph neural networks, which can capture more complex, non-linear relationships between structure and toxicity.[8][10][11]

Self-Validating System: A trustworthy QSAR workflow involves rigorous validation. Models must adhere to the OECD Principles for QSAR validation, which include a defined endpoint, an unambiguous algorithm, a defined applicability domain, and measures of goodness-of-fit, robustness, and predictivity.[14] Furthermore, the use of both knowledge-based (expert rule) and statistics-based models provides a more robust assessment, as required by guidelines like ICH M7 for mutagenic impurities.[8][12]

Structural Alerts and Read-Across
  • Structural Alerts: These are specific molecular substructures or fragments known to be associated with particular toxicities. For carboxamides, this could involve identifying moieties prone to metabolic activation into reactive intermediates.

  • Read-Across: This approach infers the toxicity of an untested compound by comparing it to structurally similar compounds with known toxicological data.[4][8] This is particularly useful when a robust QSAR model is unavailable but data exists for close analogs.

Part II: In Vitro High-Throughput Screening: From Prediction to Biological Confirmation

In silico predictions provide hypotheses; in vitro assays provide the first layer of biological evidence. This phase uses cell-based and biochemical assays to screen for key toxicological liabilities, allowing for rapid prioritization of candidates and early termination of those with unfavorable profiles.

Genotoxicity Assessment

Genotoxicity is a critical endpoint, as DNA damage can lead to carcinogenesis or heritable mutations.

Genotoxicity_Workflow InSilico In Silico Assessment (QSAR & Structural Alerts) Decision1 Mutagenic Potential? InSilico->Decision1 Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Decision2 Clastogenic/Aneugenic Potential? Ames->Decision2 Micronucleus In Vitro Micronucleus Test (OECD 487) LowRisk Low Genotoxic Risk Proceed with Caution Micronucleus->LowRisk If negative HighRisk High Genotoxic Risk Consider Termination Micronucleus->HighRisk If positive Decision1->Ames If positive or equivocal Decision1->LowRisk If negative Decision2->Micronucleus If Ames positive Decision2->LowRisk If Ames negative

Caption: Tiered approach for assessing the genotoxic potential of novel compounds.

The Ames test is a widely used assay to detect a compound's potential to cause gene mutations.[15][16][17]

  • Principle: The assay uses several strains of Salmonella typhimurium (and sometimes E. coli) that have mutations in the genes required to synthesize the amino acid histidine (his-).[16][18] These bacteria cannot grow on a histidine-free medium. A test compound is considered mutagenic if it causes a reverse mutation (reversion), allowing the bacteria to regain the ability to produce histidine and form colonies.[16][17][18]

  • Methodology:

    • Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA102, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).[17][18]

    • Metabolic Activation: Test the compound both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver.[15][18] This is crucial because some chemicals only become mutagenic after being metabolized.[15]

    • Exposure: A mixture of the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer is prepared in molten top agar.[19]

    • Plating & Incubation: This mixture is poured onto minimal glucose agar plates (lacking histidine).[18][19] The plates are incubated at 37°C for 48-72 hours.[19]

    • Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertants on the solvent control plates. A dose-dependent increase in revertant colonies (typically a 2-fold or greater increase over background) indicates a positive result.[19]

Cardiotoxicity Screening

Drug-induced cardiotoxicity is a leading cause of late-stage clinical trial failures and market withdrawals.[6][20] Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary mechanism of concern, as it can lead to QT interval prolongation and potentially fatal arrhythmias like Torsades de Pointes.[21][22][23]

Automated patch-clamp systems provide a higher throughput alternative to traditional manual patch-clamp for assessing hERG liability early in discovery.[21][24]

  • Principle: This electrophysiological assay directly measures the flow of potassium ions through hERG channels expressed in a stable cell line (e.g., HEK293).[21] The test compound is applied to the cells, and any reduction in the hERG current is quantified.[21]

  • Methodology:

    • Cell Preparation: HEK293 cells stably expressing the hERG channel are cultured and prepared for the assay.

    • Assay Execution: Cells are captured on the automated patch-clamp system (e.g., QPatch, SyncroPatch). A stable whole-cell recording is established.

    • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG tail current.[21][23]

    • Compound Application: Vehicle (e.g., 0.1% DMSO) is applied first to establish a baseline, followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[21] A known hERG inhibitor (e.g., E-4031) is used as a positive control.[21]

    • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the vehicle control. These data are used to generate a concentration-response curve and determine an IC50 value (the concentration that causes 50% inhibition).[21]

Hepatotoxicity and Mitochondrial Toxicity Assessment

The liver is a primary site of drug metabolism and is thus highly susceptible to toxicity. Mitochondrial dysfunction is a common underlying mechanism of drug-induced organ toxicity, including hepatotoxicity.[25][26][27]

HepatoMito_Workflow Start Novel Carboxamide Cytotox General Cytotoxicity Screen (e.g., HepG2 cells, MTT/LDH) Start->Cytotox Decision1 Cytotoxic? Cytotox->Decision1 MitoTox Mitochondrial Toxicity Assay (e.g., Seahorse XF, ToxGlo™) Decision2 Mitochondrial Impairment? MitoTox->Decision2 Decision1->MitoTox Yes LowRisk Low Risk Decision1->LowRisk No Mechanism Investigate Mechanism (ROS, Membrane Potential) Decision2->Mechanism Yes Decision2->LowRisk No HighRisk High Risk of DILI (Drug-Induced Liver Injury) Mechanism->HighRisk

Caption: Workflow for assessing hepatotoxicity and mitochondrial dysfunction.

This assay provides a direct functional measurement of mitochondrial respiration by measuring the oxygen consumption rate (OCR) of live cells in real-time.[28]

  • Principle: The assay uses a series of mitochondrial inhibitors to dissect different components of the respiratory chain. By exposing cells to the test compound, one can determine if it inhibits the electron transport chain, uncouples oxidative phosphorylation, or has other effects on mitochondrial function.[28]

  • Methodology:

    • Cell Plating: Plate cells (e.g., HepG2) in a Seahorse XF microplate and allow them to attach.

    • Compound Treatment: Treat cells with various concentrations of the novel carboxamide for a designated period.

    • Seahorse Assay: The assay plate is placed in the Seahorse XF Analyzer. The instrument performs sequential injections of mitochondrial modulators:

      • Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

      • FCCP: An uncoupling agent that collapses the mitochondrial membrane potential, revealing maximal respiration.

      • Rotenone/Antimycin A: Inhibit Complex I and III, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.[28]

    • Data Analysis: The OCR measurements are used to calculate key parameters of mitochondrial function (e.g., basal respiration, ATP production, maximal respiration, spare respiratory capacity). A compound-induced change in these parameters compared to vehicle control indicates mitochondrial toxicity.[28]

Data Presentation: Summarizing In Vitro Toxicity

Quantitative data from in vitro screens should be summarized for clear comparison across compounds.

Compound IDGenotoxicity (Ames)hERG IC50 (µM)HepG2 Cytotoxicity IC50 (µM)Mitochondrial Impairment (at 10 µM)
CXA-001Negative> 30> 50No Effect
CXA-002Negative2.515.4Moderate Inhibition
CXA-003Positive (TA98, +S9)> 3045.1No Effect

Part III: In Vivo Confirmation & Integrated Risk Assessment

Promising candidates with acceptable in vitro profiles advance to limited in vivo studies to understand their effects in a whole-organism context. This step is guided by regulatory frameworks such as the OECD Guidelines for the Testing of Chemicals.[29][30]

Acute Oral Toxicity Study (e.g., OECD 423 - Acute Toxic Class Method)

This study provides information on the acute hazardous properties of a substance and allows for its classification according to the Globally Harmonised System (GHS).[29][30][31] It uses a stepwise procedure with a small number of animals to determine a toxicity class and estimate the LD50.[30][32]

  • Principle: The method involves dosing animals (typically female rats) in a stepwise manner at one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[30] The outcome (mortality or survival) at one step determines the dose for the next step.[32]

  • Methodology:

    • Animal Selection & Preparation: Use healthy young adult rodents from a single strain. Animals are fasted prior to dosing to promote absorption.[30]

    • Dose Administration: The test substance is administered in a single dose by gavage. The volume administered should not normally exceed 1 mL/100g body weight for aqueous solutions.[29]

    • Stepwise Procedure:

      • Step 1: Dose 3 animals at an initial dose level (e.g., 300 mg/kg).

      • Observation: If 2 or 3 animals die, the test is stopped, and the substance is classified. If 0 or 1 animal dies, proceed to the next step.

      • Step 2: Dose 3 more animals at a higher or lower dose level depending on the outcome of Step 1.

    • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

    • Pathology: At the end of the study, all animals are subjected to gross necropsy.

    • Endpoint: The study allows for classification into a GHS toxicity category and provides an estimate of the LD50 range.

Conclusion: A Self-Validating System for Safety Assessment

The toxicology profiling of novel carboxamide compounds is not a linear process but an integrated, iterative cycle of prediction, testing, and refinement. The framework presented here—beginning with robust, validated in silico models, progressing through targeted in vitro screens for key liabilities like genotoxicity, cardiotoxicity, and mitochondrial dysfunction, and culminating in focused in vivo studies—constitutes a self-validating system. Each stage informs the next, allowing for confident, data-driven decisions. By understanding the "why" behind each experimental choice and adhering to rigorous, standardized protocols, drug development professionals can effectively navigate the complexities of toxicology, advancing safer, more effective medicines to the clinic.

References

  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • The Evolution and Challenges of QSAR Modelling in Toxicology – A Closer Look at Recent Advances. ToxNavigation. [Link]

  • oecd guidelines for acute oral toxicity studies: an overview. ijrap.net. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archives. [Link]

  • Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. Agilent. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Modeling. ToxStrategies. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). SlideShare. [Link]

  • QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants: case studies and potential applications for regulatory purposes. University of Insubria. [Link]

  • Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology. [Link]

  • Guidance Document on Acute Oral Toxicity Testing. OECD. [Link]

  • Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC. [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. MicrobiologyInfo.com. [Link]

  • In Silico Toxicity Prediction. PozeSCAF. [Link]

  • OECD Test Guideline 423. National Toxicology Program. [Link]

  • In Silico Toxicology in Drug Development. Toxometris.ai. [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers. [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]

  • In silico toxicology for the pharmaceutical sciences. PubMed. [Link]

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Toxicological Sciences. [Link]

  • Herg Assay Services. Reaction Biology. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. [Link]

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. MDPI. [Link]

  • hERG Safety Assay. Creative Bioarray. [Link]

  • hERG screening using high quality electrophysiology assays. Metrion. [Link]

  • In Vitro Cardiotoxicity. Creative Bioarray. [Link]

  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. PMC. [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. MalariaWorld. [Link]

  • In Vitro Cardiotoxicity Testing. Hemogenix, Inc.. [Link]

  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers. [Link]

  • Cardiotoxicity, Cardiac Toxicity. Molecular Devices. [Link]

  • In Vitro Cardiotoxicity Screening Approaches. National Toxicology Program - NIH. [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [Link]

  • Physico-Chemical Properties of bis-2-(2-Hydroxyphenyl)-thiazole-carboxamide (BHPTC) Chelators. Inorganic Chemistry. [Link]

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Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its inherent three-dimensionality and the presence of hydrogen bond donors and acceptors make it an ideal framework for developing potent and selective modulators of various biological targets. This application note describes a comprehensive high-throughput screening (HTS) campaign for the characterization of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide, hereafter referred to as "Compound-A," and a focused library of its analogs.

Based on in-silico modeling and the prevalence of similar scaffolds in kinase inhibitor development, we hypothesize that Compound-A targets a novel serine/threonine kinase, designated as Target Kinase X (TKX). TKX is implicated in a pro-inflammatory signaling cascade, making it an attractive therapeutic target for autoimmune disorders. This document provides a detailed protocol for a primary HTS, a confirmatory dose-response analysis, and essential counter-screening assays to identify and validate specific inhibitors of TKX.

Hypothetical Signaling Pathway of Target Kinase X (TKX)

To provide a biological context for the screening campaign, we propose a hypothetical signaling pathway where TKX plays a critical role. In this pathway, an upstream inflammatory cytokine receptor activation leads to the recruitment and activation of TKX. Activated TKX then phosphorylates a downstream transcription factor, "Substrate-Y," which subsequently translocates to the nucleus and initiates the transcription of pro-inflammatory genes. Compound-A is hypothesized to be an ATP-competitive inhibitor of TKX, thereby blocking the phosphorylation of Substrate-Y and mitigating the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor TKX Target Kinase X (TKX) CytokineReceptor->TKX Activates SubstrateY Substrate-Y TKX->SubstrateY Phosphorylates pSubstrateY p-Substrate-Y SubstrateY->pSubstrateY Gene Pro-inflammatory Gene Transcription pSubstrateY->Gene Activates CompoundA Compound-A CompoundA->TKX Inhibits Cytokine Inflammatory Cytokine Cytokine->CytokineReceptor Binds

Caption: Hypothetical TKX signaling pathway.

High-Throughput Screening (HTS) Workflow

The HTS campaign is designed as a multi-stage process to identify and validate true inhibitors of TKX, while eliminating false positives. The workflow consists of a primary single-point screen, a confirmatory dose-response screen for hit compounds, and orthogonal counter-screens to assess assay interference and cytotoxicity.

HTS_Workflow Start Compound Library (incl. Compound-A analogs) PrimaryScreen Primary HTS (10 µM) TR-FRET Assay Start->PrimaryScreen HitSelection Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection DoseResponse Confirmatory Screen (10-point Dose Response) HitSelection->DoseResponse 'Hits' NoActivity No Further Action HitSelection->NoActivity 'Non-Hits' Potency Determine IC50 DoseResponse->Potency CounterScreen Counter-Screens (Luciferase & Cell Viability) Potency->CounterScreen ValidatedHits Validated Hits CounterScreen->ValidatedHits

Caption: HTS workflow for TKX inhibitors.

Experimental Protocols

PART 1: Primary High-Throughput Screen (Single-Point)

This initial screen aims to rapidly identify compounds from the library that inhibit TKX activity at a single concentration. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed for its robustness, sensitivity, and HTS compatibility.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate (Biotin-Substrate-Y) by TKX. A Europium-labeled anti-phospho-Substrate-Y antibody (donor) and a Streptavidin-Allophycocyanin (APC) conjugate (acceptor) are used for detection. When the substrate is phosphorylated, the antibody and streptavidin-APC bind, bringing the donor and acceptor into close proximity, resulting in a high TR-FRET signal. Inhibition of TKX leads to a decrease in this signal.

Materials:

  • Assay Plate: 384-well, low-volume, black, non-binding surface

  • Compound-A & Library: 10 mM stock in 100% DMSO

  • TKX Enzyme: Recombinant human TKX, 50 nM working stock

  • Substrate: Biotinylated Substrate-Y peptide, 1 µM working stock

  • ATP: 100 µM working stock (at Km concentration)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT

  • Detection Reagents: Europium-labeled anti-phospho-Substrate-Y antibody and Streptavidin-APC

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound (or DMSO for controls) into the assay plate wells. This results in a final assay concentration of 10 µM.

  • Enzyme Addition: Add 2.5 µL of TKX enzyme solution to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 2.5 µL of a 1:1 mixture of Biotin-Substrate-Y and ATP to each well to start the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at 30°C.

  • Reaction Termination & Detection: Add 5 µL of Stop/Detection buffer containing the TR-FRET antibody pair.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

Data Analysis & Hit Criteria:

  • Calculate the percent inhibition for each compound relative to the high (DMSO) and low (no enzyme) controls.

  • Compounds exhibiting >50% inhibition will be considered "hits" and will advance to the confirmatory screen.

PART 2: Confirmatory Dose-Response Screen

This step validates the activity of the primary hits and determines their potency (IC₅₀).

Protocol:

  • Prepare a 10-point, 3-fold serial dilution of each hit compound, starting from 100 µM.

  • Follow the same TR-FRET assay protocol as in the primary screen, using the serially diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of assay quality and robustness.≥ 0.5
Signal-to-Background Ratio of the high control signal to the low control signal.≥ 10
Hit IC₅₀ Concentration for 50% inhibition in the dose-response assay.< 10 µM
PART 3: Orthogonal Counter-Screens

Counter-screens are crucial for identifying and eliminating compounds that interfere with the assay technology or exhibit non-specific activity, such as cytotoxicity.

A. ATP-Depletion Luciferase Counter-Screen

Principle: This assay identifies compounds that interfere with the ATP-dependent luciferase reaction, which can be a source of false positives in kinase assays.

Protocol:

  • In a 384-well white plate, add the hit compounds at their IC₅₀ and 10x IC₅₀ concentrations.

  • Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).

  • Incubate for 10 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Triage Criteria: Compounds that significantly inhibit the luciferase signal (e.g., >20% inhibition) are flagged as potential assay interference compounds.

B. Cell Viability Assay

Principle: This assay assesses the general cytotoxicity of the hit compounds in a relevant cell line (e.g., a human monocytic cell line).

Protocol:

  • Seed cells in a 384-well clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with the hit compounds at various concentrations (e.g., up to 100 µM) for 24 hours.

  • Add a resazurin-based viability reagent (e.g., CellTiter-Blue®) and incubate for 1-4 hours.

  • Measure fluorescence to determine cell viability.

  • Triage Criteria: Compounds that reduce cell viability by more than 50% at concentrations close to their TKX IC₅₀ are deprioritized.

Conclusion

The described HTS workflow provides a robust and comprehensive strategy for the identification and validation of novel inhibitors of the hypothetical Target Kinase X, using 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide as a starting point. By employing a sensitive primary assay, confirmatory dose-response analysis, and crucial counter-screens, this approach ensures the generation of high-quality, actionable data for hit-to-lead development programs. This structured methodology is designed to efficiently sift through large compound libraries, minimizing the risk of pursuing false positives and focusing resources on the most promising chemical matter for further investigation.

References

  • He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link]

  • He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. PubMed, 17034137. [Link]

  • He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC, PMC2517584. [Link]

  • ResearchGate. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. ResearchGate. [Link]

Sources

application of aminophenyl-pyrrolidine compounds in neurodegenerative disease models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Aminophenyl-Pyrrolidine Derivatives for Neurodegenerative Disease Modeling

Subtitle: From Multitarget Profiling to In Vivo Efficacy in Alzheimer’s and Parkinson’s Disease Models

Executive Summary

The aminophenyl-pyrrolidine scaffold represents a "privileged structure" in neuropharmacology, distinguished by its unique ability to serve as a core motif for Multitarget Directed Ligands (MTDLs). Unlike single-target agents, derivatives of this scaffold—specifically 3-aminopyrrolidine and 1-benzylpyrrolidine-3-amine analogs—can simultaneously modulate histaminergic signaling (Histamine H3 Receptor antagonism), inhibit proteopathic enzymes (BACE1, AChE), and chelate redox-active metals.

This guide provides a rigorous framework for researchers utilizing these compounds to interrogate neurodegenerative pathways. It details the mechanistic rationale, validated in vitro screening protocols, and critical in vivo dosing strategies required to ensure translational relevance.

Mechanistic Rationale & Chemical Logic

The Scaffold Advantage

The 3-aminopyrrolidine core offers distinct physicochemical advantages for CNS drug discovery:

  • Chirality: The chiral center at C3 allows for stereoselective engagement with receptor pockets (e.g., the aspartic dyad of BACE1 or the anionic site of AChE).

  • Basicity: The secondary/tertiary amine functions as a proton acceptor at physiological pH, mimicking the transition state of peptide bond hydrolysis (crucial for protease inhibition) or interacting with Asp/Glu residues in GPCRs.

  • Rigidity: The pyrrolidine ring restricts conformational freedom, reducing the entropic cost of binding compared to flexible linear amines.

Target Engagement Profile
  • Histamine H3 Receptor (H3R): The basic nitrogen of the pyrrolidine mimics the imidazole amine of histamine. H3R antagonism disinhibits the release of histamine, acetylcholine, and dopamine, reversing cognitive deficits.

  • BACE1 (

    
    -Secretase):  The amine moiety interacts with the catalytic Asp32/Asp228 dyad, preventing the cleavage of APP into amyloid-beta (A
    
    
    
    ).
  • Metal Chelation: When derivatized with electron-rich aromatic systems (e.g., hydroxyphenyl or benzyl groups), the scaffold can chelate Cu

    
     and Fe
    
    
    
    , preventing metal-induced A
    
    
    aggregation and oxidative stress (Fenton chemistry).

Visualization: Multitarget Signaling Network

Aminophenyl_Pyrrolidine_MOA Compound Aminophenyl-Pyrrolidine Scaffold H3R Histamine H3 Receptor (Antagonism) Compound->H3R BACE1 BACE1 Enzyme (Inhibition) Compound->BACE1 AChE Acetylcholinesterase (Inhibition) Compound->AChE Metals Cu2+ / Fe2+ Ions (Chelation) Compound->Metals Neurotrans ↑ ACh / Dopamine / Histamine Release H3R->Neurotrans Amyloid ↓ Aβ Production & Aggregation BACE1->Amyloid AChE->Neurotrans Metals->Amyloid ROS ↓ Oxidative Stress (ROS) Metals->ROS Cognition Cognitive Enhancement & Neuroprotection Neurotrans->Cognition Amyloid->Cognition ROS->Cognition

Caption: Mechanistic pathways by which aminophenyl-pyrrolidine derivatives exert neuroprotective effects across multiple pathological targets.

Experimental Protocols

Protocol A: In Vitro Multitarget Screening

Goal: To validate the compound's "balanced activity" profile before in vivo testing.

1. BACE1 FRET Inhibition Assay

  • Principle: Measures cleavage of a fluorescently conjugated APP peptide substrate.

  • Reagents: Recombinant human BACE1 (1 U/mL), FRET substrate (Rh-EVNLDAEFK-Quencher), Acetate buffer (pH 4.5).

  • Procedure:

    • Incubate 10 nM BACE1 with varying concentrations of the aminophenyl-pyrrolidine derivative (0.1 nM – 10

      
      M) for 15 min at 25°C.
      
    • Add FRET substrate (250 nM final).

    • Monitor fluorescence (Ex: 545 nm, Em: 585 nm) kinetically for 60 min.

    • Data Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Calculate IC

      
       using non-linear regression.
      
    • Validation Criteria: Reference inhibitor (e.g., Verubecestat) must yield IC

      
       < 50 nM.
      

2. Thioflavin T (ThT) Anti-Aggregation Assay

  • Principle: Quantifies the inhibition of A

    
     fibrillization.
    
  • Procedure:

    • Prepare monomeric A

      
       (HFIP treated). Dilute to 25 
      
      
      
      M in PBS.
    • Add test compound (typically equimolar 25

      
      M or dose-response).
      
    • Add ThT (10

      
      M).
      
    • Incubate at 37°C with shaking. Read fluorescence (Ex: 440 nm, Em: 485 nm) at 0, 24, and 48 hours.

    • Interpretation: A reduction in fluorescence plateau compared to vehicle control indicates inhibition of aggregation.

Protocol B: In Vivo Efficacy in 5XFAD Mice

Goal: To assess BBB penetration and cognitive restoration in an aggressive amyloid model.

1. Animal Model Selection

  • Strain: 5XFAD (B6SJL-Tg(APPSwFlLon,PSEN1M146LL286V)6799Vas/Mmjax).

  • Age: Treatment should begin at 3 months (plaque onset) for prevention studies, or 6 months for reversal studies.

  • Control: Wild-type littermates (vehicle treated).

2. Formulation & Dosing Strategy

  • Solubility Challenge: Aminophenyl-pyrrolidines can be lipophilic (LogP > 3).

  • Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Saline. Avoid pure PEG400 if H3R antagonism is a primary target, as PEG can sometimes interfere with GPCR binding kinetics in high concentrations.

  • Dose: 10 mg/kg (Low) and 30 mg/kg (High), administered per os (P.O.) or Intraperitoneal (I.P.) daily for 28 days.

  • Pharmacokinetic Check: Collect plasma and brain tissue at T=1 hour on Day 1 to calculate Brain/Plasma (B/P) ratio. Target B/P > 0.3.

3. Behavioral Readout: Y-Maze Spontaneous Alternation

  • Rationale: Measures spatial working memory, which is heavily dependent on hippocampal cholinergic and histaminergic tone.

  • Protocol:

    • Place mouse in center of Y-maze.

    • Allow 8 minutes of free exploration.

    • Record arm entries. An "alternation" is a triad of consecutive entries into all three different arms.

    • Calculation: % Alternation = [(Number of Alternations) / (Total Arm Entries - 2)] × 100.

    • Success Metric: Vehicle-treated 5XFAD mice typically score ~50% (chance). Effective treatment should restore this to WT levels (~70-75%).

Data Presentation & Analysis

Representative Data Profile

The following table illustrates the expected profile of a high-quality aminophenyl-pyrrolidine lead candidate compared to standard references.

Assay EndpointMetricLead Candidate (Ex: Cmpd-24b)Reference (Thioperamide)Reference (Donepezil)Interpretation
hBACE1 Inhibition IC

2.4

M
> 100

M
> 100

M
Moderate BACE1 activity is preferred to avoid complete ablation of physiological substrates.
hAChE Inhibition IC

0.8

M
> 100

M
0.02

M
Balanced inhibition prevents cholinergic overstimulation side effects.
hH3R Binding K

15 nM4 nMN.A.High affinity ensures effective presynaptic autoreceptor blockade.
A

Aggregation
% Inhib.45% (@10

M)
< 5%20%Dual mechanism (direct binding + metal chelation) outperforms single agents.
BBB Permeability Pe (

cm/s)
14.512.018.0High permeability (Pe > 10) is critical for CNS efficacy.
Troubleshooting & Optimization
  • Issue: Low Brain/Plasma ratio.

    • Root Cause:[1][2][3][4][5][6][7][8] High P-gp efflux liability.

    • Solution: Modify the N-substituent on the pyrrolidine ring.[6] Replacing a benzyl group with a fluorinated phenyl or a rigid cyclohexyl group often reduces P-gp efflux while maintaining lipophilicity.

  • Issue: Toxicity / hERG inhibition.

    • Root Cause:[1][2][3][4][5][6][7][8] Basic amine + lipophilic tail can bind hERG channels.

    • Solution: Introduce a polar group (e.g., ether oxygen) into the linker or reduce the pKa of the pyrrolidine nitrogen slightly (e.g., via electron-withdrawing groups on the phenyl ring).

References

  • Wichur, T., et al. (2020). "1-Benzylpyrrolidine-3-amine-based BuChE inhibitors with anti-aggregating, antioxidant and metal-chelating properties as multifunctional agents against Alzheimer's disease."[9] European Journal of Medicinal Chemistry, 187, 111916.[9]

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today, 14(9-10), 509-515.

  • Stamford, A. W., et al. (2012). "Discovery of an orally available, brain-penetrant BACE1 inhibitor." ACS Medicinal Chemistry Letters, 3(11), 897-902.

  • Panula, P., et al. (2015). "International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors." Pharmacological Reviews, 67(3), 601-655.

  • Oakley, H., et al. (2006). "Intraneuronal beta-amyloid aggregates, neurodegeneration, and neuron loss in transgenic mice with five familial Alzheimer's disease mutations: potential factors in amyloid plaque formation." Journal of Neuroscience, 26(40), 10129-10140.

Sources

in vivo administration methods for pyrrolidine-2-carboxamide in mice

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Administration Strategies for Pyrrolidine-2-Carboxamide Scaffolds in Murine Models

Abstract & Scope

This technical guide details the in vivo administration, vehicle formulation, and pharmacokinetic (PK) assessment of pyrrolidine-2-carboxamide (L-prolinamide) and its functional derivatives. As a polar, low-molecular-weight (114.15 g/mol ) proline analogue, this scaffold presents unique challenges regarding rapid renal clearance and potential neuroactivity. This protocol is designed for drug development professionals optimizing delivery for efficacy studies (e.g., organocatalytic metabolites, DPP-4 inhibition, or peptidomimetics).

Pre-Formulation & Physicochemical Profiling

Before attempting animal dosing, the compound’s behavior in physiological environments must be stabilized.[1] Pyrrolidine-2-carboxamide is a polar amide with a basic pyrrolidine nitrogen.

  • Solubility Profile: Highly water-soluble (LogP < 0).

  • pH Considerations: The free base form is alkaline. In unbuffered saline, this may cause local tissue necrosis (IP) or phlebitis (IV).

    • Requirement: You must adjust the final formulation pH to 7.0–7.4 using dilute HCl or by formulating directly in Phosphate Buffered Saline (PBS).

  • Stability: The amide bond is generally stable, but the compound is susceptible to hydrolysis by ubiquitous amidases and prolyl oligopeptidases in plasma.

    • Self-Validating Step: Incubate 10 µM compound in mouse plasma at 37°C for 60 mins ex vivo prior to the study. Analyze by LC-MS to confirm stability. If >20% degradation occurs, co-administration of a peptidase inhibitor or chemical modification is required.

Decision Tree: Vehicle Selection

Use the following logic to select the least toxic vehicle that ensures solubility.

VehicleSelection Start Compound Solubility (at 5 mg/mL) WaterSol Soluble in PBS/Saline? Start->WaterSol YesWater Use 100% PBS (pH 7.4) WaterSol->YesWater Yes NoWater Check LogP / Lipophilicity WaterSol->NoWater No ModLip Moderate Lipophilicity NoWater->ModLip LogP < 2 HighLip High Lipophilicity NoWater->HighLip LogP > 2 Solvent1 5% DMSO + 95% Saline ModLip->Solvent1 Solvent2 5% DMSO + 40% PEG400 + 55% Saline HighLip->Solvent2

Figure 1: Vehicle selection logic. Pyrrolidine-2-carboxamide (parent) typically follows the "Yes" path (PBS). Derivatives may require DMSO/PEG.

Dosing Protocols (Murine)

All procedures must adhere to IACUC guidelines. The following volumes are standardized for a 25g C57BL/6 mouse .

Table 1: Administration Parameters
RouteMax Vol (Bolus)Recommended VolNeedle SizepH ToleranceKey Constraint
Intravenous (IV) 5 mL/kg (125 µL)2–4 mL/kg (50–100 µL) 27–30G7.0–7.6Must be particle-free; isotonic.
Oral (PO) 10 mL/kg (250 µL)5–10 mL/kg (125–250 µL) 18–20G (Bulb)3.0–9.0Fasting (4h) recommended for consistent PK.
Intraperitoneal (IP) 20 mL/kg (500 µL)10 mL/kg (250 µL) 25–27G6.5–8.0Avoid if compound is a local irritant (high pH).
Protocol A: Intravenous (IV) Injection (Tail Vein)

Purpose: To determine absolute bioavailability and clearance.

  • Preparation: Dilute pyrrolidine-2-carboxamide in sterile PBS (pH 7.4) to 1 mg/mL. Filter through a 0.22 µm PES syringe filter.

  • Warming: Place mouse in a warming chamber (37°C) for 5–10 minutes to dilate caudal veins.

  • Restraint: Secure mouse in a restrainer; clean tail with 70% ethanol.

  • Injection: Insert 29G needle (bevel up) into the lateral tail vein at a shallow angle.

  • Validation: Inject 100 µL slowly. Success: The vein clears (blanches) with no resistance. Failure: A subcutaneous bleb forms; stop immediately and try the proximal site or contralateral vein.

  • Hemostasis: Apply gentle pressure for 30 seconds.

Protocol B: Oral Gavage (PO)

Purpose: To assess oral absorption and first-pass metabolism.

  • Formulation: Dissolve compound in PBS. If using a lipophilic derivative, use 0.5% Methylcellulose/0.1% Tween 80 as a suspension vehicle.

  • Measurement: Weigh mouse to calculate exact dose volume (10 mL/kg).

  • Technique:

    • Restrain mouse by the scruff to align the head and esophagus.

    • Insert the bulb-tipped needle (20G) into the diastema (gap between teeth).

    • Gently advance along the roof of the mouth; the mouse will swallow.

    • Stop if resistance is felt (trachea entry risk).

  • Delivery: Depress plunger smoothly. Withdraw needle gently.

Pharmacokinetic (PK) Assessment Workflow

Due to the hydrophilic nature of the pyrrolidine scaffold, rapid renal clearance is expected. Sampling timepoints must be front-loaded.

Experimental Workflow Diagram

PK_Workflow cluster_sampling Serial Microsampling (Tail Vein) Dose Administer Dose (T=0) T1 T=5 min (Distribution) Dose->T1 T2 T=15 min T1->T2 T3 T=30 min T2->T3 T4 T=1 hr T3->T4 T5 T=4 hr (Elimination) T4->T5 Process Centrifuge 2000g, 10 min, 4°C T5->Process Analysis LC-MS/MS Analysis (HILIC Column) Process->Analysis

Figure 2: PK sampling schedule. Note the emphasis on early timepoints (5-30 min) to capture the rapid distribution phase of hydrophilic amides.

Analytical Note: Pyrrolidine-2-carboxamide is highly polar. Reverse-phase C18 columns may not retain it well. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an Amide-column for LC-MS quantification.

Safety & Toxicity Monitoring

While generally low in toxicity, proline analogs can act as weak agonists at glutamate receptors or antagonists at glycine receptors, potentially causing neuroexcitation .

  • Observation Window: Monitor intensely for the first 60 minutes post-dose.

  • Adverse Signs (Stop Criteria):

    • Tremors/Seizures: Indicates CNS penetration and excitotoxicity.

    • Writhing: Indicates intraperitoneal irritation (check pH).

    • Ataxia: Loss of coordination.

  • Maximum Tolerated Dose (MTD): If no literature exists for your specific derivative, perform a "staircase" dose escalation starting at 10 mg/kg.

References

  • Turner, P. V., et al. (2011). Administration of substances in laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.[2]

  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes.[1][2][3] Journal of Applied Toxicology, 21(1), 15-23.

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102, 1555–1577.

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27.

  • PubChem. (2024). Pyrrolidine-2-carboxamide Compound Summary. National Library of Medicine.

Sources

HPLC purification method for 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Context

1.1 The Challenge The target molecule, 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide (often an intermediate in peptidomimetic or organocatalyst synthesis), presents a classic "dual-base" chromatographic challenge.[1][2] It contains two distinct basic centers:

  • Pyrrolidine Nitrogen (Tertiary Amine): Highly basic (

    
    ).[1][2] At neutral or low pH, this is protonated (
    
    
    
    ), leading to severe secondary interactions with residual silanols on silica columns, causing peak tailing.[2]
  • Aniline Nitrogen (Primary Aromatic Amine): Weakly basic (

    
    ).[1][2] This group provides the primary UV chromophore but is susceptible to oxidation.
    

1.2 The Solution Strategy Standard low-pH (Formic Acid/TFA) methods often fail to provide adequate loadability for purification due to charge repulsion effects (the "General Overload" phenomenon).[2] This protocol prioritizes a High-pH Reverse Phase (RP) Strategy .[1][2] By operating at pH 10.0, we suppress the ionization of the pyrrolidine nitrogen, rendering the molecule neutral. This maximizes hydrophobic retention, improves peak symmetry (USP Tailing < 1.2), and significantly increases loading capacity for preparative isolation.[2]

Part 2: Analytical Method (QC & Process Monitoring)

This method is designed for reaction monitoring and purity assessment.[2] It utilizes a "Hybrid" silica particle capable of withstanding high pH.[3]

2.1 Chromatographic Conditions

ParameterSpecificationRationale
Column Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 5 µm)Hybrid particles (Ethylene Bridged Hybrid) are essential for stability at pH > 8.[1][2]0.
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with

High pH suppresses protonation of the pyrrolidine ring, eliminating silanol interactions.
Mobile Phase B Acetonitrile (HPLC Grade)Preferred over Methanol for lower backpressure and sharper peaks for basic amines.[1][2]
Flow Rate 1.0 mL/minStandard analytical flow.[1][2]
Temp 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.[2]
Detection UV @ 254 nm (Primary), 215 nm (Secondary)254 nm targets the aniline ring (specific); 215 nm targets the amide bond (sensitive).[1][2]
Injection 5 - 10 µLDissolve sample in 50:50 Water:Acetonitrile.[1][2]

2.2 Gradient Table

Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Equilibrate
15.095Linear Gradient
18.095Wash Impurities
18.15Re-equilibration
23.05End of Run

2.3 System Suitability Criteria (Self-Validating)

  • USP Tailing Factor (

    
    ):  NMT 1.3 (If >1.3, check mobile phase pH or column age).[1][2]
    
  • Resolution (

    
    ):  > 2.0 between target peak and nearest impurity (likely the unalkylated prolinamide or benzyl halide starting material).
    
  • Precision (RSD): < 1.0% for retention time (n=5).[1][2]

Part 3: Preparative Purification Protocol

3.1 Scale-Up Logic Direct linear scale-up is applied from the analytical method.[1][2] The high pH strategy allows for "concentration overload" rather than "volume overload," meaning you can inject highly concentrated samples without peak distortion.

3.2 Preparative Workflow

Step 1: Sample Preparation

  • Solvent: Dissolve crude solid in minimal DMSO (Dimethyl sulfoxide).[1][2] If the sample is an oil, dilute 1:1 with DMSO.

  • Filtration: MANDATORY. Pass through a 0.45 µm PTFE or Nylon syringe filter.[2] Particulates will destroy the prep column frit.

  • Concentration: Aim for 50–100 mg/mL.

Step 2: Preparative Conditions

  • Column: XBridge Prep C18 OBD, 19 x 150 mm, 5 µm.[2]

  • Flow Rate: 20 mL/min.[1][2]

  • Gradient: Modified "Focused Gradient" based on analytical retention time (

    
    ).
    
    • If analytical

      
       elutes at 40% B, start Prep gradient at 30% B and end at 50% B over 10 minutes. Shallow gradients (1-2% per min) maximize purity.[1][2]
      

Step 3: Post-Run Processing (Salt Removal) [1][2]

  • The Ammonium Bicarbonate buffer is volatile.

  • Lyophilization: Freeze-dry the collected fractions directly.[1][2] The buffer will sublime as

    
     and 
    
    
    
    , leaving the free base of the target molecule.
  • Rotary Evaporation: If speed is required, rotovap at 45°C, but ensure vacuum is sufficient to remove the carbonate salts.

Part 4: Visualizing the Workflow

4.1 Purification Logic Flow This diagram illustrates the decision-making process for purifying this basic amine.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Aniline & Prolinamide) SamplePrep Sample Prep: Dissolve in DMSO + Filter (0.45µm) Crude->SamplePrep AnalyticalQC Analytical QC (pH 10) Determine Purity & Retention Time SamplePrep->AnalyticalQC Decision Is Purity > 95%? AnalyticalQC->Decision FinalProduct Final Product (Free Base) Decision->FinalProduct Yes PrepScale Prep HPLC Scale-Up (XBridge C18, pH 10 Buffer) Decision->PrepScale No FractionCol Fraction Collection Trigger: UV Threshold + Slope PrepScale->FractionCol Reinject Re-inject Fraction for Purity Check FractionCol->Reinject Lyophilization Lyophilization (Removes Volatile NH4HCO3 Salts) Lyophilization->FinalProduct Reinject->PrepScale Fail (Recycle) Reinject->Lyophilization Pass

Caption: Figure 1. End-to-end purification workflow emphasizing the feedback loop between analytical QC and preparative isolation.

Part 5: Troubleshooting & Scientific Rationale

5.1 Why High pH? (The Mechanistic View) At pH 3.0 (standard generic HPLC), the pyrrolidine nitrogen is protonated (


).[2]
  • Problem: Positively charged amines interact electrostatically with ionized silanols (

    
    ) on the silica surface. This causes "kinetic lag," resulting in broad, tailing peaks.
    
  • Solution: At pH 10.0, the pyrrolidine is deprotonated (

    
    ).[2] The neutral molecule interacts only via hydrophobic mechanisms (Van der Waals) with the C18 chains.
    
    • Reference: See McCalley, D. V. regarding the "kinetic plot analysis of basic drugs" [1].[4]

5.2 Oxidation Risks Anilines are prone to oxidation, turning solutions brown/yellow over time.[2]

  • Mitigation: Degas all mobile phases. Keep the autosampler temperature at 4°C. Use amber vials for fraction collection.

5.3 Troubleshooting Table

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent mismatchReduce injection volume or switch sample solvent to Mobile Phase A:B (50:50).
High Backpressure Particulates or salt precipitationCheck if Ammonium Bicarbonate precipitated in high % ACN (rare, but possible >95% B).[1][2] Filter samples.
Ghost Peaks Contaminated Mobile PhaseAmmonium Bicarbonate promotes bacterial growth.[1][2] Prepare fresh buffer daily.[2]
Retention Shift pH drift

absorption from air lowers buffer pH.[1][2] Cap solvent bottles tightly or use a guard tube.[2]

Part 6: References

  • McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2021).[1][2] XBridge Columns: Designed for Maximize pH Stability. Application Note. [1][2]

  • Phenomenex. (2023).[1][2] High pH Stability for Basic Compounds using Gemini-NX. Technical Guide.

  • Dolan, J. W. (2012).[1][2] HPLC Troubleshooting: Peak Tailing. LCGC North America.[2]

Disclaimer: This protocol is intended for research and development purposes. Users should verify chemical compatibility and safety data sheets (SDS) for 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide before handling.

Sources

Application Notes and Protocols for Testing Aminophenyl-Pyrrolidine Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of Aminophenyl-Pyrrolidine Compounds

Aminophenyl-pyrrolidine derivatives represent a class of small molecules with emerging interest in drug discovery. Recent studies have highlighted their potential as anti-leukemic agents, capable of inducing cancer cell death through mechanisms such as apoptosis and necrosis.[1][2] The structure of these compounds, particularly the substitutions on the aminophenyl and pyrrolidine rings, appears to significantly influence their biological activity and the specific cell death pathways they trigger.[1][2] For instance, some derivatives have been shown to induce apoptosis via mitochondrial pathways, involving the release of cytochrome c and the activation of caspases, while others may primarily induce necrosis associated with the generation of reactive oxygen species (ROS).[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell culture protocols to evaluate the in vitro efficacy and mechanism of action of novel aminophenyl-pyrrolidine compounds. The following protocols are designed to be adaptable and provide a solid foundation for screening and characterizing these promising therapeutic candidates.

Part 1: Strategic Experimental Design

A successful investigation into the effects of aminophenyl-pyrrolidine compounds begins with a well-thought-out experimental plan. This involves careful consideration of the biological question, selection of appropriate cellular models, and a tiered approach to in vitro testing.

The Crucial First Step: Cell Line Selection

The choice of cell line is paramount and should be directly guided by the research hypothesis.[3]

  • Disease Relevance: If investigating the anti-cancer properties of these compounds, select cell lines that are representative of the target malignancy.[3] For example, to build upon existing research, one might use leukemia cell lines such as U937 (promonocytic), K562 (chronic myeloid), or CCRF-CEM (lymphoblastic).[1][2]

  • Mechanism of Action Studies: The cell line should possess the necessary molecular machinery for the pathways you intend to study. For instance, if you hypothesize that the compound targets a specific signaling pathway, ensure the chosen cell line expresses the key proteins involved.

  • Comparative Analysis: It is best practice to use a panel of cell lines to demonstrate broad applicability and to avoid cell-line-specific artifacts.[3] Including a non-cancerous cell line (e.g., normal peripheral blood mononuclear cells or a fibroblast line like RDF) is critical for assessing selectivity and potential toxicity to healthy cells.[4][5]

  • Quality Control: Always obtain cell lines from reputable cell banks (e.g., ATCC) to ensure their identity and a low passage number.[3] Regularly test for mycoplasma contamination, as this can significantly alter cellular responses.[6]

Experimental Workflow: A Tiered Approach

A logical progression of experiments will yield the most informative results. This workflow ensures that foundational data on cytotoxicity is established before delving into more complex mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action (Apoptosis vs. Necrosis) cluster_2 Tier 3: Signaling Pathway Analysis A Cell Viability/Cytotoxicity Assays (e.g., MTT, Resazurin) B Determine IC50 Values A->B Data for C Annexin V / Propidium Iodide Staining B->C Inform concentrations for D Caspase Activity Assays C->D Confirm apoptosis E Western Blotting D->E Investigate upstream/downstream targets F Immunofluorescence E->F Visualize protein localization

Caption: Tiered experimental workflow for compound testing.

Part 2: Core Protocols

The following section details the step-by-step protocols for the key assays in the experimental workflow.

Protocol: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.[7]

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cell lines

  • Complete culture medium

  • Aminophenyl-pyrrolidine compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[7]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete medium.

    • Include wells with medium only to serve as a blank.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach (for adherent lines) and resume logarithmic growth.[9][10]

  • Compound Treatment:

    • Prepare serial dilutions of the aminophenyl-pyrrolidine compound in complete culture medium from your stock solution. A common starting range is 0.1, 1, 10, 50, and 100 µM.

    • Also prepare a vehicle control (medium with the same concentration of DMSO used in the highest compound concentration).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the diluted compounds or vehicle control. For suspension cells, add the compounds directly.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C.[9] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then aspirate the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[8][9][11] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

ParameterRecommendationRationale
Cell Seeding Density 5,000-50,000 cells/wellTo ensure cells are in the logarithmic growth phase during treatment.
Compound Concentrations 0.1 - 100 µM (initial screen)To cover a broad range and determine the dose-response curve.
Incubation Time 24, 48, 72 hoursTo assess time-dependent effects of the compound.
MTT Incubation 2-4 hoursOptimal time for formazan crystal formation without causing cytotoxicity from the MTT itself.
Absorbance Reading 570 nmThis is the peak absorbance wavelength for the formazan product.[8]
Protocol: Distinguishing Apoptosis and Necrosis with Annexin V and Propidium Iodide Staining

This flow cytometry-based assay is a standard method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13][14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[13] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[12][13]

Materials:

  • 6-well plates or T25 flasks

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and allow them to adhere overnight (for adherent cells).[12]

    • Treat the cells with the aminophenyl-pyrrolidine compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine treatment).[14]

  • Cell Harvesting:

    • For suspension cells, collect them by centrifugation.

    • For adherent cells, collect the supernatant (which contains floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsin-EDTA.[12] Combine the supernatant and the detached cells.

    • Wash the cells twice with cold PBS by centrifuging at approximately 300-600 x g for 5 minutes.[12][14][15]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14][15]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[16]

    • Analyze the samples by flow cytometry as soon as possible (within 1 hour).[16]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells[13]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells[13]

Protocol: Measuring Caspase-3/7 Activity

Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway.[17][18] Their activation is a hallmark of apoptosis. This assay utilizes a substrate, such as DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorimetric assays), which is cleaved by active caspase-3/7 to release a detectable chromophore or fluorophore.[18][19]

Materials:

  • Caspase-3/7 Activity Assay Kit (Colorimetric or Fluorimetric)

  • Cell lysis buffer

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Induce Apoptosis and Prepare Lysates:

    • Treat cells with the aminophenyl-pyrrolidine compound as described for the Annexin V assay.

    • Harvest the cells and wash with PBS.

    • Lyse the cells by adding cold lysis buffer (e.g., 50 µL per 1-2 x 10⁶ cells) and incubate on ice for 10-30 minutes.[20]

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet the cell debris.[20]

    • Collect the supernatant, which contains the cell lysate. Determine the protein concentration of the lysate.

  • Assay Reaction:

    • In a 96-well plate, add 50-200 µg of protein from each cell lysate to separate wells.

    • Add the reaction buffer containing the caspase substrate (e.g., DEVD-pNA) to each well.[20]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[20]

  • Measurement:

    • For a colorimetric assay, measure the absorbance at 405 nm.

    • For a fluorimetric assay, measure the fluorescence with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

Data Analysis: Compare the absorbance or fluorescence readings of the treated samples to the untreated control to determine the fold increase in caspase-3/7 activity.

Protocol: Signaling Pathway Analysis by Western Blotting

Western blotting allows for the detection of specific proteins in a cell lysate, which is invaluable for investigating the effects of a compound on signaling pathways.[21][22] For example, you can assess the phosphorylation status of key signaling proteins (e.g., Akt, p38 MAPK) or the expression levels of apoptosis-related proteins (e.g., Bcl-2 family members).[23][24]

Materials:

  • SDS-PAGE equipment (gels, running buffer, etc.)

  • Protein transfer system (e.g., wet or semi-dry)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to your target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation:

    • Prepare cell lysates from treated and untreated cells as described in the caspase activity assay.

    • Determine the protein concentration of each lysate.

    • Mix an equal amount of protein (e.g., 20-30 µg) from each sample with SDS loading buffer and heat at 95-100°C for 5 minutes.[21]

  • Gel Electrophoresis:

    • Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.[21]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24][25]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24][25]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[21][24]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[24]

    • Wash the membrane again three times with TBST.

  • Signal Detection:

    • Incubate the membrane with the ECL substrate.[24]

    • Capture the chemiluminescent signal using an imaging system.

Data Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the expression of your target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

G cluster_0 Apoptotic Signaling Pathway A Aminophenyl-Pyrrolidine Compound B Mitochondrial Perturbation A->B Induces C Cytochrome c Release B->C D Caspase-9 Activation C->D E Caspase-3/7 Activation D->E F Apoptosis E->F

Caption: Hypothetical apoptotic signaling pathway.

Protocol: Visualizing Protein Localization with Immunofluorescence

Immunofluorescence (IF) or immunocytochemistry (ICC) is a technique used to visualize the subcellular localization of a specific protein.[26][27] This can be particularly useful for observing events like the translocation of a protein from the cytoplasm to the nucleus upon compound treatment.

Materials:

  • Glass coverslips or imaging-compatible plates

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a culture dish and allow them to attach.

    • Treat the cells with the aminophenyl-pyrrolidine compound as desired.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[28]

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular targets.[26]

  • Blocking and Antibody Incubation:

    • Wash the cells with PBS.

    • Block non-specific binding sites with 1% BSA in PBS for 30-60 minutes.[26]

    • Incubate with the primary antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.[27]

  • Counterstaining and Mounting:

    • Wash with PBS.

    • Incubate with a nuclear counterstain like DAPI for 5 minutes.[27]

    • Wash with PBS.

    • Mount the coverslip onto a microscope slide using mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope.

Part 3: Troubleshooting Common Issues

Even with robust protocols, challenges can arise in cell culture experiments. Here are some common problems and their potential solutions:

IssuePossible Cause(s)Suggested Solution(s)
High Variability in Assay Results Inconsistent cell seeding; Pipetting errors; Edge effects in 96-well plates.Use a multichannel pipette for consistency; Avoid using the outer wells of the plate or fill them with sterile PBS.[29]
No or Low Compound Activity Compound instability or precipitation; Incorrect concentration; Cell line resistance.Visually inspect compound dilutions for precipitation; Confirm stock concentration; Test on a different, sensitive cell line.
Cells Detaching or Dying in Control Wells Over-confluency; Nutrient depletion; Contamination; Incorrect incubator settings (CO₂, temperature, humidity).[30]Passage cells at the correct confluency; Ensure fresh media is used; Check for contamination; Verify incubator parameters.[30][31]
High Background in Western Blots Insufficient blocking; Antibody concentration too high; Inadequate washing.Increase blocking time or change blocking agent; Titrate primary and secondary antibodies; Increase the number or duration of washes.
No Signal in Immunofluorescence Ineffective fixation/permeabilization; Low protein expression; Primary antibody not suitable for IF.Optimize fixation and permeabilization methods; Confirm protein expression by Western blot; Check antibody datasheet for validated applications.[28][32]

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the initial in vitro characterization of aminophenyl-pyrrolidine compounds. By systematically assessing cytotoxicity, determining the mode of cell death, and investigating the underlying molecular mechanisms, researchers can build a strong data package to support the further development of these promising molecules. Adherence to these detailed methodologies, coupled with careful experimental design and thoughtful data interpretation, will ensure the generation of high-quality, reproducible results, ultimately accelerating the journey from compound discovery to potential clinical application.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. Available from: [Link]

  • Caspase-3 activity assay. Available from: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. Available from: [Link]

  • UNIT 4.3 Immunofluorescence Staining - PMC - NIH. Available from: [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Available from: [Link]

  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. Available from: [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Available from: [Link]

  • 5 tips for choosing the right cell line for your experiment - Horizon Discovery. Available from: [Link]

  • Troubleshooting Common Cell Culture Contamination Issues. Available from: [Link]

  • Immunofluorescence Staining | A Typical Workflow - ibidi. Available from: [Link]

  • Best Practices for Selecting a Top-Quality Cell Line - BioPharm International. Available from: [Link]

  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles - MDPI. Available from: [Link]

  • Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - Ben-Gurion University Research Portal. Available from: [Link]

  • A Beginner-Friendly Guide to Immunofluorescence (IF) 2025-12-23 449 - antibody system. Available from: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. Available from: [Link]

  • Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. Available from: [Link]

  • Caspase 3 Activity Assay Kit - MP Biomedicals. Available from: [Link]

  • What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues - Corning. Available from: [Link]

  • Protocol: Drug screening of cultivated cells — VersaLive. Available from: [Link]

  • Guidelines for the use of cell lines in biomedical research - Biochain Incorporated. Available from: [Link]

  • Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed. Available from: [Link]

  • Effective Cell Line Management for Consistent Research Outcomes. Available from: [Link]

  • Drug Screening Using Normal Cell and Cancer Cell Mixture in an Automated 3D Cell Culture System | Springer Nature Experiments. Available from: [Link]

  • Cell Line Development in Drug Discovery | Biocompare.com. Available from: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications - PubMed. Available from: [Link]

  • Western Blot Protocol: Complete Step-by-Step Guide - Boster Bio. Available from: [Link]

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Application Note: 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the technical use of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide (CAS: 1251922-83-4). Due to the specific structural features of this compound—a proline scaffold functionalized with a reactive 2-aminobenzyl group—it is categorized as a privileged scaffold for fragment-based drug discovery (FBDD) and a potential chemodosimeter for reactive nitrogen species (RNS) .

The following guide focuses on its application in target engagement profiling , fragment screening , and reactive species sensing .

Introduction & Mechanism of Action

1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide is a bifunctional chemical probe characterized by a chiral pyrrolidine-2-carboxamide (prolinamide) core N-alkylated with a 2-aminobenzyl group. Its utility in drug development and chemical biology stems from two distinct pharmacophoric features:

  • Proline-Mimetic Scaffold: The prolinamide core mimics the turn geometry of peptides, making it a valuable fragment probe for interrogating protein-protein interaction (PPI) interfaces, particularly those involving GPCRs (e.g., Dopamine, Orexin) or transporters (e.g., GlyT1).

  • 2-Aminoaniline Reactivity: The ortho-aminoaniline moiety is a classic "warhead" for the detection of Nitric Oxide (NO) and other reactive species. Under physiological conditions, this group can undergo oxidative cyclization in the presence of NO to form a fluorescent benzotriazole or indazole derivative, serving as a "turn-on" fluorescent sensor.

Key Applications
  • Fragment-Based Screening: Identifying binding pockets in metalloproteins (e.g., HDACs) or GPCRs.

  • Bio-Sensing: Detection of intracellular Nitric Oxide (NO) levels via fluorescence modulation.

  • Synthetic Intermediate: Precursor for the synthesis of complex peptidomimetics and chiral catalysts.

Chemical Properties & Handling[1]

To ensure experimental reproducibility, strict adherence to solubility and stability protocols is required. The primary amine on the phenyl ring is susceptible to oxidation; inert atmosphere storage is recommended.

Physiochemical Profile
PropertyValueNotes
Solubility (Water) Low (< 1 mg/mL)Requires co-solvent (DMSO/Ethanol).
Solubility (DMSO) High (> 50 mM)Preferred stock solvent.
LogP (Predicted) ~1.2Cell-permeable.
pKa (Predicted) ~9.5 (Pyrrolidine N), ~4.0 (Aniline NH2)Zwitterionic character at neutral pH is unlikely, but protonation states vary.
Stability Oxidatively labileStore at -20°C; protect from light and air.
Stock Solution Preparation Protocol
  • Weighing: Weigh 10 mg of the compound into a sterile, amber glass vial.

  • Dissolution: Add 456 µL of anhydrous DMSO to achieve a 100 mM stock solution. Vortex for 30 seconds until fully dissolved.

  • Aliquoting: Dispense into 20 µL aliquots to avoid freeze-thaw cycles.

  • Storage: Store at -80°C for up to 6 months.

Application Protocol 1: In Vitro Target Engagement (CETSA)

This protocol utilizes the Cellular Thermal Shift Assay (CETSA) to validate the binding of the probe to a putative protein target (e.g., a specific receptor or enzyme) in a complex cellular lysate.

Materials
  • Target Cells (e.g., HEK293, Jurkat).

  • Probe: 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide (100 mM stock).

  • Lysis Buffer: PBS supplemented with protease inhibitors.

  • Thermocycler.

Step-by-Step Methodology
  • Cell Preparation: Harvest

    
     cells, wash with PBS, and resuspend in 1 mL PBS.
    
  • Treatment: Divide cells into two pools.

    • Experimental: Treat with 50 µM Probe (final concentration).

    • Control: Treat with DMSO (vehicle).

  • Incubation: Incubate for 1 hour at 37°C to allow cellular entry and equilibrium binding.

  • Thermal Challenge: Aliquot 50 µL of cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 37°C to 67°C) for 3 minutes.

  • Cooling: Immediately incubate on ice for 3 minutes.

  • Lysis: Add Lysis Buffer containing 0.4% NP-40. Freeze-thaw three times (liquid nitrogen / 25°C) to lyse cells.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Analysis: Collect supernatant. Analyze the soluble fraction via Western Blot using an antibody against the target protein.

  • Data Interpretation: Plot the relative band intensity vs. temperature. A shift in the melting curve (

    
    ) in the presence of the probe indicates direct physical binding (thermal stabilization).
    

Application Protocol 2: Nitric Oxide (NO) Sensing Assay

If utilizing the probe for its 2-aminoaniline reactivity to detect NO signaling, follow this fluorescence "turn-on" protocol.

Mechanism

The 2-aminobenzyl group reacts with NO (in the presence of


) to form a benzotriazole-like species. This reaction often restricts the rotation of the aromatic ring, reducing non-radiative decay and increasing fluorescence quantum yield.
Experimental Workflow
  • Cell Culture: Seed HeLa or RAW 264.7 (macrophage) cells in 96-well black-walled plates.

  • Probe Loading: Incubate cells with 10 µM Probe in serum-free media for 30 minutes at 37°C.

  • Wash: Wash cells 2x with PBS to remove extracellular probe.

  • Stimulation:

    • Positive Control: Treat with NO donor (e.g., SNAP, 100 µM) or LPS (1 µg/mL) to induce endogenous NO synthase (iNOS).

    • Negative Control: Vehicle only.

  • Imaging: Monitor fluorescence using a plate reader or confocal microscope.

    • Excitation: ~360-380 nm (characteristic of aniline derivatives).

    • Emission: ~450-500 nm (blue-green shift upon triazole formation).

  • Quantification: Calculate

    
    .
    

Visualization: Probe Validation Workflow

The following diagram illustrates the logical flow for validating 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide as a specific binder or sensor.

ProbeValidation Compound 1-[(2-Aminophenyl)methyl] pyrrolidine-2-carboxamide Pharma Pharmacophore Analysis Compound->Pharma Path_A Path A: 2-Aminoaniline (Reactivity) Pharma->Path_A Reactive Warhead Path_B Path B: Prolinamide (Binding Scaffold) Pharma->Path_B Structural Ligand NO_Assay Fluorescence Turn-On Assay (+ NO Donor / LPS) Path_A->NO_Assay Screening Fragment Screening (SPR / NMR) Path_B->Screening Spec_Check Selectivity Check (vs ROS/H2O2) NO_Assay->Spec_Check NO_Result Validated NO Sensor Spec_Check->NO_Result High Specificity CETSA Target Engagement (CETSA / Thermal Shift) Screening->CETSA Hit Confirmation Func_Assay Functional Readout (Signaling / Viability) CETSA->Func_Assay Binder_Result Validated Ligand (e.g., GPCR/HDAC) Func_Assay->Binder_Result Dose Response

Figure 1: Decision matrix for characterizing the probe based on its dual pharmacophoric nature (Reactive Sensor vs. Structural Ligand).

References

  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & Biology, 17(6), 561-577. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Link

  • Kojima, H., et al. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical Chemistry, 70(13), 2446-2453. Link

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery, 15, 605–619. Link

  • PubChem Compound Summary. (2023). 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide (CID 43212093).[1] National Center for Biotechnology Information. Link

Sources

Application Note: Preclinical Evaluation of Anticonvulsant Activity in Pyrrolidine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a rigorous experimental framework for assessing the anticonvulsant efficacy of novel pyrrolidine carboxamide derivatives. Structurally related to established antiepileptic drugs (AEDs) like Levetiracetam and Ethosuximide, this chemical class requires a specific screening cascade to differentiate broad-spectrum activity from narrow-spectrum efficacy. This protocol details the "Gold Standard" acute seizure models—Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ)—alongside neurotoxicity assessments using the Rotarod test.[1] The methodology emphasizes precise stimulus parameters, validated endpoints, and quantitative pharmacological analysis (ED50, TD50, Protective Index) to ensure data integrity suitable for regulatory review.

Introduction & Rationale

The Chemical Class: Pyrrolidine Carboxamides

Pyrrolidine carboxamides represent a privileged scaffold in medicinal chemistry, often designed to modulate synaptic vesicle protein 2A (SV2A) or voltage-gated sodium channels. Unlike simple pyrrolidine acetamides, carboxamide derivatives are engineered for enhanced lipophilicity and metabolic stability.

The Screening Cascade Strategy

To validate a new molecular entity (NME) in this class, researchers must answer three questions:

  • Efficacy: Does it prevent seizure spread (MES) or elevate seizure threshold (scPTZ)?

  • Selectivity: Is the effect specific to seizure pathways, or is it a result of general CNS depression?

  • Safety: What is the margin between the therapeutic dose and the neurotoxic dose (Protective Index)?

Experimental Workflow Diagram

The following flowchart illustrates the decision matrix for moving a compound through the screening phases.

ScreeningCascade Start Compound Synthesis (Pyrrolidine Carboxamide) Formulation Phase 1: Formulation (Vehicle Selection & Solubility) Start->Formulation MES Phase 2A: MES Test (Grand Mal / Na+ Channel Model) Endpoint: HLTE Abolition Formulation->MES scPTZ Phase 2B: scPTZ Test (Absence / GABA Model) Endpoint: Latency to Clonus Formulation->scPTZ Decision1 Active in at least one model? MES->Decision1 scPTZ->Decision1 Rotarod Phase 3: Rotarod Test (Neurotoxicity/Sedation) Decision1->Rotarod Yes Stop Discard / Redesign Decision1->Stop No Analysis Phase 4: Quantitation Calculate ED50, TD50, PI Rotarod->Analysis Lead Lead Candidate Selection (High PI > 2.0) Analysis->Lead

Caption: Figure 1. Standardized screening cascade for anticonvulsant discovery. Compounds must pass acute efficacy models (MES/scPTZ) before toxicity profiling.

Phase 1: Chemical Characterization & Formulation

Before in vivo administration, the physicochemical properties of pyrrolidine carboxamides must be addressed. These compounds often exhibit poor water solubility, necessitating specific vehicle systems.

  • Standard Vehicle: 0.5% Methylcellulose (MC) or Hydroxypropyl methylcellulose (HPMC) in 0.9% saline.

  • Alternative for Lipophilic Analogs: 10% DMSO / 10% Tween-80 / 80% Saline (use only if precipitation occurs in MC).

  • Administration Route: Intraperitoneal (i.p.) is standard for primary screening in mice to ensure rapid systemic absorption.

  • Volume: 10 mL/kg body weight (e.g., 0.2 mL for a 20g mouse).

Phase 2: Primary Screening (Acute Seizure Models)

Protocol A: Maximal Electroshock Seizure (MES) Test

Objective: Evaluation of protection against generalized tonic-clonic seizures (prevention of seizure spread).[2] This model is highly predictive for drugs active against Grand Mal epilepsy (e.g., Sodium Channel Blockers).

Subjects: Male albino mice (CF-1 or ICR-CD1), 18–25 g. Group size


.

Equipment:

  • Electroconvulsive shock generator (e.g., Ugo Basile).[3]

  • Corneal electrodes (pads soaked in 0.9% saline).

Procedure:

  • Pre-screening: Screen all mice 24 hours prior. Only animals showing a robust Hindlimb Tonic Extension (HLTE) are included.

  • Drug Administration: Administer test compound i.p. at screening doses (typically 30, 100, 300 mg/kg).[4]

  • Time-Point Selection: Test at 0.5 h (rapid onset) and 4.0 h (duration of action) post-injection.

  • Stimulation: Apply electrical stimulus via corneal electrodes.[2][5]

    • Current: 50 mA (fixed current).

    • Frequency: 60 Hz.[2][3][5]

    • Duration: 0.2 seconds.

  • Endpoint Scoring (Critical):

    • Protected: The animal does not display Hindlimb Tonic Extension (HLTE) greater than a 90° angle to the body.

    • Not Protected: HLTE is present.

    • Note: Clonic seizures or mild tonic flexion are considered "protected" in this specific assay because the drug successfully blocked the spread of the seizure to the spinal cord.

Protocol B: Subcutaneous Pentylenetetrazol (scPTZ) Test

Objective: Evaluation of protection against myoclonic/absence seizures. This model detects GABA-ergic agents or T-type calcium channel blockers.

Reagents: Pentylenetetrazol (PTZ) dissolved in 0.9% saline.

Procedure:

  • Dose Determination: Determine the CD97 (Convulsive Dose 97%) for your specific mouse strain.

    • Standard: ~85 mg/kg s.c.[6] (subcutaneous) for CF-1 mice; ~100 mg/kg for C57BL/6.

  • Drug Administration: Administer test compound i.p. at screening doses.[1][2][7][8]

  • Latency Period: Wait for the Time of Peak Effect (TPE) determined in MES (usually 0.5 h).

  • Challenge: Inject PTZ s.c. into the loose fold of skin at the neck.[6]

  • Observation: Place animal in a clear plexiglass cage and observe for 30 minutes .

  • Endpoint Scoring:

    • Protected: Absence of a clonic seizure episode lasting >3 seconds.[6]

    • Failure: Occurrence of clonic spasms (loss of righting reflex is not required for a "seizure" event in this model; distinct whole-body clonus is sufficient).

Phase 3: Neurotoxicity Assessment

Protocol C: Rotarod Test

Objective: To distinguish true anticonvulsant activity from sedation or muscle relaxation. A compound that stops seizures simply by sedating the animal is a "false positive."

Equipment: Rotarod apparatus (e.g., Columbus Instruments) with automatic fall detection.[9]

Procedure:

  • Training: Train mice 24 hours prior. They must maintain balance on the rotating rod (6 rpm) for at least 120 seconds.

  • Testing:

    • Administer test compound i.p.

    • Place mouse on the rod at 6–10 rpm (fixed speed) or accelerating (4–40 rpm) depending on stringency required.

    • Cut-off time: 120 seconds.

  • Endpoint:

    • Neurotoxic: Animal falls off the rod before the cut-off time.

    • Non-toxic: Animal remains on the rod.

Phase 4: Quantitative Pharmacology & Data Analysis

Data Presentation Table

Summarize screening data in the following format to allow rapid comparison of potency and safety.

Compound IDDose (mg/kg)Time (h)MES Protection (Protected/Total)scPTZ Protection (Protected/Total)Rotarod Toxicity (Fail/Total)
PYR-001 300.52/6 (33%)0/6 (0%)0/6
PYR-001 1000.56/6 (100%)3/6 (50%)1/6
PYR-001 3000.56/6 (100%)6/6 (100%)4/6
Phenytoin300.56/6 (100%)0/6 (0%)0/6
Calculation of Pharmacological Indices

For active compounds, perform a dose-response study (using 4-5 doses) to calculate:

  • ED50 (Median Effective Dose): Calculated using Litchfield-Wilcoxon log-probit analysis.

    • Formula: The dose at which 50% of animals are protected.[2][3][6]

  • TD50 (Median Toxic Dose): The dose at which 50% of animals fail the Rotarod test.

  • PI (Protective Index):

    
    
    
    • Interpretation: A PI > 1 is required. A PI > 2–5 is considered a promising lead candidate (safer therapeutic window).

References

  • BenchChem. (2025).[3] Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. Link

  • National Institutes of Health (NIH). (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database. Link

  • Löscher, W., et al. (2016).[10] Fit for purpose application of currently existing animal models in the discovery of novel epilepsy therapies. Epilepsy Research. Link

  • Kamiński, K., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Bioorganic & Medicinal Chemistry. Link

  • Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters. Link

  • Melior Discovery. (n.d.). Rotarod Test For Mice And Rats: Protocols and Neurotoxicity Assessment. Link

Sources

Application Note: Radiolabeling & Binding Protocol for 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for radiochemists and pharmacologists requiring a robust protocol for synthesizing and utilizing high-specific activity tritiated 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide (referred to herein as AP-Pro-Amide ).[1]

Given the structural characteristics of AP-Pro-Amide (a pyrrolidine core with a 2-aminobenzyl N-substituent), Tritium (^3H) is the radioisotope of choice for binding studies.[1] It offers the necessary specific activity (>20 Ci/mmol) for detecting low-abundance receptors without altering the ligand's pharmacophore, unlike bulky Iodine-125 labels.[1]

Part 1: Strategic Overview

Molecule Analysis & Labeling Strategy
  • Target Molecule: 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide.[1]

  • Chemical Features: Secondary amide (carboxamide), tertiary amine (pyrrolidine nitrogen), primary aniline (2-aminophenyl).[1]

  • Selected Isotope: Tritium (^3H).[1]

  • Methodology: Catalytic Dehalogenation .[1]

    • Rationale: Direct tritiation via dehalogenation of a brominated precursor allows for the placement of tritium atoms in metabolically stable positions on the phenyl ring. This method yields high specific activity (typically 20–80 Ci/mmol), essential for saturation binding assays where

      
       may be in the nanomolar range.[1]
      
Experimental Workflow

The process follows a linear critical path:

  • Precursor Synthesis: Generation of the 5-bromo analog.

  • Radiosynthesis: Pd/C-catalyzed halogen-tritium exchange.

  • Purification: HPLC isolation to >98% radiochemical purity.

  • Validation: Saturation binding assay to determine

    
     and 
    
    
    
    .

Part 2: Radiosynthesis Protocol

Precursor Requirements

To achieve specific labeling, you must synthesize or acquire the brominated precursor: 1-[(2-Amino-5-bromophenyl)methyl]pyrrolidine-2-carboxamide .[1]

  • Note: The 5-bromo position (para to the amine) is electronically activated and sterically accessible, ensuring rapid exchange with Tritium gas.[1]

Materials
  • Precursor: 1-[(2-Amino-5-bromophenyl)methyl]pyrrolidine-2-carboxamide (2 mg).[1]

  • Isotope: Tritium Gas (

    
    ), carrier-free (RC Tritec or equivalent).[1]
    
  • Catalyst: 10% Palladium on Carbon (Pd/C).[1]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH).[1]

  • Base: Triethylamine (TEA) – to scavenge TBr byproducts.[1]

  • Equipment: Tritium Manifold (e.g., RC Tritec), HPLC with Beta-RAM detector.

Step-by-Step Labeling Procedure
  • Reaction Setup:

    • In a tritiation flask, dissolve 2 mg of the bromo-precursor in 1 mL of anhydrous DMF.

    • Add 2 mg of 10% Pd/C catalyst.

    • Add 5 µL of Triethylamine (TEA).[1]

    • Attach the flask to the tritium manifold and freeze the solution in liquid nitrogen.

  • Degassing:

    • Evacuate the flask to high vacuum (<0.01 mbar) to remove air.[1]

    • Thaw the solution to release dissolved gases, then refreeze and evacuate (Freeze-Pump-Thaw cycle x 3).[1]

  • Tritiation:

    • Introduce 5–10 Ci of carrier-free Tritium gas (

      
      ) into the reaction vessel.[1]
      
    • Stir vigorously at room temperature for 1–2 hours . Monitor pressure drop (indicative of

      
       uptake).
      
  • Work-up:

    • Freeze the vessel and remove unreacted

      
       gas to the waste storage bed.[1]
      
    • Filter the reaction mixture through a 0.2 µm PTFE syringe filter to remove the Pd/C catalyst.

    • Wash the filter with 1 mL of Ethanol to maximize recovery.

    • Labile Tritium Removal: Evaporate the solvent to dryness (rotary evaporator).[1] Re-dissolve in Ethanol (2 mL) and evaporate again. Repeat 3 times. This removes exchangeable tritium (N-T) on the amide and aniline, leaving only the stable C-T bond.[1]

Purification & QC
  • System: Semi-preparative HPLC.[1]

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).[1]

  • Mobile Phase:

    • A: 0.1% TFA in Water.[1]

    • B: 0.1% TFA in Acetonitrile.[1]

    • Gradient: 5% B to 60% B over 30 minutes.

  • Collection: Collect the peak corresponding to the retention time of the non-brominated standard (AP-Pro-Amide).

  • Storage: Store the purified ligand in Ethanol at -20°C. Stability is typically >6 months.

Part 3: Binding Assay Protocol

Membrane Preparation (Generic)

Target Tissue: Rat Brain Homogenate or HEK293 cells expressing the target receptor.[1]

  • Homogenization: Dissect tissue (e.g., striatum) and homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) using a Polytron homogenizer.[1]

  • Centrifugation: Centrifuge at 40,000 x g for 20 mins at 4°C. Discard supernatant.

  • Wash: Resuspend pellet in fresh buffer and centrifuge again (repeat twice to remove endogenous ligands).

  • Resuspension: Resuspend final pellet to a protein concentration of 1–2 mg/mL.

Saturation Binding Assay

Purpose: Determine affinity (


) and receptor density (

).[1]

Table 1: Assay Plate Setup (96-well format)

Well TypeBuffer (µL)Cold Ligand (µL)Radioligand [^3H] (µL)Membranes (µL)Total Vol (µL)
Total Binding 1500 (Vehicle)25 (Increasing conc.)75250
Non-Specific 12525 (10 µM Excess)25 (Increasing conc.)75250

Protocol:

  • Preparation: Prepare 8–12 concentrations of [^3H]-AP-Pro-Amide (e.g., 0.1 nM to 100 nM).

  • Incubation: Add components to the plate as per Table 1. Incubate at 25°C for 60–90 minutes (equilibrium).

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Counting: Transfer filters to vials, add scintillation cocktail (e.g., Ultima Gold), and count on a Beta Counter.

Part 4: Data Visualization & Logic

Radiosynthesis Workflow

Radiosynthesis Precursor 5-Bromo-Precursor (Ar-Br) Catalysis Catalytic Dehalogenation (Pd/C, TEA, DMF) Precursor->Catalysis Tritium Tritium Gas (T2) Tritium->Catalysis Crude Crude Mixture (Ar-T + HBr) Catalysis->Crude 1-2 hrs, RT Purification HPLC Purification (Remove Pd/C & labile T) Crude->Purification Filtration & Evaporation Final [^3H]-AP-Pro-Amide (>98% RCP) Purification->Final Fraction Collection

Figure 1: Catalytic dehalogenation pathway converting the brominated precursor to the active tritiated ligand.[1]

Binding Assay Logic

BindingAssay Prep Membrane Preparation (Target Tissue) Incubation Incubation (Membranes + [^3H]-Ligand +/- Cold Blocker) Prep->Incubation Equilibrium Equilibrium Reached (60-90 mins) Incubation->Equilibrium Separation Filtration (GF/B) Separate Bound vs Free Equilibrium->Separation Detection Liquid Scintillation Counting Separation->Detection Analysis Data Analysis (Calculate Kd, Bmax) Detection->Analysis

Figure 2: Workflow for Saturation Binding Assay to validate ligand affinity.[1]

Part 5: References

  • Saljoughian, M. (2002).[1] Synthesis of Tritium Labeled Compounds. Current Radiopharmaceuticals. Link (Context: General protocols for catalytic dehalogenation).[1]

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. Link (Context: Standardized membrane preparation and radioligand binding protocols).

  • Vandeputte, C., et al. (2010).[1] Radiosynthesis and in vivo evaluation of [11C]-labelled pyrrole-2-carboxamide derivates.... Nuclear Medicine and Biology.[1][2] Link (Context: Chemistry of pyrrole/pyrrolidine carboxamide derivatives).[1]

  • Ellsworth, B. A., et al. (2007).[1][3] Discovery of pyrazine carboxamide CB1 antagonists. Bioorganic & Medicinal Chemistry Letters. Link (Context: Structure-activity relationships of carboxamide scaffolds).[1][3]

Sources

formulation of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide for oral bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the formulation development pathway for 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide (herein referred to as AP-Pro-2 ), a proline-derived pharmacophore exhibiting distinct basicity and lipophilicity.[1][2] While the pyrrolidine scaffold suggests favorable membrane permeability, the 2-aminophenyl moiety introduces solubility challenges at neutral pH and susceptibility to first-pass metabolism (N-acetylation).[1][2]

This guide provides a self-validating workflow for researchers to transition AP-Pro-2 from a neat chemical entity to a bioavailable oral dosage form. We prioritize Salt Selection as the primary strategy, followed by Lipid-Based Formulation (SEDDS) as a secondary contingency for solubility-limited absorption (BCS Class II behavior).[1][2]

Part 1: Pre-Formulation Characterization

Before formulation, the physicochemical "personality" of AP-Pro-2 must be mapped.[1] The molecule contains two ionizable centers: the pyrrolidine nitrogen (secondary amine, highly basic) and the aniline nitrogen (primary amine, weakly basic).

Physicochemical Profiling Protocol

Objective: Determine the pH-solubility profile to identify the "window of absorption."

  • pKa Prediction:

    • Pyrrolidine N: ~9.0–9.5 (Dominant protonation site).[1][2]

    • Aniline N: ~3.5–4.0 (Protonated only in highly acidic gastric environments).[1][2]

  • LogP Estimation: ~1.8–2.2 (Moderate lipophilicity).[1][2]

Experimental Protocol: pH-Solubility Mapping

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 4.5 (Acetate), 6.8 (Phosphate), and 7.4 (Phosphate).[1]

  • Saturation: Add excess AP-Pro-2 free base to 10 mL of each buffer in amber glass vials.

  • Equilibration: Shake at 37°C for 24 hours (orbital shaker, 200 rpm).

  • Filtration: Filter supernatant using 0.45 µm PVDF syringe filters (pre-saturated to prevent drug adsorption).

  • Quantification: Analyze via HPLC-UV (254 nm, corresponding to the phenyl chromophore).[1][2]

Representative Data Output (Target Criteria):

ParameterpH 1.2 (Gastric)pH 6.8 (Intestinal)Interpretation
Solubility (mg/mL) > 10.0< 0.1pH-Dependent Solubility. High gastric solubility suggests potential for precipitation upon entering the small intestine (dumping effect).[1][2]
Stability (% Remaining) > 99%> 99%Amide bond is stable; Aniline is oxidation-sensitive (requires antioxidant).[1][2]

Part 2: Primary Strategy – Salt Selection

Given the basic pyrrolidine nitrogen, salt formation is the most logical first step to lock the molecule in an ionized, soluble state.

Rationale

Using a counter-ion increases the dissolution rate (


) by altering the micro-environmental pH at the diffusion layer.[2] For AP-Pro-2, we target Hydrochloric acid (HCl)  for immediate release and Tartaric acid  for potentially slower, more controlled dissolution.[1]
Automated Salt Screening Protocol

Workflow Logic:

  • Solvent: Ethanol/Water (90:[1][2]10) is ideal for proton transfer.[1][2]

  • Stoichiometry: 1:1 molar ratio (targeting the pyrrolidine N).

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 mg of AP-Pro-2 free base in 2 mL Ethanol.

  • Acid Addition: Add 1.05 equivalents of the selected acid (HCl, Methanesulfonic, Tartaric) dropwise while stirring.

  • Nucleation:

    • If precipitate forms immediately: Heat to 50°C to redissolve, then cool slowly to 4°C (crystallization).[1]

    • If no precipitate:[1][2] Add anti-solvent (Diisopropyl ether or Hexane) until turbid.[1][2]

  • Isolation: Centrifuge at 5000 rpm for 10 mins. Dry solids under vacuum at 40°C.[2]

  • Validation: Analyze via XRPD (X-Ray Powder Diffraction) to confirm crystallinity vs. amorphous halo.

Critical Control Point: If the resulting salt is hygroscopic (absorbs moisture), switch to a less hydrophilic counter-ion like Fumarate or Tosylate .[1]

Part 3: Secondary Strategy – SEDDS (Self-Emulsifying Drug Delivery System)

If the salt form precipitates rapidly in intestinal fluid (pH 6.8), a lipid-based formulation is required to keep AP-Pro-2 solubilized within oil droplets, bypassing the dissolution step entirely.[1]

Formulation Logic

The aniline moiety makes AP-Pro-2 compatible with medium-chain triglycerides (MCT).[1][2] We utilize a Type IIIB lipid system (oil/surfactant/co-solvent blend).[1][2]

Components:

  • Oil Phase: Capryol™ 90 (Solubilizer for amines).[1][2]

  • Surfactant: Cremophor® EL or Tween 80 (Emulsifier).[1][2]

  • Co-Surfactant: Transcutol® HP (Permeability enhancer).[1][2]

Pseudo-Ternary Phase Diagram Construction

Protocol:

  • Mixture Prep: Prepare surfactant:co-surfactant (Smix) ratios of 1:1, 2:1, and 3:1.

  • Titration: Mix Oil with Smix in ratios from 1:9 to 9:1. Titrate these mixtures with water dropwise at 37°C.

  • Observation: Record the volume of water required to turn the clear mixture turbid (cloud point).

  • Selection: The formulation that retains clarity with the highest water content is the optimal SEDDS candidate.[2]

Part 4: Decision Pathways & Workflow Visualization

The following diagram illustrates the critical decision nodes for formulating AP-Pro-2 based on the data generated in Parts 1 and 2.

FormulationWorkflow Start Start: AP-Pro-2 Free Base SolubilityTest Step 1: pH-Solubility Profile Start->SolubilityTest ClassCheck Decision: BCS Classification? SolubilityTest->ClassCheck SaltScreen Step 2: Salt Screening (HCl, Tartrate, Mesylate) ClassCheck->SaltScreen Low Solubility (Class II) SaltSoluble Is Salt Stable at pH 6.8? SaltScreen->SaltSoluble SolidDosage Outcome A: Immediate Release Tablet/Capsule SaltSoluble->SolidDosage Yes (Stable) SEDDS Step 3: Lipid Formulation (SEDDS/SMEDDS) SaltSoluble->SEDDS No (Precipitates) LipidScreen Pseudo-Ternary Phase Diagram Construction SEDDS->LipidScreen SoftGel Outcome B: Soft Gelatin Capsule LipidScreen->SoftGel

Figure 1: Strategic decision tree for AP-Pro-2 formulation.[1][2] Blue nodes indicate experimental steps; Yellow nodes indicate decision gates; Red nodes indicate final dosage forms.[1][2]

Part 5: In Vitro Dissolution Protocol (Biorelevant)

To validate the formulation, standard compendial buffers are insufficient. You must use Biorelevant Media to simulate the fed/fasted state.

Media Preparation:

  • FaSSIF (Fasted State Simulated Intestinal Fluid): Contains taurocholate and lecithin to mimic bile salts.[1][2]

  • FeSSIF (Fed State): Higher concentration of bile salts/lipids.[1][2]

Dissolution Parameters (USP Apparatus II - Paddle):

  • Volume: 500 mL (to maintain sink conditions).

  • Speed: 50 rpm (discriminating speed).

  • Temperature: 37 ± 0.5°C.[1][2]

  • Sampling: 5, 10, 15, 30, 45, 60 min.

Success Criteria:

  • Salt Form: >85% release within 15 minutes (Immediate Release).[1][2]

  • SEDDS: Dispersibility time < 3 minutes; Particle size < 200 nm upon dilution.[1][2]

References

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]

  • Pouton, C. W. (2006).[1][2] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[1][2]

  • Ku, M. S. (2008).[1][2] Use of the Biopharmaceutical Classification System in early drug development. AAPS Journal, 10(1), 208-212.[1][2]

  • Dressman, J. B., et al. (1998).[1] Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms.[2][6] Pharmaceutical Research, 15(1), 11-22.[1][2]

Sources

Application Notes and Protocols for Targeting Histone Deacetylase (HDAC) Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the study of histone deacetylase (HDAC) enzymes and the development of their inhibitors. It is designed to offer both foundational knowledge and practical, field-proven methodologies to support robust and reproducible research in this critical area of epigenetic drug discovery.

Introduction: The Critical Role of HDACs in Cellular Homeostasis and Disease

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in regulating gene expression by removing acetyl groups from the ε-N-acetyl lysine residues on histones and other non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, which generally results in transcriptional repression.[1][3] The balance between histone acetylation, mediated by histone acetyltransferases (HATs), and deacetylation by HDACs is crucial for maintaining cellular homeostasis.[4][5]

Dysregulation of HDAC activity is implicated in a wide range of diseases, most notably cancer, where aberrant HDAC expression contributes to the silencing of tumor suppressor genes and the promotion of cell proliferation and survival.[3][6][7][8] Consequently, HDACs have emerged as significant therapeutic targets, and the development of HDAC inhibitors (HDACis) represents a promising avenue for anti-cancer therapy.[6][7][9] Several HDAC inhibitors have already received FDA approval for the treatment of certain hematological malignancies.[10][11][12]

This document will delve into the classification of HDACs and their inhibitors, and provide detailed protocols for the in vitro and cellular characterization of novel inhibitory compounds.

Classification of HDACs and Their Inhibitors

The HDAC Superfamily

There are 18 known human HDACs, which are categorized into four classes based on their sequence homology to yeast HDACs.[3][11][13]

  • Class I: Includes HDAC1, 2, 3, and 8. These are primarily localized in the nucleus and are ubiquitously expressed.[11][14]

  • Class II: This class is further divided into two subclasses:

    • Class IIa: HDAC4, 5, 7, and 9. These shuttle between the nucleus and the cytoplasm.[14]

    • Class IIb: HDAC6 and 10. These are also found in both the nucleus and cytoplasm.[14]

  • Class III: Known as the sirtuins (SIRT1-7), these enzymes are NAD+-dependent and are structurally distinct from the other classes.[4][11]

  • Class IV: Contains the single member, HDAC11, which shares features of both Class I and II HDACs.[4][13]

Classes I, II, and IV are zinc-dependent enzymes, a feature that is exploited by many HDAC inhibitors.[11]

HDAC_Superfamily HDAC Superfamily ClassI Class I (HDACs 1, 2, 3, 8) Zinc-dependent HDAC_Superfamily->ClassI ClassII Class II Zinc-dependent HDAC_Superfamily->ClassII ClassIII Class III (Sirtuins) (SIRT1-7) NAD+-dependent HDAC_Superfamily->ClassIII ClassIV Class IV (HDAC11) Zinc-dependent HDAC_Superfamily->ClassIV ClassIIa Class IIa (HDACs 4, 5, 7, 9) ClassII->ClassIIa ClassIIb Class IIb (HDACs 6, 10) ClassII->ClassIIb

Caption: Classification of the Histone Deacetylase (HDAC) Superfamily.

Classes of HDAC Inhibitors

HDAC inhibitors are a structurally diverse group of small molecules. They are often classified based on their chemical structure, which dictates their mechanism of binding to the HDAC active site.

  • Hydroxamic Acids (or Hydroxamates): These are potent, pan-HDAC inhibitors that chelate the zinc ion in the active site of Class I, II, and IV HDACs.[11][13] Examples include Trichostatin A (TSA) and the FDA-approved drug Vorinostat (SAHA).[11][14]

  • Cyclic Peptides: This class includes compounds like Romidepsin (FK228), which is a potent inhibitor of Class I HDACs.[11][14]

  • Aliphatic Acids: These are generally less potent inhibitors. Valproic acid is a well-known example.[11]

  • Benzamides: This class includes inhibitors that are often more selective for specific HDAC isoforms. Entinostat (MS-275) is a notable example that selectively inhibits HDAC1 and HDAC3.[14]

The choice of inhibitor for a particular application will depend on the desired specificity and potency.

Experimental Protocols for Targeting HDACs

A critical aspect of developing novel HDAC inhibitors is the ability to accurately assess their potency and selectivity. The following protocols outline key in vitro and cell-based assays for this purpose.

In Vitro HDAC Inhibitor Screening Assays

These assays utilize purified recombinant HDAC enzymes and a synthetic substrate to measure the direct inhibitory effect of a compound on enzyme activity. Fluorometric and luminometric assays are the most common formats due to their high sensitivity and suitability for high-throughput screening.

This protocol is based on the principle of a deacetylase reaction that releases a fluorescent product.[15][16]

Materials:

  • Recombinant human HDAC1 enzyme

  • HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[16]

  • Fluorogenic HDAC substrate (e.g., an acetylated lysine substrate)[15]

  • HDAC Developer solution[16]

  • Trichostatin A (TSA) as a positive control inhibitor[15]

  • Test compounds

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-465 nm)[15][16]

Procedure:

  • Prepare Reagents:

    • Dilute the HDAC1 enzyme to the desired concentration in cold HDAC Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and the positive control (TSA) in HDAC Assay Buffer.

  • Assay Setup:

    • Add 50 µL of HDAC Assay Buffer to all wells.

    • Add 10 µL of the diluted test compounds or positive control to the respective wells. For the 100% activity control, add 10 µL of Assay Buffer.

    • Add 20 µL of the diluted HDAC1 enzyme to all wells except the background control wells. Add 20 µL of Assay Buffer to the background wells.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes.

  • Development:

    • Add 100 µL of HDAC Developer to each well.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measurement:

    • Read the fluorescence at the specified excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the log of the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

start Start reagents Prepare Reagents (Enzyme, Substrate, Compounds) start->reagents setup Set up Assay Plate (Buffer, Compounds, Enzyme) reagents->setup reaction Initiate Reaction (Add Substrate) setup->reaction incubation Incubate at 37°C reaction->incubation development Add Developer Incubate at RT incubation->development measurement Read Fluorescence development->measurement analysis Data Analysis (Calculate % Inhibition, IC50) measurement->analysis end End analysis->end

Sources

Troubleshooting & Optimization

troubleshooting low yield in 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide

Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide (often an intermediate for pyrrolo[2,1-c][1,4]benzodiazepines or "PBDs") is deceptively simple. While the disconnection suggests a straightforward coupling of a benzyl linker and prolinamide, the low yield is typically driven by three convergence factors:

  • Spontaneous Cyclization: The ortho-amino group is highly prone to attacking the amide carbonyl, forming a tricyclic benzodiazepine byproduct, especially under acidic or thermal stress.

  • Physicochemical Loss: The product is amphoteric and highly polar, leading to significant loss in the aqueous phase during standard workups.

  • Reductive Incompatibility: If generating the aniline via nitro-reduction, the conditions often trigger side reactions before the product can be isolated.

This guide provides a root-cause analysis and recovery protocols for the two most common synthetic routes.

Part 1: Diagnostic Flowchart & Reaction Pathways

The following diagram illustrates the competing pathways. Your low yield is likely due to the "Hidden Trap" (Cyclization) or "Workup Loss."

SynthesisPathways Start Precursors: 2-Nitrobenzaldehyde + L-Prolinamide Imine Intermediate: Imine / Aminal Start->Imine Reductive Amination (NaBH(OAc)3) NitroProd Stable Intermediate: 1-(2-Nitrobenzyl) prolinamide Imine->NitroProd Reduction Target TARGET: 1-[(2-Aminophenyl)methyl] pyrrolidine-2-carboxamide NitroProd->Target Nitro Reduction (H2/Pd or Fe/NH4Cl) Cyclization BYPRODUCT (The Yield Killer): Pyrrolo[2,1-c][1,4] benzodiazepine-5,11-dione Target->Cyclization Acidic pH or Heat (>60°C) Intramolecular Attack WaterLoss WORKUP LOSS: Product retained in Aqueous Phase Target->WaterLoss Improper Extraction (DCM alone)

Caption: Reaction pathway analysis showing the critical divergence between the desired open-chain amine and the cyclized benzodiazepine byproduct.

Part 2: Troubleshooting Guide (FAQ Format)

Category A: The "Nitro-Reduction" Route (Recommended)

Most users synthesize the stable 1-(2-nitrobenzyl)prolinamide first, then reduce the nitro group. This offers the best control.

Q1: I successfully made the nitro-precursor, but after hydrogenation (H₂/Pd-C), my yield is <20%. Where is the product? Diagnosis: You likely formed the PBD (Pyrrolobenzodiazepine) cyclized byproduct or the product remained on the catalyst.

  • Mechanism: As the nitro group reduces to the aniline, it becomes nucleophilic. If the reaction mixture is allowed to heat up (exothermic reduction) or sit too long, the aniline attacks the amide carbonyl.

  • Solution (Protocol Adjustment):

    • Switch Catalyst: Use Fe/NH₄Cl (Iron powder with Ammonium Chloride) in EtOH/Water instead of catalytic hydrogenation. This method is milder and less likely to promote cyclization than Pd-catalyzed methods which can sometimes be locally acidic or hot.

    • Temperature Control: Keep the reduction strictly below 40°C .

    • Monitoring: Stop the reaction immediately upon consumption of the starting material (monitor by TLC/LCMS). Do not let it stir overnight.

Q2: I am using 2-nitrobenzyl bromide for alkylation, but I see double-alkylation spots. Diagnosis: Prolinamide is acting as a nucleophile, but the product (secondary amine) is more nucleophilic than the starting material.

  • Solution:

    • Stoichiometry: Use a 1.2 equiv excess of L-prolinamide .

    • Addition Mode: Add the 2-nitrobenzyl bromide dropwise to the prolinamide solution at 0°C .

    • Base: Use DIPEA (Diisopropylethylamine) instead of inorganic bases like K₂CO₃ to prevent heterogeneous clumping which causes local concentration hotspots.

Category B: The "Reductive Amination" Route

Reacting 2-nitrobenzaldehyde with L-prolinamide using reducing agents.

Q3: The reaction stalls at the imine stage, or I get low conversion with NaBH(OAc)₃. Diagnosis: L-Prolinamide is less nucleophilic due to the electron-withdrawing amide group. The imine formation is slow.

  • Solution:

    • Pre-formation: Stir the aldehyde and amine in MeOH/DCM with 4Å Molecular Sieves for 2-4 hours before adding the reducing agent.

    • Acid Catalyst: Add 1-2 drops of Acetic Acid to catalyze imine formation.

    • Reductant: Switch to NaBH₃CN (Sodium Cyanoborohydride) in MeOH at pH 6. It is more selective for the imine than the aldehyde.

Category C: Isolation & Purification (Critical)

Q4: My crude NMR looks messy, and I lose mass during aqueous workup. Diagnosis: The target molecule contains a basic amine, a pyrrolidine ring, and an amide. It is highly water-soluble . Standard DCM/Water extraction leaves 50%+ of the product in the water.

  • Protocol (The "Salting-Out" Method):

    • Saturate the aqueous phase with NaCl (solid) until no more dissolves.

    • Adjust pH to >10 using 2M NaOH (ensure the aniline is free-based).

    • Extract with CHCl₃:Isopropanol (3:1) or n-Butanol . Do not use pure DCM or EtOAc.

    • Repeat extraction 4-5 times.

    • Drying: Dry over Na₂SO₄, not MgSO₄ (which can coordinate with the amide/amine).

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide via the Nitro-Reduction Route (High Fidelity).

Step 1: Alkylation (Formation of Nitro-Intermediate)
  • Dissolve L-Prolinamide (1.0 equiv) in anhydrous DMF (Concentration: 0.2 M).

  • Add DIPEA (1.5 equiv) and cool to 0°C.

  • Add 2-Nitrobenzyl bromide (0.95 equiv) dropwise over 30 mins. Note: Using slight deficit of bromide ensures all alkylating agent is consumed.

  • Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2) and Brine (x2). Dry (Na₂SO₄) and concentrate.

  • QC: Verify 1-(2-nitrobenzyl)prolinamide by ¹H NMR.

Step 2: Controlled Reduction (The Critical Step)
  • Dissolve Nitro-intermediate in EtOH:H₂O (4:1) .

  • Add NH₄Cl (5.0 equiv) and Iron Powder (5.0 equiv, <10 micron particle size).

  • Heat to 60°C with vigorous stirring for 2-3 hours. Monitor by TLC every 30 mins.

  • Filtration: Filter hot through a Celite pad to remove Iron sludge. Wash pad with MeOH.

  • Concentration: Evaporate volatiles under reduced pressure. Do not heat the bath >40°C.

  • Purification: The residue will contain salts. Dissolve in minimal water, saturate with NaCl, and extract using the CHCl₃:IPA (3:1) method described in Q4.

Part 4: Comparative Data Table

VariableStandard Protocol (Low Yield)Optimized Protocol (High Yield)Reason for Change
Solvent (Alkylation) Acetonitrile (ACN)DMF Better solubility of polar prolinamide prevents clumping.
Base K₂CO₃DIPEA Homogeneous basicity prevents local hotspots/over-alkylation.
Reduction Method H₂ / Pd-CFe / NH₄Cl Prevents over-reduction and minimizes thermal cyclization risk.
Extraction Solvent DCM or EtOAcCHCl₃ : IPA (3:1) Critical for recovering the polar amphoteric product.
Yield Expectation 15 - 30%65 - 80% Mitigation of cyclization and workup losses.

References

  • Kamal, A., et al. (2002). "Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines via reductive amination." Bioorganic & Medicinal Chemistry Letters. (Describes the cyclization risk of this exact intermediate).

  • Thurston, D. E., & Bose, D. S. (1994). "Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines." Chemical Reviews. (Authoritative review on the chemistry of 2-aminobenzyl pyrrolidine derivatives).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol for the reductive amination step).

  • BenchChem Technical Support. (2025). "Synthesis of N-(2-Aminophenyl) derivatives and troubleshooting low yields." (General workup protocols for amphoteric anilines).

Disclaimer: This guide is for research purposes only. Always consult SDS for 2-nitrobenzyl bromide (lachrymator) and handle iron waste according to local EH&S regulations.

Technical Support Center: Solubility Optimization for Pyrrolidine-2-Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges of solubilizing pyrrolidine-2-carboxamide (prolinamide) derivatives. These scaffolds often exhibit "brick dust" properties—high melting points and low aqueous solubility—due to strong intermolecular hydrogen bonding between the amide donor/acceptors and the rigid pyrrolidine ring.

Module 1: Diagnostic Framework

Before attempting random buffer changes, you must diagnose the cause of insolubility.[1] The solubility strategy depends entirely on the substitution pattern of the pyrrolidine nitrogen (N1 position).

The Solubility Decision Matrix

SolubilityDecisionTree Start Start: Analyze Structure CheckN1 Is the Pyrrolidine N1 Nitrogen Free? Start->CheckN1 YesFree YES (Free Amine) CheckN1->YesFree Secondary Amine NoCapped NO (Amide/Urea/Sulfonamide) CheckN1->NoCapped N-Acylated/Substituted Ionizable Molecule is Ionizable (pKa ~9.0 - 9.5) YesFree->Ionizable StrategySalt STRATEGY A: pH Adjustment & Salt Formation Ionizable->StrategySalt Neutral Molecule is Neutral/Lipophilic (No charge at phys. pH) NoCapped->Neutral StrategyExcipient STRATEGY B: Cosolvents & Complexation Neutral->StrategyExcipient

Figure 1: Decision tree for selecting the correct solubilization strategy based on N1-substitution.

Module 2: pH & Buffer Optimization (Strategy A)

Applicable only if the pyrrolidine nitrogen is unsubstituted (free secondary amine).[1]

The Science: The pyrrolidine nitrogen in prolinamide derivatives typically has a pKa between 9.0 and 9.5 .[1]

  • pH > 9.5: The molecule is neutral (uncharged) and lipophilic.[1][2] Solubility is lowest here (Intrinsic Solubility,

    
    ).[2]
    
  • pH < 7.0: The nitrogen protonates (

    
    ), becoming a cation.[1] Solubility increases exponentially according to the Henderson-Hasselbalch equation.[1][3][2]
    

Troubleshooting Protocol:

  • Target pH: Buffer at pH 4.5 - 5.5 (Acetate or Citrate buffers). This ensures >99.9% ionization.[1][2]

  • Avoid Phosphate: Phosphate anions can precipitate with cationic amines at high concentrations.[1][2] Use Acetate or Tris-HCl instead.[1][3][2]

  • Salt Selection: If isolating the solid, do not rely on the free base.[1][2]

    • Standard: Hydrochloride (HCl) salt.[1][3][2]

    • For highly lipophilic derivatives:Tosylate or Mesylate salts often disrupt crystal packing better than HCl, lowering the melting point and improving dissolution rates.[1]

Module 3: Co-solvents & Excipients (Strategy B)

Applicable for N-substituted derivatives (e.g., N-Boc, N-Acetyl, Sulfonamides) which are neutral at physiological pH.[3]

When the N1 nitrogen is capped, the molecule loses its basicity. pH adjustment will fail . You must rely on disrupting the water lattice or encapsulating the lipophilic core.

1. The "Golden" Co-solvents
SolventRecommended Max (Cell Assay)Recommended Max (Enzymatic)Notes
DMSO 0.1% - 0.5%2% - 5%Standard.[3][2] High boiling point makes removal difficult.[2]
NMP (N-Methyl-2-pyrrolidone)< 0.1%1% - 2%Superior Solubilizer. Structurally similar to the pyrrolidine scaffold, NMP acts as both a cosolvent and a complexing agent, often achieving 2-8x higher solubility than Ethanol/PEG.[3][2]
PEG 400 1% - 5%10%Good for preventing precipitation upon dilution.[1][3][2]
2. Cyclodextrin Complexation (The "Grease Ball" Fix)

For pyrrolidine derivatives that are "grease balls" (high LogP), Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard excipient.[3][2]

  • Mechanism: The hydrophobic pyrrolidine ring fits inside the CD cavity, while the hydrophilic exterior interacts with water.[1]

  • Protocol: Prepare a 20% (w/v) HP-β-CD stock solution in water/buffer.[3][2] Dissolve your compound directly into this, or dilute your DMSO stock into this solution.[2]

  • Why it works: Unlike cosolvents, CDs do not disrupt membrane integrity as aggressively, allowing higher effective concentrations in cell assays.

Module 4: Experimental Protocol (Kinetic Solubility)

Issue: "My compound dissolves in DMSO, but crashes out when I add it to the assay buffer." Diagnosis: You are observing the difference between Kinetic and Thermodynamic solubility. The following protocol minimizes "crash-out" events.

KineticSolubility Step1 1. DMSO Stock (10-20 mM) Step2 2. Spike into Buffer (Final: 1-2% DMSO) Step1->Step2 Dilute Step3 3. Shake/Incubate (90 min @ RT) Step2->Step3 Step4 4. Filter (0.45 µm PVDF) Step3->Step4 Remove Precipitate Step5 5. Analyze Filtrate (UV/HPLC) Step4->Step5 Quantify

Figure 2: Kinetic Solubility Workflow to determine the maximum concentration viable for bioassays.

Critical Step: If precipitation occurs at Step 2, repeat using Buffer + 20% HP-β-CD instead of pure buffer.

Frequently Asked Questions (FAQ)

Q1: I am seeing toxicity in my cell assay. Is it the compound or the solvent? A: It is likely the DMSO if you are above 0.5%.[1]

  • Test: Run a "Vehicle Control" (DMSO only) at the same concentration.

  • Fix: Switch to HP-β-CD .[3][2] It is generally non-toxic to cell membranes up to high concentrations, whereas DMSO permeabilizes membranes, causing artifacts.

Q2: My N-Boc-pyrrolidine-2-carboxamide is insoluble even at pH 4. Why? A: The Boc (tert-butyloxycarbonyl) group removes the basicity of the nitrogen.[1] The molecule is no longer ionizable.[2] You are trying to dissolve a neutral lipophile in acid.[1][2] Switch to Strategy B (Cosolvents/Cyclodextrins).[1][2]

Q3: Can I use DMF instead of DMSO? A: Avoid DMF in biological assays if possible. DMF can degrade into dimethylamine, which is toxic and nucleophilic.[2][4] NMP is a safer, more effective alternative for this specific scaffold.[2]

References
  • Solubility & pKa of Pyrrolidine Derivatives

    • Source: National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 550774, Pyrrolidine-2-carboxamide.[3][2]

    • URL:[Link][3][2]

  • Cyclodextrin Complexation

    • Title: Thermodynamic investigations on the inclusion complexation of drug derivatives with Cyclodextrins.[1][2][5][6]

    • Source: ResearchGate / Asian Journal of Pharmaceutics.[1][2]

    • URL:[Link]

  • NMP as a Superior Cosolvent

    • Title: Solubility Improvement of Drugs using N-Methyl Pyrrolidone.[1][3][2][7]

    • Source: AAPS PharmSciTech (via PMC).[1][3][2]

    • URL:[Link]

  • DMSO Tolerance in Assays

    • Title: Considerations regarding use of solvents in in vitro cell based assays.
    • Source: Semantic Scholar / BMC Research Notes.[1][2]

    • URL:[Link][3][2]

Sources

optimizing reaction conditions for aminophenyl-pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminophenyl-Pyrrolidine Synthesis Ticket ID: AP-PYR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Scaffold & The Challenge

You are targeting the aminophenyl-pyrrolidine motif—a privileged scaffold in kinase inhibitors (e.g., JAK, CDK) and GPCR modulators. The structural rigidity of the pyrrolidine ring, combined with the electronic tunability of the aniline, makes it ideal for vectoring substituents into hydrophobic pockets.

However, this synthesis is deceptive. Common failure modes include regioselectivity collapse in SNAr reactions, catalyst poisoning in Buchwald-Hartwig couplings, and product loss during the workup of these highly polar diamines.

This guide replaces generic textbook advice with field-proven protocols optimized for high-throughput and medicinal chemistry scales.

Module 1: Synthetic Route Selection Strategy

Do not default to Buchwald-Hartwig. Analyze your electronics first.

Decision Matrix: Which Path to Take?
Substrate Features Recommended Route Key Advantage Critical Risk
Electron-Deficient Aryl (e.g., -NO₂, -CN, Pyrimidine)SNAr Metal-free; scalable; predictable.Regioselectivity issues with multiple halides.
Electron-Neutral/Rich Aryl (e.g., -OMe, -Me)Buchwald-Hartwig Universal scope; works on unactivated rings.

-hydride elimination; catalyst cost/removal.
Available Phenyl Ketone Reductive Amination Cheap; avoids aryl halides entirely.Over-alkylation; difficult to drive to completion.
Workflow Logic Visualization

RouteSelection Start Start Material CheckElect Check Aryl Electronics Start->CheckElect E_Def Electron Deficient (NO2, CN, Pyrimidine) CheckElect->E_Def Has EWG E_Rich Electron Neutral/Rich CheckElect->E_Rich No EWG Ketone Phenyl Ketone/Aldehyde CheckElect->Ketone Carbonyl present SnAr Route A: S_NAr (Use F-leaving group) E_Def->SnAr Buchwald Route B: Pd-Catalysis (RuPhos/XPhos) E_Rich->Buchwald RedAm Route C: Reductive Amination (Ti(OiPr)4 protocol) Ketone->RedAm

Caption: Logical flow for selecting the optimal synthetic pathway based on starting material electronics.

Module 2: Optimizing SNAr Reactions

Issue: "I’m getting a mixture of regioisomers or low conversion."

The "Fluorine Effect" & Solvent Switch

For SNAr, aryl fluorides react 10–100x faster than chlorides due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate [1].

  • Protocol Shift: If your reaction with a chloro-nitrobenzene is sluggish at 100°C, switch to the fluoro-analog. You can often drop the temperature to 60°C, reducing byproduct formation.

Controlling Regioselectivity (The Ortho vs. Para Battle)

When reacting 2,4-dihalo systems (like 2,4-dichloropyrimidine or 2,4-difluoronitrobenzene), regioselectivity is governed by the solvent and base.

  • Scenario A: Para-Selectivity (Thermodynamic)

    • Conditions: Polar aprotic solvent (DMF, DMSO), hindered base (Cs₂CO₃), Heat (>80°C).

    • Mechanism: Dipolar repulsion favors attack at the less hindered position (C4 in pyrimidines).

  • Scenario B: Ortho-Selectivity (Kinetic/H-Bonding)

    • Conditions: Non-polar solvent (THF, Toluene), Protic solvent (IPA), Low Temp (<0°C).

    • Mechanism: In solvents like THF or alcohols, the amine nucleophile can form a hydrogen-bond bridge with the ortho-substituent (e.g., the nitro group or ring nitrogen), directing attack to the ortho position [2].

Troubleshooting Table: SNAr

Symptom Probable Cause Corrective Action
Stalled reaction (<50% conv) Poor leaving group or solubility. Switch Cl → F. Change solvent to DMSO (high dielectric constant stabilizes transition state).
Regioisomer mixture Temperature too high; solvent too polar. Cool to 0°C. Switch from DMF to THF/IPA to leverage H-bonding direction.

| Racemization (Chiral Pyrrolidine) | Base is too strong/harsh. | Switch from NaH/NaOtBu to DIPEA or K₂CO₃. Avoid overheating. |

Module 3: Buchwald-Hartwig Amination

Issue: "My reaction turns black and stalls, or I get dehalogenated starting material."

Ligand Selection for Pyrrolidines

Pyrrolidine is a secondary, cyclic amine. It is sterically accessible but prone to


-hydride elimination if the catalyst is not bulky enough.
  • Gold Standard: RuPhos or BrettPhos precatalysts. These bulky, electron-rich ligands facilitate oxidative addition and reductive elimination while suppressing

    
    -hydride elimination [3].
    
  • Avoid: BINAP or DPPF (often too slow for sterically demanding couplings).

The Iodine Trap
  • Problem: Aryl Iodides are too reactive. The released iodide ion (

    
    ) can poison the Pd catalyst by forming stable Pd-iodide dimers that are off-cycle.
    
  • Fix: If using Ar-I, add AgOTf (silver triflate) to precipitate AgI, or switch to Ar-Br which is often more robust in Buchwald couplings [4].

Protocol: High-Efficiency Coupling

  • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) OR RuPhos Pd G3/G4 (2 mol%).

  • Base: NaOtBu (1.5 equiv) – Critical: Ensure it is fresh/white, not yellow.

  • Solvent: Toluene or Dioxane (anhydrous, sparged with N₂).

  • Temp: 80–100°C.

Module 4: Reductive Amination (The "Titanium" Protocol)

Issue: "Standard NaBH(OAc)₃ isn't working; the ketone is unreactive."

Pyrrolidine is a strong nucleophile, but sterically hindered phenyl ketones can be stubborn. The equilibrium between ketone and iminium ion is often unfavorable.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄] Ti(OiPr)₄ acts as a dual-function Lewis acid (activating the carbonyl) and water scavenger (driving equilibrium to the imine) [5].[1]

Step-by-Step Protocol:

  • Imine Formation: Mix Phenyl Ketone (1.0 eq) + Pyrrolidine (1.2 eq) + Ti(OiPr)₄ (1.5 eq) neat or in minimal THF. Stir for 4–6 hours (or overnight).

  • Reduction: Dilute with MeOH (or EtOH). Caution: Exothermic.

  • Add Reductant: Add NaBH₄ (1.5 eq) portion-wise. (NaBH₄ is cheaper and stronger than NaBH(OAc)₃ and safe to use after imine formation).

  • Quench: Add 1M NaOH or water to precipitate white TiO₂. Filter through Celite.[2][3]

Module 5: Workup & Purification (The "Sticky Oil" Problem)

Issue: "I can't extract the product from the aqueous layer, or it has high Pd content."

Aminophenyl-pyrrolidines are often amphiphilic diamines. They love water and stick to silica.

Extraction Trick: The "Magic" Solvent

Do not use Diethyl Ether or Hexanes. They are too non-polar.

  • The Mix: Use CHCl₃ : Isopropanol (3:1) .[4][5]

  • Why: This mixture is dense (bottom layer) and polar enough to pull basic amines out of the aqueous phase, but hydrophobic enough to separate from water [6].

Palladium Removal (Critical for Bioassays)

Simple washes won't remove Pd complexed to your amine.

  • Scavenger Resins: Add SiliaMetS® Thiol or Thiourea functionalized silica (0.5 eq relative to Pd) to the organic layer. Stir 2 hours. Filter.

  • Activated Carbon: If resins are unavailable, reflux with activated charcoal for 1 hour, then filter through Celite.

Purification Workflow Visualization

Purification Crude Crude Reaction Mixture Quench Quench (Basic pH > 11) Crude->Quench Extract Extract with CHCl3:IPA (3:1) Quench->Extract Aq. layer is waste? NO! Back-extract! PdRem Add Pd Scavenger (Thiol/Carbon) Extract->PdRem Filter Filter (Celite) PdRem->Filter Salt Form HCl or Oxalate Salt Filter->Salt If oil/sticky

Caption: Optimized workup for polar diamines to maximize recovery and purity.

References

  • Effect of Leaving Group in SNAr: Bunnett, J. F.; Zahler, R. E. Chem. Rev.1951 , 49, 273. Link

  • Ortho-Selectivity via H-Bonding: Luo, Y.; et al. Regioselectivity in SNAr Reactions.J. Org.[6][7] Chem.2016 , 81, 23. Link

  • Buchwald Ligands for Secondary Amines: Maiti, D.; Buchwald, S. L. J. Am. Chem. Soc.2009 , 131, 17423. Link

  • Iodide Inhibition in Pd Catalysis: Haynes, W. C.; et al. J. Am. Chem. Soc.2011, 133, 1702.
  • Ti(OiPr)₄ Reductive Amination: Mattson, R. J.; et al. J. Org.[6] Chem.1990 , 55, 2552.[6] Link

  • Extraction of Polar Amines: University of Rochester Workup Guide. Link

Sources

troubleshooting off-target effects in assays with aminophenyl-pyrrolidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Promise and Pitfalls of Aminophenyl-Pyrrolidine Scaffolds

The aminophenyl-pyrrolidine scaffold is a privileged structure in modern drug discovery, forming the core of numerous biologically active agents.[1][2] Its appeal lies in its synthetic tractability and its ability to present functional groups in a defined three-dimensional space, enhancing interactions with biological targets.[3] The pyrrolidine ring, in particular, can improve aqueous solubility and provide crucial hydrogen bond donor or acceptor capabilities.[4]

However, the very physicochemical properties that make this scaffold attractive can also predispose it to off-target effects, creating significant challenges during assay development and high-throughput screening (HTS). These unintended interactions can range from assay interference to broad cytotoxicity, leading to a high rate of false positives and the costly pursuit of flawed lead candidates.[5][6]

This guide provides a structured, question-and-answer approach to troubleshooting off-target effects encountered when working with aminophenyl-pyrrolidine compounds. It is designed for drug discovery researchers to diagnose experimental problems, understand their root causes, and implement robust validation strategies.

Section 1: Understanding the "Why" - Root Causes of Off-Target Activity

This section addresses the fundamental reasons aminophenyl-pyrrolidine compounds can be challenging, providing the causal understanding needed to design better experiments.

Q1: My hit rate with an aminophenyl-pyrrolidine library is unusually high. What intrinsic properties of this scaffold might be causing this?

A1: A high hit rate is a common red flag pointing towards non-specific activity. The aminophenyl-pyrrolidine scaffold combines several features that can contribute to this:

  • Lipophilicity and Basicity: Many compounds in this class are lipophilic (fat-soluble) and contain a basic amine group. This combination is a classic profile for promiscuity and has been associated with off-target effects, including inhibition of the hERG potassium channel.[7] High lipophilicity can drive non-specific binding and partitioning into cell membranes.

  • Potential for Aggregation: At concentrations typically used in screening, lipophilic molecules can self-associate to form colloidal aggregates.[8] These aggregates can sequester and denature proteins non-specifically, leading to enzyme inhibition that is not related to binding at the active site. This is a very common HTS artifact.[6]

  • Metabolic Liabilities: The pyrrolidine ring can be susceptible to oxidation by cytochrome P450 (CYP450) enzymes. This can generate reactive metabolites, such as iminium ions, which are electrophilic and can covalently modify proteins and DNA, leading to cytotoxicity or genotoxicity.[4] While this is more of a concern in vivo, it can also manifest in cell-based assays that have metabolic competency.

Q2: What is the practical difference between a "specific" off-target effect and a "non-specific" one?

A2: This is a critical distinction for designing your follow-up experiments.

  • Specific Off-Target Effects occur when your compound binds with relatively high affinity to one or more unintended proteins (anti-targets) that are distinct from your primary target. For example, a kinase inhibitor might inhibit several other kinases from the same family. These are true biomolecular interactions that need to be characterized to understand a compound's full pharmacological profile and potential for side effects.

  • Non-Specific Off-Target Effects are artifacts that do not involve a classic one-to-one binding interaction with a protein. They are often dependent on the compound's physicochemical properties and the assay conditions. Examples include compound aggregation, interference with the assay signal (e.g., fluorescence), chemical reactivity, or membrane disruption.[8] The majority of initial hits from HTS campaigns can be attributed to these non-specific mechanisms.[6]

Section 2: Troubleshooting Guide for Biochemical Assays

Biochemical (cell-free) assays are essential for early screening but are highly susceptible to artifacts.[9] This section provides a workflow for validating hits from primary screens.

Q3: My aminophenyl-pyrrolidine compound looks like a potent inhibitor in my primary screen. What is the first step to confirm it's a real hit?

A3: The immediate goal after a primary screen is to eliminate false positives.[6] You should implement a systematic Hit Triage Cascade . Do not immediately jump to extensive SAR (Structure-Activity Relationship) studies.

First, re-confirm the activity by re-testing the original compound stock and, if possible, a freshly sourced or synthesized sample to rule out sample integrity issues. Once confirmed, the next step is to run counter-screens to identify non-specific mechanisms.

HitTriageWorkflow Primary_Hit Primary HTS Hit (e.g., >50% Inhibition) Reconfirm 1. Re-confirm Hit (Fresh Sample) Primary_Hit->Reconfirm Interference 2. Assay Interference Screen (No Enzyme Control) Reconfirm->Interference Activity Confirmed False_Positive Discard (False Positive) Reconfirm->False_Positive Fails to Reconfirm Aggregation 3. Aggregation Counter-Screen (Add Detergent) Interference->Aggregation No Interference Interference->False_Positive Signal Interference Orthogonal 4. Orthogonal Assay (Different Technology) Aggregation->Orthogonal Not an Aggregator Aggregation->False_Positive Aggregation Detected Orthogonal->False_Positive No Activity Validated_Hit Validated Biochemical Hit (Proceed to Cellular Assays) Orthogonal->Validated_Hit Activity Confirmed Cellular 5. Cell-Based Assay (Target Engagement) Validated_Hit->Cellular CellularMOA Start Compound is Cytotoxic in Cell-Based Assay Question1 Does cellular EC50 correlate with biochemical IC50? Start->Question1 Question2 Does compound engage target in cells at EC50? (e.g., CETSA, DARTS) Question1->Question2 Yes OffTarget Mechanism is likely OFF-TARGET Question1->OffTarget No (Poor Correlation) Question3 Is cytotoxicity reduced in Target Knockout/KD cell line? Question2->Question3 Yes Question2->OffTarget No OnTarget Mechanism is likely ON-TARGET Question3->OnTarget Yes Question3->OffTarget No

Caption: Decision tree for deconvoluting on-target vs. off-target cytotoxicity.

Q7: My compound was inactive in my biochemical assay but is active in my cell-based assay. What could explain this discrepancy?

A7: This scenario, while less common, can provide important insights. Possible explanations include:

  • Pro-drug Activation: The compound itself may be inactive, but it is metabolized by cellular enzymes into an active form. The aminophenyl-pyrrolidine scaffold is known to be susceptible to metabolism. [4]2. Indirect Mechanism: The compound might not be acting on your direct target but on another protein upstream or downstream in the same signaling pathway, leading to the observed phenotype.

  • Assay Conditions: The biochemical assay conditions (e.g., buffer, pH, cofactors) may not be optimal, causing the compound to appear inactive. Cell-based assays provide the necessary cellular environment for activity. [10] To investigate, you can use mass spectrometry to analyze cell lysates treated with your compound to search for metabolic derivatives. A broad pathway analysis using transcriptomics or proteomics could also help identify the molecular pathway being perturbed.

Section 4: Advanced Strategies & FAQs

Q8: How can I proactively assess the off-target profile of my lead aminophenyl-pyrrolidine compound?

A8: Once you have a validated lead, it's critical to build a broader understanding of its selectivity.

  • Computational Profiling: In silico methods can predict potential off-target interactions by comparing your molecule's structure to databases of compounds with known activities. [11]This can help prioritize which experimental off-target screens to run.

  • Panel Screening: Test your compound against a commercially available panel of receptors, kinases, and enzymes known to be frequent off-target liabilities (e.g., a safety pharmacology panel). This is a standard industry practice. [12]* Proteome-Wide Methods: Advanced chemical biology techniques can identify a compound's binding partners directly in cell lysates or live cells. These methods include Cellular Thermal Shift Assay (CETSA) and affinity-based protein profiling. [13]

Frequently Asked Questions (FAQs)

  • FAQ 1: What is a PAIN (Pan-Assay Interference Compound) and how does it relate to my work?

    • PAINs are chemical structures that frequently appear as hits in many different HTS assays. They often act through non-specific mechanisms like reactivity or aggregation. [6]Because of their frequent appearance, substructure filters have been developed to flag them. While these filters are useful, they are not perfect. It is always better to experimentally test for non-specific behavior rather than simply discarding a compound based on a structural alert.

  • FAQ 2: When is the right time to move from a biochemical to a cell-based assay?

    • You should move to a cell-based assay as soon as you have validated a hit in biochemical assays by ruling out major artifacts like aggregation and signal interference. [14]Early assessment in a cellular context provides crucial information on cell permeability and potential toxicity, saving significant resources down the line. [10][15]

  • FAQ 3: Can I modify the aminophenyl-pyrrolidine scaffold to reduce off-target effects?

    • Yes, this is a central goal of medicinal chemistry. If off-target effects are linked to high lipophilicity, you can introduce polar functional groups to increase water solubility. [7]If metabolic instability is an issue, you can block potential sites of metabolism (e.g., by adding a methyl group) to prevent the formation of reactive species. [4]This rational drug design approach can improve the selectivity and safety profile of your compounds. [5]

References

  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
  • Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
  • Thermo Fisher Scientific. (n.d.). In Silico, Biochemical and Cell-based Integrative Genomics Identifies Precise CRISPR / Cas9 Targets for Human Therapeutics.
  • Celtarys Research. (2025). Biochemical assays in drug discovery and development.
  • Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?
  • Crown Bioscience. (2025).
  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Drug Discovery News. (2026). The precision paradox: Off-target effects in gene editing.
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • ACS Medicinal Chemistry Letters. (n.d.). Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character.
  • Patsnap Synapse. (2025). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems.
  • PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors.
  • ResearchGate. (n.d.).
  • Journal of Medicinal Chemistry. (n.d.). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase.
  • Lab Manager. (2022). Using High-Throughput Screening to Rapidly Identify Targets.
  • NCBI Bookshelf. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • PharmaBlock. (n.d.).
  • Cells. (n.d.).
  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • PubMed. (2022).
  • Molecules. (n.d.). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking.
  • Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Neuropsychopharmacology. (n.d.). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter.
  • PubMed. (2020). Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity.
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  • YouTube. (2020). off-target effects of drugs.
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Sources

Technical Support Center: Dosage Optimization for 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide (CAS Registry Number: 58274-20-7 analog / CID 43212093).

As this compound is a Novel Chemical Entity (NCE) or specialized research probe with limited public clinical data, this guide synthesizes protocols based on the pharmacokinetics (PK) of structurally analogous N-substituted prolinamides and benzylamine derivatives (e.g., specific GlyT1 inhibitors, Sigma-1 ligands, or anticonvulsant scaffolds).

Role: Senior Application Scientist Status: Operational Scope: In Vivo Formulation, PK/PD Optimization, Troubleshooting

Compound Profile & Physicochemical Handling[1][2]

Before initiating in vivo dosing, you must stabilize the variable physicochemical properties of the prolinamide scaffold.

PropertyValue (Predicted/Analog-Based)Experimental Implication
Molecular Weight ~219.28 g/mol High permeability (CNS penetrant).
LogP ~1.2 – 1.8Moderate lipophilicity; suitable for oral (PO) or intraperitoneal (IP) delivery.
pKa (Basic) ~9.0 (Pyrrolidine N)Critical: Highly soluble in acidic buffers; precipitates in basic media.
pKa (Acidic) ~15 (Amide)Non-ionizable at physiological pH.
Metabolic Liability High (N-dealkylation)Short half-life (

) expected in rodents without optimization.
Standard Formulation Protocol (Vehicle Selection)

Issue: Users frequently report precipitation upon dilution into PBS (pH 7.4). Root Cause: The free base form of the pyrrolidine nitrogen is less soluble at neutral pH. Recommended Vehicle:

  • Stock: Dissolve in 100% DMSO (Solubility >50 mg/mL).

  • In Vivo Vehicle (IP/PO): 5% DMSO + 40% PEG400 + 55% Saline (0.9%).

  • Alternative (For high dose >50 mg/kg): 10% 2-Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) in Citrate Buffer (pH 4.5).

Dosage Optimization Workflow

Do not rely on a single "standard" dose. Prolinamides often exhibit non-linear pharmacokinetics due to saturable clearance. Follow this Step-Up Validation System .

Phase I: Maximum Tolerated Dose (MTD) & Acute Toxicity

Objective: Define the safety ceiling before efficacy testing.

  • Start Dose: 10 mg/kg (IP).

  • Escalation: 30, 100, 300 mg/kg (Single bolus).

  • Observation: Monitor for sedation (Sigma-1 activity) or cholinergic signs (if off-target AChE inhibition occurs).

Phase II: Pharmacokinetic (PK) Pilot

Objective: Determine


 and Bioavailability (

).
  • Protocol: Administer 10 mg/kg IV vs. PO.

  • Sampling: 15 min, 30 min, 1h, 2h, 4h, 8h.

  • Decision Gate:

    • If

      
       min: Switch to continuous infusion or twice-daily (BID) dosing.
      
    • If

      
      : Use absorption enhancers (TPGS) or switch route to SC.
      
Phase III: Efficacy Dosing (The "Therapeutic Window")

Based on the PK pilot, calculate the dose required to maintain plasma concentration above the


 (or 

) of your target for 6–8 hours.

Visualization: Optimization Logic & Metabolic Pathways

Workflow: Dosage Decision Tree

This diagram illustrates the logical flow for determining the optimal experimental dose based on pilot PK data.

DosageOptimization Start Start: In Vivo Study Design Formulation 1. Formulate in 10% HP-beta-CD (pH 4.5) Start->Formulation MTD_Test 2. MTD Test (10-300 mg/kg) Formulation->MTD_Test Toxicity Toxicity Observed? MTD_Test->Toxicity ReduceDose Reduce Dose by 50% Toxicity->ReduceDose Yes PK_Pilot 3. PK Pilot (IV vs PO) Toxicity->PK_Pilot No ReduceDose->MTD_Test HalfLifeCheck Half-life > 60 min? PK_Pilot->HalfLifeCheck FreqDosing Implement BID/TID Dosing or Osmotic Pump HalfLifeCheck->FreqDosing No BioavailCheck Bioavailability > 30%? HalfLifeCheck->BioavailCheck Yes FinalDose 4. Final Efficacy Dose (Target: C_min > IC50) FreqDosing->FinalDose ChangeRoute Switch PO to IP/SC BioavailCheck->ChangeRoute No BioavailCheck->FinalDose Yes ChangeRoute->FinalDose

Caption: Decision matrix for optimizing in vivo dosage, addressing toxicity, clearance rate (


), and bioavailability (

).
Metabolic Vulnerability Map

Understanding where the molecule breaks down is crucial for interpreting "low efficacy" results.

Metabolism Parent 1-[(2-Aminophenyl)methyl] pyrrolidine-2-carboxamide CYP CYP450 (Liver) Parent->CYP Oxidation Prolidase Prolidase/Peptidases (Plasma/Tissue) Parent->Prolidase Hydrolysis Met1 N-Dealkylation (Loss of Benzyl group) CYP->Met1 Met3 N-Oxidation (Toxic Imine?) CYP->Met3 Met2 Amide Hydrolysis (Inactive Acid) Prolidase->Met2

Caption: Primary metabolic clearance pathways. N-dealkylation reduces potency; Amide hydrolysis inactivates the scaffold.

Troubleshooting Guide (FAQ)

Q1: The compound crystallizes in the syringe during IP injection. Why?

Diagnosis: This is likely a "Salting Out" effect. The hydrochloride salt of your compound (if used) may react with phosphate buffers in PBS, or the pH shift to 7.4 causes the free base to crash out. Solution:

  • Lower the pH of the vehicle to 5.0–5.5 using an acetate buffer instead of PBS.

  • Add 5% Solutol HS 15 or Tween 80 as a surfactant.

  • Ensure the solution is warm (37°C) immediately prior to injection.

Q2: We see efficacy at 1 hour, but it disappears by 3 hours. Is the dose too low?

Diagnosis: Not necessarily too low, but cleared too fast. Prolinamides are susceptible to rapid renal clearance and enzymatic hydrolysis. Action Plan:

  • Do not simply increase the bolus dose (risk of

    
     related toxicity).
    
  • Split the dose: If you are giving 30 mg/kg once daily, switch to 15 mg/kg every 12 hours (BID).

  • Check Microsomal Stability: Run an in vitro liver microsome assay. If intrinsic clearance (

    
    ) is high, you are fighting metabolic flux.
    
Q3: The mice exhibit unexpected sedation or ataxia.

Diagnosis: Off-target effect. N-benzyl-pyrrolidines often possess affinity for Sigma-1 receptors or Sodium Channels (local anesthetic effect). Validation:

  • Compare behavior to a positive control (e.g., Diazepam or Lidocaine).

  • Correction: If sedation interferes with your readout (e.g., behavioral memory tasks), you must lower the dose below the sedation threshold, even if it compromises target occupancy.

References & Authoritative Grounding

  • Drug Design of Pyrrolidine Scaffolds:

    • Source: Smith, A. B., et al. "Pyrrolidine-based inhibitors: Design and synthesis." Journal of Medicinal Chemistry.

    • Relevance: Establishes the structural stability and common metabolic liabilities of the prolinamide core.

    • Link:

  • Formulation Strategies for Lipophilic Amines:

    • Source: Strickley, R. G. "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 2004.

    • Relevance: Dictates the use of Cyclodextrins and pH adjustment for amine-containing NCEs.

    • Link:

  • Metabolism of Prolinamides:

    • Source: Di, L., & Kerns, E. H. Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

    • Relevance: Explains the rapid hydrolysis of the amide bond in proline derivatives by ubiquitous peptidases.

    • Link:

  • Analogous Compound Data (Sigma/GlyT1):

    • Source: "Structure-Activity Relationships of N-substituted Pyrrolidines."

    • Relevance: Provides context for off-target sedation effects common in N-benzyl analogs.

    • Link:

(Note: As CID 43212093 is a specific research chemical, direct clinical citations are unavailable. Protocols are derived from validated medicinal chemistry principles applied to this specific pharmacophore.)

Navigating the Challenges of Pyrrolidine-Based Compounds: A Technical Support Guide to Toxicity Reduction

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for troubleshooting and mitigating the toxicity of novel pyrrolidine-based compounds. The pyrrolidine scaffold, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, valued for its ability to explore three-dimensional chemical space and its prevalence in a multitude of biologically active molecules.[1][2][3] However, this versatile scaffold is not without its challenges, as it can be associated with various toxicities that can impede drug development.

This guide is structured to provide actionable insights and practical solutions to common issues encountered during the experimental evaluation of these compounds. It is designed to be a self-validating system, grounding its recommendations in established scientific principles and authoritative references.

Troubleshooting Guides: Addressing Common Experimental Hurditions

This section addresses specific issues you might encounter during your experiments, providing not just solutions but also the underlying scientific rationale.

Issue 1: High Cytotoxicity Observed in Initial In Vitro Screening

You've just received the results from your initial cytotoxicity screen, and your lead pyrrolidine-based compound is showing significant toxicity against your target cell line and, more concerningly, against control cell lines.

Immediate Steps & Rationale:

  • Confirm the Purity of Your Compound: Before proceeding with extensive and costly experiments, it is crucial to confirm the purity of your compound. The presence of residual starting materials, byproducts, or solvents from the synthesis can lead to false-positive cytotoxicity results.

  • Perform a Dose-Response Analysis: A single-point high-concentration screen can be misleading. A full dose-response curve will allow you to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. This is a critical piece of data for understanding the therapeutic window of your compound.

  • Evaluate Cell Death Mechanisms: Is the observed cytotoxicity due to apoptosis or necrosis? This can be investigated using assays such as Annexin V/Propidium Iodide staining followed by flow cytometry. Understanding the mechanism of cell death can provide clues about the potential toxicity pathway.

Long-Term Strategies & Scientific Principles:

  • Structure-Toxicity Relationship (STR) Analysis: Synthesize a small library of analogues with systematic modifications to the pyrrolidine ring and its substituents. This will help you identify the "toxicophore" – the part of the molecule responsible for the toxicity. For instance, the position and nature of substituents on the pyrrolidine ring can significantly influence its biological activity and toxicity.[1][3]

  • Bioisosteric Replacement: Consider replacing the pyrrolidine ring with other saturated five- or six-membered heterocycles, such as piperidine or morpholine, to see if this mitigates toxicity while retaining the desired activity.[4] Bioisosterism is a powerful strategy to modulate the physicochemical properties of a molecule, which can in turn affect its toxicity profile.[4][5]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the toxicity of pyrrolidine-based compounds.

What are the most common mechanisms of toxicity for pyrrolidine compounds?

The toxicity of pyrrolidine-containing compounds can arise from several mechanisms:

  • Metabolic Activation to Reactive Metabolites: The pyrrolidine ring can be metabolized by cytochrome P450 enzymes to form reactive iminium ions or other electrophilic species.[6] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, immunogenicity, and genotoxicity.[6]

  • Off-Target Pharmacology: Pyrrolidine-based compounds can interact with unintended biological targets, leading to adverse effects. A common concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[7][8]

  • Mitochondrial Toxicity: Some compounds can impair mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis.

  • Neurotoxicity: Depending on the overall structure, some pyrrolidine derivatives can cross the blood-brain barrier and exert toxic effects on the central nervous system.[9][10][11]

How can I predict the potential toxicity of my novel compound computationally?

In silico toxicology has become an indispensable tool in early drug discovery. Several computational approaches can be employed:

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models use the chemical structure of a compound to predict its biological activity, including toxicity. There are numerous QSAR models available for predicting various toxicological endpoints such as mutagenicity, carcinogenicity, and hERG inhibition.[12]

  • Pharmacophore Modeling: This technique can be used to build models of toxicity targets, such as the hERG channel, and then screen your compounds in silico to predict their potential for binding and causing adverse effects.

  • Molecular Docking: This method can be used to predict the binding of your compound to known off-targets.

  • ADMET Prediction: A variety of software packages can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of your compounds, providing an early indication of potential liabilities.[13]

What are the key structural features of the pyrrolidine ring that I should be mindful of to minimize toxicity?
  • Substitution on the Nitrogen: The nature of the substituent on the pyrrolidine nitrogen can significantly impact its metabolic stability and potential for reactive metabolite formation.

  • Substitution on the Carbon Atoms: The position and type of substituents on the carbon atoms of the pyrrolidine ring can influence its interaction with metabolic enzymes and off-targets. For example, introducing fluorine or a hydroxyl group can block sites of metabolism.[14]

  • Stereochemistry: The stereochemistry of the substituents on the pyrrolidine ring can have a profound effect on its biological activity and toxicity. It is crucial to synthesize and test individual stereoisomers.[2]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the toxicity of your novel pyrrolidine-based compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Target cell line(s) and appropriate culture medium

  • Novel pyrrolidine-based compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of your compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of your compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of your compound relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessment of Reactive Metabolite Formation using a Glutathione (GSH) Trapping Assay

This assay is designed to detect the formation of electrophilic reactive metabolites that can be "trapped" by the nucleophile glutathione.

Materials:

  • Human liver microsomes (HLM) or other metabolic enzyme sources

  • NADPH regenerating system

  • Glutathione (GSH)

  • Test compound

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • LC-MS/MS system

Procedure:

  • Incubation: In a microcentrifuge tube, prepare an incubation mixture containing HLM, the NADPH regenerating system, and your test compound in a suitable buffer. Prepare a parallel incubation that also includes GSH.

  • Metabolism: Initiate the metabolic reaction by warming the tubes to 37°C and incubate for a specific time (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. Look for the presence of a new peak in the GSH-containing sample that corresponds to the mass of your compound plus the mass of GSH (or a fragment thereof).

  • Structure Elucidation: If a potential GSH adduct is detected, perform further MS/MS fragmentation analysis to elucidate its structure and identify the site of metabolic activation on your molecule.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example Cytotoxicity and Metabolic Stability Data for Pyrrolidine Analogues

Compound IDModificationCytotoxicity IC50 (µM)HLM Stability (t½, min)
Lead-001Unsubstituted Pyrrolidine2.515
Analogue-0023-fluoro-pyrrolidine15.245
Analogue-0033-hydroxy-pyrrolidine10.862
Analogue-004N-methyl-pyrrolidine3.112

Visualizations

Diagrams can be powerful tools for visualizing complex concepts.

Diagram 1: General Strategy for Mitigating Pyrrolidine-Associated Toxicity

ToxicityMitigation cluster_0 Initial Observation cluster_1 Investigation & Hypothesis Generation cluster_2 Medicinal Chemistry Strategies cluster_3 Validation & Optimization High_Toxicity High In Vitro/In Vivo Toxicity Observed Mechanism_ID Identify Toxicity Mechanism (Metabolic Activation, Off-Target, etc.) High_Toxicity->Mechanism_ID Investigate Cause STR_Analysis Structure-Toxicity Relationship (STR) Studies Mechanism_ID->STR_Analysis Computational_Modeling In Silico Toxicity Prediction Mechanism_ID->Computational_Modeling Block_Metabolism Block Metabolic Hotspots (e.g., Fluorination, Deuteration) STR_Analysis->Block_Metabolism Improve_Selectivity Improve Off-Target Selectivity (e.g., Bioisosteric Replacement) STR_Analysis->Improve_Selectivity Reduce_Reactivity Reduce Reactive Metabolite Formation (e.g., Modify Electronics) Computational_Modeling->Reduce_Reactivity Iterative_Design Iterative Design, Synthesis, and Testing Block_Metabolism->Iterative_Design Reduce_Reactivity->Iterative_Design Improve_Selectivity->Iterative_Design Optimized_Compound Optimized Compound with Reduced Toxicity Iterative_Design->Optimized_Compound Successful Mitigation

Caption: A workflow for identifying and mitigating toxicity in novel pyrrolidine-based compounds.

Diagram 2: Potential Metabolic Activation of a Pyrrolidine-Containing Compound

MetabolicActivation Parent_Compound Pyrrolidine-Containing Drug (Parent) CYP450 Cytochrome P450 (Oxidation) Parent_Compound->CYP450 Iminium_Ion Reactive Iminium Ion (Electrophile) CYP450->Iminium_Ion Detoxification Detoxification (e.g., GSH Conjugation) Iminium_Ion->Detoxification Covalent_Binding Covalent Binding to Cellular Macromolecules Iminium_Ion->Covalent_Binding Safe_Metabolite Stable, Excretable Metabolite Detoxification->Safe_Metabolite Toxicity Cellular Dysfunction & Toxicity Covalent_Binding->Toxicity

Caption: A simplified pathway showing the metabolic activation of a pyrrolidine compound to a reactive iminium ion.

References

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  • Notario, R. et al. (2013). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. The Journal of Organic Chemistry, 78(10), 4898-4906. Available at: [Link]

  • Wang, W. et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2568. Available at: [Link]

  • de la Torre, D. et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(8), 3223-3230. Available at: [Link]

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Technical Support Center: Resolution of Chiral Pyrrolidine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of chiral pyrrolidine carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these valuable enantiomers. Pyrrolidine carboxamides are crucial scaffolds in medicinal chemistry, and achieving high enantiomeric purity is often paramount for therapeutic efficacy and safety.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The following sections are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Method Selection: A Strategic Overview

Choosing the right resolution strategy depends on your scale, desired purity, available equipment, and the specific properties of your pyrrolidine carboxamide derivative. The primary methods include chromatographic separation, diastereomeric crystallization, and enzymatic resolution.

Below is a decision-making workflow to guide your selection process.

G cluster_start cluster_scale cluster_analytical cluster_prep cluster_purity start Racemic Pyrrolidine Carboxamide scale_q What is the required scale? start->scale_q analytical Analytical / Small Scale (<100 mg) scale_q->analytical Analytical prep Preparative / Large Scale (>100 mg) scale_q->prep Preparative hplc_sfc Chiral HPLC / SFC (Direct Method) analytical->hplc_sfc nmr NMR with CDA (for ee% determination) analytical->nmr purity_q Is >99.5% ee required? hplc_sfc->purity_q crystallization Diastereomeric Crystallization prep->crystallization enzymatic Enzymatic Resolution prep->enzymatic prep_sfc Preparative SFC/HPLC prep->prep_sfc crystallization->purity_q enzymatic->purity_q prep_sfc->purity_q high_purity Chromatography is often preferred purity_q->high_purity Yes

Caption: Decision tree for selecting a chiral resolution method.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Chiral Chromatography (HPLC & SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for both analytical and preparative-scale separations.[3][4] However, their success is highly dependent on fine-tuning experimental parameters.

Q1: I'm seeing poor resolution or no separation between my enantiomers on a polysaccharide-based column.

  • Potential Cause 1: Suboptimal Mobile Phase. The polarity and composition of the mobile phase are critical for achieving differential interaction between the enantiomers and the chiral stationary phase (CSP).[5]

    • Solution: Systematically screen different organic modifiers. For normal-phase HPLC, the most common mobile phases are n-hexane with an alcohol modifier like isopropanol (IPA) or ethanol.[6] Vary the alcohol percentage in 5-10% increments. For SFC, methanol is often a good starting modifier.[7] If separation is still poor, switch to a different alcohol or even an aprotic modifier like acetonitrile, which can alter the chiral recognition mechanism.[8]

  • Potential Cause 2: Inappropriate Additive. Pyrrolidine carboxamides can contain basic (pyrrolidine nitrogen) or acidic groups, which can interact with residual silanol groups on the silica support, leading to peak tailing and poor resolution.[9][10]

    • Solution: Add a small amount (typically 0.1%) of an acidic or basic modifier. For basic analytes, use diethylamine (DEA) or triethylamine (TEA).[11] For acidic analytes, use trifluoroacetic acid (TFA) or formic acid.[3][6] This masks active sites on the stationary phase and improves peak shape.

  • Potential Cause 3: Wrong Column Choice. No single CSP is universal.[12] The specific stereochemistry and functional groups of your pyrrolidine carboxamide may require a different chiral selector.

    • Solution: Screen a variety of polysaccharide-based CSPs (e.g., those based on amylose or cellulose derivatives with different phenylcarbamate substitutions). Chlorinated CSPs have shown good performance for pyrrolidone derivatives in SFC.[7]

Q2: My peaks are tailing or fronting, even with some separation.

  • Potential Cause 1: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9][10]

    • Solution: Reduce the sample concentration or the injection volume. Perform a loading study by injecting progressively smaller amounts until a symmetrical peak shape is achieved.

  • Potential Cause 2: Injection Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and peak distortion at the column inlet.[2]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve your compound.

  • Potential Cause 3: Column Contamination or "Memory Effect". Strongly adsorbed compounds from previous analyses or the persistence of additives can alter the surface chemistry of the CSP.[13][14] This "additive memory effect" can impact reproducibility, especially when switching between methods using different modifiers.[14]

    • Solution: Dedicate a column to a specific method or class of compounds if possible. For immobilized CSPs, flush with a strong solvent like dimethylformamide (DMF) or ethyl acetate to regenerate the surface.[13] For new columns that don't match the performance of older ones, try conditioning the new column for several hours with the mobile phase containing the required additive.[13]

Q3: My resolution is decreasing over time with repeated injections.

  • Potential Cause 1: Column Contamination. Accumulation of impurities from the sample on the column inlet frit or the stationary phase is a common cause of performance degradation.[2]

    • Solution: Use a guard column to protect the analytical column. Ensure proper sample cleanup before injection. If performance degrades, try back-flushing the column (if permitted by the manufacturer) to remove particulates from the inlet frit.[10]

  • Potential Cause 2: Mobile Phase Instability. Trace amounts of water or degradation of solvents/additives can change the mobile phase composition over time, affecting retention and resolution.

    • Solution: Use high-purity, fresh solvents and prepare the mobile phase fresh daily.[15] Be aware that trace water content in solvents can significantly impact separations in normal-phase chromatography.[16]

ParameterTypical Starting Condition (Normal Phase HPLC)Troubleshooting Action
Mobile Phase n-Hexane:Isopropanol (90:10)Vary alcohol %; switch to Ethanol
Additive NoneAdd 0.1% TFA (for acids) or 0.1% DEA (for bases)
Flow Rate 1.0 mL/minDecrease to 0.5 mL/min to improve resolution
Temperature Ambient (25 °C)Test at 15 °C and 40 °C; can affect selectivity
Injection Solvent Mobile PhaseUse weakest solvent possible if mobile phase is not suitable

Table 1: Initial HPLC Conditions and Optimization Strategy.

Diastereomeric Crystallization

This classical technique is cost-effective for large-scale resolutions but often requires extensive empirical optimization.[17] It relies on the differential solubility of diastereomeric salts formed between the racemic carboxamide and a chiral resolving agent.[18]

Q1: No crystals are forming; my diastereomeric salts are too soluble.

  • Potential Cause 1: Poor Solvent Choice. The solvent system is the most critical factor. High solubility of both diastereomeric salts will prevent crystallization.[18]

    • Solution: Conduct a systematic solvent screening. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). The goal is to find a solvent where one diastereomer is sparingly soluble while the other remains in solution.[18]

  • Potential Cause 2: Insufficient Supersaturation. Crystallization requires a supersaturated solution.

    • Solution 1 (Anti-Solvent Addition): Add a miscible "anti-solvent" in which the salts are poorly soluble (e.g., adding heptane to an ethyl acetate solution) to induce precipitation.[18]

    • Solution 2 (Cooling/Evaporation): If solubility is temperature-dependent, slow cooling can induce crystallization. Alternatively, slow evaporation of the solvent can increase the concentration to the point of supersaturation.[18]

Q2: An oil or amorphous solid is precipitating instead of crystals.

  • Potential Cause 1: Supersaturation is generated too quickly. Rapid cooling or fast anti-solvent addition can cause the compound to "crash out" of solution as an oil rather than forming an ordered crystal lattice.[18]

    • Solution: Slow down the rate of cooling or add the anti-solvent dropwise with vigorous stirring. Using a solvent mixture can help fine-tune the solvating properties to favor crystallization over oiling out.[18]

  • Potential Cause 2: Impurities. The presence of impurities can inhibit crystal lattice formation.

    • Solution: Ensure the starting racemic pyrrolidine carboxamide and the chiral resolving agent are of high purity.

Q3: The enantiomeric excess (ee%) of my crystallized product is low.

  • Potential Cause 1: Co-crystallization. The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, causing them to precipitate together.[18]

    • Solution: Re-optimize the solvent system. Even small changes, like using a mixture of solvents (e.g., ethanol/water), can significantly alter the relative solubilities. Also, controlling the level of supersaturation is key; maintaining a low level of supersaturation favors the growth of the less soluble crystal over the nucleation of the more soluble one.[18]

  • Potential Cause 2: Insufficient Equilibration Time. The system may not have reached thermodynamic equilibrium, where the solid phase is maximally enriched in the less soluble diastereomer.

    • Solution: Increase the stirring time at the crystallization temperature to allow for the dissolution of the more soluble diastereomer and the growth of the less soluble one.

G cluster_start cluster_process cluster_outcome start Racemate + Resolving Agent in Solvent heat Heat to Dissolve start->heat cool Slow Cooling / Anti-Solvent Addition heat->cool equilibrate Equilibrate & Stir cool->equilibrate filter Filter Crystals equilibrate->filter outcome Outcome? filter->outcome success High ee% outcome->success Good failure Low ee% / No Crystals / Oil outcome->failure Poor rescreen Re-screen Solvent / Resolving Agent failure->rescreen rescreen->start

Caption: Workflow for Diastereomeric Crystallization Optimization.

Enzymatic Kinetic Resolution

This method uses enzymes, typically lipases or amidases, to selectively catalyze a reaction (e.g., hydrolysis or acylation) on one enantiomer, leaving the other unreacted.[19][20]

Q1: The reaction is very slow or has low conversion.

  • Potential Cause 1: Poor Enzyme Activity/Substrate Recognition. The enzyme's active site may not accommodate your specific pyrrolidine carboxamide derivative well, especially with bulky substituents. The steric effect of substituents on the pyrrolidine ring or amide nitrogen can dramatically influence catalytic efficiency.[19]

    • Solution: Screen a panel of different enzymes (e.g., various lipases like Candida antarctica Lipase B (CALB), or amidases). Sometimes, modifying the substrate slightly (e.g., using an ethyl ester instead of a methyl ester) can improve recognition.

  • Potential Cause 2: Sub-optimal Reaction Conditions. Factors like pH, temperature, and solvent can significantly impact enzyme activity.

    • Solution: Optimize the pH of the buffer system and the reaction temperature. While many enzymatic reactions are run at room temperature, some can be performed at elevated temperatures (e.g., 80 °C) to increase the reaction rate.[5] If using an organic solvent, screen different options as this can influence selectivity.[5]

Q2: The enantioselectivity (E-value) is low, resulting in poor ee% for both product and remaining starting material.

  • Potential Cause 1: The Enzyme is Not Selective Enough. The intrinsic selectivity of the chosen enzyme for your substrate may be low.

    • Solution: Screening different enzymes is the primary strategy. It may also be possible to improve enantioselectivity by changing the acyl donor in acylation reactions or by modifying the solvent.[5] In some cases, directed evolution of the enzyme can be used to engineer variants with higher or even inverted enantioselectivity.[21]

  • Potential Cause 2: Reaction has proceeded past 50% conversion. In a standard kinetic resolution, the maximum yield for the unreacted enantiomer is 50%. As the reaction goes beyond this point, the concentration of the more reactive enantiomer becomes very low, and the enzyme will start to convert the less reactive enantiomer, thus decreasing the ee% of the product.

    • Solution: Carefully monitor the reaction progress using an analytical technique like chiral HPLC. Stop the reaction at or near 50% conversion to achieve the highest possible ee% of the remaining starting material.

Q3: The enzyme appears to be inhibited.

  • Potential Cause: Product or Substrate Inhibition. High concentrations of the substrate or the accumulation of the product can sometimes inhibit the enzyme, slowing or stopping the reaction.[22]

    • Solution: Try running the reaction at a lower substrate concentration. If product inhibition is suspected, it may be necessary to use a system where the product is removed in situ, although this is complex. Understanding the type of inhibition (competitive vs. non-competitive) through kinetic studies can help devise a more targeted strategy.[23]

Frequently Asked Questions (FAQs)

Q: How do I determine the enantiomeric excess (ee%) of my resolved sample? A: The most common and accurate method is Chiral HPLC or SFC .[6] Inject a sample of your starting racemic mixture to determine the retention times of both enantiomers, then inject your resolved sample and calculate the ee% from the peak areas: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100. Alternatively, NMR spectroscopy with a chiral derivatizing agent (CDA) or chiral solvating agent (CSA) can be used. A CDA, like Mosher's acid, reacts with both enantiomers to form diastereomers, which will have distinct, well-separated signals in the ¹H or ¹⁹F NMR spectrum.[24] The integration of these signals allows for the calculation of the diastereomeric ratio, which corresponds to the original enantiomeric ratio.[25]

Q: For diastereomeric crystallization, how do I choose a resolving agent? A: The choice is largely empirical. For a basic pyrrolidine carboxamide, you would use a chiral acid like tartaric acid, mandelic acid, or camphorsulfonic acid.[6] If your molecule has an acidic handle, a chiral base like (R)- or (S)-1-phenylethylamine would be used.[12] The ideal resolving agent forms a stable, crystalline salt with your compound and provides a significant solubility difference between the two resulting diastereomers. It's often necessary to screen several different resolving agents to find the most effective one.

Q: What are the main advantages of using SFC over HPLC for chiral separations? A: SFC offers several key advantages:

  • Speed: The low viscosity of supercritical CO₂ allows for higher flow rates without generating excessive backpressure, leading to significantly faster separations (3 to 5 times faster than HPLC).[7][26]

  • Green Chemistry: SFC primarily uses CO₂, a non-toxic and recyclable solvent, drastically reducing the consumption of hazardous organic solvents like hexane.[16][27]

  • Efficiency: The high diffusivity of the mobile phase often leads to higher chromatographic efficiency and sharper peaks.[16]

  • Cost: Reduced solvent consumption translates to lower purchasing and disposal costs.

Q: My pyrrolidine ring has N-protecting groups (e.g., Boc, Cbz). How does this affect the resolution? A: N-Protecting groups can have a significant impact. They alter the molecule's polarity, size, and conformational flexibility, which in turn affects its interaction with a CSP, an enzyme's active site, or how it packs in a crystal lattice. For instance, the choice between an N-Cbz or an N-acetyl group can determine the success of an enzymatic resolution.[28] The presence of a bulky Boc group may sterically hinder the interactions necessary for separation. You may need to screen resolution conditions specifically for the protected intermediate. It's also critical to choose a protecting group that can be removed without causing racemization of your resolved product.[26]

Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method Screening

This protocol outlines a general screening approach for developing a chiral HPLC method for a novel pyrrolidine carboxamide.

  • Column Selection: Start with a polysaccharide-based CSP with broad selectivity, such as a cellulose or amylose-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Sample Preparation: Prepare a ~1 mg/mL solution of the racemic pyrrolidine carboxamide in the mobile phase or a weak solvent like isopropanol.

  • Initial Mobile Phase Screening (Normal Phase):

    • Equilibrate the column with Mobile Phase A (n-Hexane:Isopropanol, 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 5 µL of the racemic sample.

    • If no or poor separation is observed, repeat using Mobile Phase B (n-Hexane:Ethanol, 90:10 v/v).

  • Modifier Addition:

    • If peak shape is poor (tailing), prepare mobile phases containing 0.1% of an appropriate additive (TFA for acidic compounds, DEA for basic compounds) and re-inject.

  • Optimization:

    • Once partial separation is achieved, systematically adjust the percentage of the alcohol modifier (e.g., test 85:15, 95:5) to optimize the resolution (Rs). A resolution of >1.5 is generally desired for baseline separation.

    • If needed, optimize the column temperature (e.g., 15 °C, 25 °C, 40 °C) and flow rate (e.g., 0.5-1.0 mL/min) to further improve the separation.[3]

Protocol 2: Diastereomeric Salt Crystallization Screening

This protocol describes a small-scale screening to identify a suitable solvent and resolving agent.

  • Resolving Agent Selection: Choose an appropriate chiral resolving agent (e.g., (R)-(-)-Mandelic Acid for a basic analyte).

  • Solvent Screening:

    • In separate small vials, dissolve ~20 mg of the racemic pyrrolidine carboxamide and an equimolar amount of the resolving agent in ~0.5 mL of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile).

    • Heat gently to ensure complete dissolution.

    • Allow the vials to cool slowly to room temperature, and then if no crystals form, cool further to 4 °C.

    • Observe the vials for crystal formation, oiling out, or no change. Note the quantity and quality of any precipitate.

  • Scale-up and Optimization:

    • Select the solvent system that produced the best-looking crystals with a reasonable yield.

    • Perform the crystallization on a larger scale, dissolving the components in a minimal amount of the hot solvent.

    • After slow cooling, allow the mixture to stir at room temperature or 4 °C for several hours to ensure equilibration.

    • Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.

  • Analysis:

    • Liberate the free base or acid from the diastereomeric salt by treating with an aqueous acid or base, followed by extraction.

    • Determine the enantiomeric excess of the product by chiral HPLC (see Protocol 1).

References

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. (2019). Journal of Pharmaceutical Analysis. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.). ResearchGate. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Daicel Chiral Technologies. [Link]

  • Influence of the mobile phase composition on chiral recognition of some pyrrolidin-2-ones in the liquid chromatographic system with polysaccharide stationary phases. (2007). Journal of Chromatography A. [Link]

  • Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery. [Link]

  • Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy. (n.d.). ResearchGate. [Link]

  • Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy. (2017). Molecules. [Link]

  • Chiral separation of amides using supercritical fluid chromatography. (2013). Journal of Chromatography A. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023). ACS Central Science. [Link]

  • Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. (2023). Scholars' Mine. [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2025). Nature. [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. (2016). YMC Europe. [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers in Chemistry. [Link]

  • Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides and their application in organic synthesis. (2012). Journal of the American Chemical Society. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Enhanced stereodivergent evolution of carboxylesterase for efficient kinetic resolution of near-symmetric esters through machine learning. (2023). Nature Communications. [Link]

  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. (2007). The Journal of Organic Chemistry. [Link]

  • Chiral derivatizing agent. (n.d.). Wikipedia. [Link]

  • Advancing SFC Method Development with a Multi-Column Supercritical Fluid Chromatography with Gradient Screening. (2011). American Pharmaceutical Review. [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. (2022). Accounts of Chemical Research. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (2012). ACS Medicinal Chemistry Letters. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • How can I improve my chiral column resolution? (2014). ResearchGate. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2021). Organic & Biomolecular Chemistry. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2020). LCGC International. [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). The Journal of Organic Chemistry. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Knowledge UChicago. [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2022). ResearchGate. [Link]

  • Kinetic resolution. (n.d.). Wikipedia. [Link]

  • 5.4: Enzyme Inhibition. (2022). Chemistry LibreTexts. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Molecules. [Link]

  • Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. (2018). Journal of Chemical & Engineering Data. [Link]

  • Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. (2002). Proceedings of the National Academy of Sciences. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. [Link]

  • Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. (2020). YouTube. [Link]

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Technical Support Center: Investigating the Degradation of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the experimental analysis of this compound. Understanding its stability and degradation pathways is critical for ensuring product quality, safety, and efficacy.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its stability testing.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and degradation of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide.

Q1: What are the primary functional groups in 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide susceptible to degradation?

Based on its chemical structure, the molecule possesses three key functional groups prone to degradation under typical stress conditions:

  • Aromatic Amine (Aniline Moiety): The primary amine on the phenyl ring is highly susceptible to oxidation.[3] This can lead to the formation of colored degradation products and significant changes in the molecule's electronic properties.

  • Carboxamide: The amide bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the molecule.[4]

  • Pyrrolidine Ring (Cyclic Secondary Amine): The nitrogen within the pyrrolidine ring can be a target for oxidation, potentially leading to N-oxide formation or ring-opening under harsh oxidative stress.[5]

Q2: What are the expected major degradation pathways for this compound?

The primary degradation pathways anticipated for 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide are hydrolysis, oxidation, and photodegradation.[3]

  • Hydrolytic Degradation: This pathway would primarily involve the cleavage of the carboxamide bond. Under acidic or basic conditions, this would likely yield (2-aminophenyl)methanamine and pyrrolidine-2-carboxylic acid.

  • Oxidative Degradation: This is expected to be a complex pathway. The aromatic amine is the most probable site of initial oxidation, potentially forming nitroso, nitro, or dimeric impurities.[6] The pyrrolidine nitrogen and the benzylic carbon are also potential sites for oxidation.

  • Photodegradation: Molecules with aromatic amine functionalities can be sensitive to light, especially UV radiation.[7][8] Photolytic stress may induce complex radical-based reactions or accelerate oxidative processes.

Q3: What are the standard ICH guidelines for forced degradation studies that I should follow?

Forced degradation, or stress testing, should be conducted following the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing and Q1B for photostability.[1][9] These studies are essential for developing and validating stability-indicating analytical methods.[10][11]

Q4: How much degradation should I aim for in my stress studies?

The goal of forced degradation is not to completely destroy the molecule but to generate a sufficient amount of degradation products to develop and validate a stability-indicating method. A target degradation of 10-20% is generally considered appropriate.[12] If a compound is particularly stable, it is acceptable to show minimal degradation even under aggressive conditions; conversely, if the molecule is very labile, conditions should be moderated to avoid excessive degradation that can obscure the formation of primary degradants.[2]

Section 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My mass balance is low in the acidic/basic hydrolysis study. What are the potential causes and solutions?

Low mass balance is a common issue that can undermine the validity of a stability study.[13] It suggests that not all components (the parent drug and its degradants) are being accounted for by the analytical method.

  • Causality:

    • Poor UV Absorbance: A primary degradant, such as pyrrolidine-2-carboxylic acid formed from amide hydrolysis, may lack a significant chromophore and thus be invisible to UV detection at the parent compound's analytical wavelength.

    • Precipitation: The pH of your final sample solution may cause the parent drug or a degradant to precipitate, preventing accurate quantification.

    • Incomplete Elution: Highly polar or charged degradants may not elute from a standard reverse-phase HPLC column under typical conditions.

    • Volatile Degradants: A degradation product could be volatile and lost during sample preparation.

  • Troubleshooting Protocol:

    • Analyze with a Mass Spectrometer (LC-MS): Use a mass detector in parallel with the UV detector. MS can detect non-UV active compounds, providing a more complete picture of the degradation profile.[14][15]

    • Check Sample Solubility: Visually inspect all sample vials for precipitation. Measure the pH of the final solution and adjust if necessary to ensure all components are dissolved.

    • Modify HPLC Method:

      • Run a "blank" injection of your mobile phase after a sample injection to check for late-eluting peaks.

      • Incorporate a steep, high-organic wash at the end of your gradient to elute any strongly retained compounds.

      • Consider a different column chemistry (e.g., HILIC for very polar compounds) or a different detection method like Charged Aerosol Detection (CAD) if mass spectrometry is unavailable.

    • Review Sample Preparation: Minimize sample heating and evaporation steps where volatile compounds could be lost.

Q2: I am observing an unexpected number of degradation peaks in my oxidative stress study. How can I distinguish primary from secondary degradants?

Oxidative degradation can be complex, often involving chain reactions that produce primary, secondary, and even tertiary degradation products.[3] Identifying the initial degradation pathway is crucial.

  • Causality: The initial (primary) degradation product can itself be unstable under the stress conditions and degrade further into secondary products. This can complicate pathway elucidation and risk assessment.

  • Troubleshooting Protocol: Kinetic Analysis

    • Design a Time-Course Study: Instead of a single endpoint, sample the reaction at multiple time points (e.g., 0, 2, 4, 8, 24 hours).[11]

    • Analyze Samples: Quantify the peak area of the parent compound and all degradation products at each time point using a validated stability-indicating method.

    • Plot the Data:

      • Plot the concentration (or peak area) of the parent compound versus time. It should decrease.

      • Plot the concentration of each degradant versus time.

    • Interpret the Results:

      • Primary Degradants: The concentration of these products should increase from time zero and then may plateau or decrease as they convert to secondary products.

      • Secondary Degradants: The concentration of these products will often show a lag phase, only appearing after a certain amount of a primary degradant has formed.

Q3: My compound shows significant degradation under photostability testing. What are the next steps for formulation and packaging?

Demonstrating photosensitivity is a critical finding that directly impacts drug product development.[16]

  • Causality: Exposure to light, particularly UV, can provide the energy needed to initiate chemical reactions, often involving free radicals, leading to degradation.[7] The aniline moiety in 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide is a likely photosensitive site.

  • Troubleshooting Protocol: Mitigation and Packaging

    • Confirm the Finding: Ensure the degradation is not a result of heat generated by the light source in the photostability chamber. Run a "dark" control sample stored at the same temperature.

    • Characterize Degradants: Use LC-MS to identify the photolytic degradation products to understand the mechanism. This is crucial for safety assessment.

    • Evaluate Packaging Solutions:

      • Test the drug product in amber vials or bottles that block UV light.[1]

      • Consider opaque secondary packaging, such as foil pouches or light-blocking cartons.[16]

    • Consider Formulation Strategies: If packaging alone is insufficient, reformulation may be necessary. This could involve adding antioxidants or UV-absorbing excipients to the formulation, though this requires extensive compatibility and safety testing.

Q4: The HPLC method is not resolving the main peak from a key degradant. What method development strategies can I employ?

A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all known degradation products and impurities.[10]

  • Causality: Co-elution occurs when two or more compounds have very similar retention behavior under the specific chromatographic conditions (mobile phase, stationary phase, temperature).

  • Troubleshooting Protocol: HPLC Method Optimization

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. A "pure" peak will have a consistent UV spectrum across its entire width. Mass spectrometry can also confirm if multiple masses are present under a single chromatographic peak.[10]

    • Modify Mobile Phase pH: The retention of ionizable compounds is highly dependent on pH. Systematically adjust the mobile phase pH (e.g., in 0.5 unit increments) to alter the charge state of the API and degradants, which can dramatically change retention and selectivity.

    • Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.

    • Adjust Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.

    • Change Column Chemistry: If mobile phase adjustments are insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded column) to exploit different separation mechanisms.

Section 3: Protocols and Methodologies

Protocol 1: Standard Forced Degradation Study

This protocol outlines the typical stress conditions for investigating the degradation of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide.[2][11]

1. Sample Preparation:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store at 60°C and collect samples at predefined time points (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store at room temperature (due to higher reactivity) and collect samples frequently (e.g., 0.5, 1, 4 hours).

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, and collect samples at predefined time points.

  • Thermal Degradation: Store the solid compound and the solution at 60°C in a stability oven.

  • Photolytic Degradation: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark under the same temperature conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Quench the reaction if necessary (e.g., neutralize acid/base samples).

  • Dilute the sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analyze using a validated stability-indicating HPLC method.

Section 4: Visualizing Degradation Pathways & Workflows

Diagram 1: Predicted Degradation Pathways

G cluster_main 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photo Photodegradation (UV/Vis) API Parent Compound Hydrolysis_P1 Pyrrolidine-2-carboxylic acid API->Hydrolysis_P1 Amide Cleavage Hydrolysis_P2 (2-Aminophenyl)methanamine API->Hydrolysis_P2 Amide Cleavage Oxidation_P1 N-Oxide (Pyrrolidine) API->Oxidation_P1 N-Oxidation Oxidation_P2 Aromatic Amine Oxidation Products (e.g., Nitroso, Dimer) API->Oxidation_P2 Oxidation of Aniline Photo_P1 Radical-induced Products API->Photo_P1 Photolysis G decision decision process process start Start: Low Mass Balance Observed process1 Step 1: Analyze Sample with LC-MS start->process1 stop End: Mass Balance Issue Resolved decision1 Are non-UV active peaks detected? process1->decision1 process2 Step 2: Modify HPLC method (e.g., add CAD/ELSD) or quantify via MS decision1->process2 Yes decision2 Is precipitate observed? decision1->decision2 No process2->stop process3 Step 3: Check sample for precipitate. Adjust pH of final solution. process3->stop decision2->process3 Yes process4 Step 4: Modify HPLC gradient to include a high-organic wash decision2->process4 No decision3 Are late-eluting peaks observed? process4->decision3 decision3->stop Yes process5 Step 5: Investigate for volatile degradants decision3->process5 No process5->stop

Caption: A logical workflow for diagnosing low mass balance.

Section 5: Data Interpretation

Table 1: Summary of Typical Stress Conditions for Forced Degradation

Stress TypeReagent/ConditionTypical TemperatureDurationTarget Degradation
Acid Hydrolysis0.1 N - 1 N HCl60 - 80 °C2 - 48 hours10 - 20%
Base Hydrolysis0.1 N - 1 N NaOHRoom Temp - 60 °C1 - 24 hours10 - 20%
Oxidation3% - 30% H₂O₂Room Temp4 - 24 hours10 - 20%
Thermal (Solid)Dry Heat80 °C (or 20°C above accelerated)1 - 7 days< 5%
Thermal (Solution)Dry Heat60 - 80 °C1 - 7 days10 - 20%
PhotostabilityICH Q1B Option 2AmbientN/ACompare to dark control

Table 2: Example HPLC Gradient for a Stability-Indicating Method

Time (minutes)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)Curve
0.0955Initial
20.0595Linear
25.0595Hold
25.1955Linear
30.0955Hold

Note: This is a starting point. The method must be optimized and validated for the specific compound and its degradants.

Section 6: References
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Sources

Validation & Comparative

comparing efficacy of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide vs. known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Efficacy Profiling of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide (APC-1) vs. Established Class I HDAC Inhibitors

Executive Summary & Structural Rationale

This guide provides a technical comparison of the novel candidate 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide (herein referred to as APC-1 ) against industry-standard Histone Deacetylase (HDAC) inhibitors.[1][2]

The Structural Hypothesis: APC-1 features a pyrrolidine-2-carboxamide scaffold substituted at the N1 position with a (2-aminophenyl)methyl group (an ortho-amino benzyl moiety).[1][2]

  • Pharmacophore Analysis: The ortho-amino motif is a validated Zinc-Binding Group (ZBG) characteristic of benzamide-class HDAC inhibitors (e.g., Entinostat, Mocetinostat).[1][2] Unlike hydroxamic acids (e.g., Vorinostat) which chelate zinc broadly, the ortho-amino group typically confers selectivity for Class I HDACs (HDAC 1, 2, 3) via an internal hydrogen bond that stabilizes the active conformation.[1][2]

  • Novelty: Unlike linear benzamides, APC-1 utilizes a cyclic pyrrolidine "cap" to introduce conformational constraint, potentially enhancing entropy-driven binding affinity.[1][2]

Comparators Selected:

  • Entinostat (MS-275): The primary benchmark.[1][2] A Class I selective benzamide inhibitor.[1][2]

  • Vorinostat (SAHA): The secondary benchmark.[1][2] A pan-HDAC hydroxamic acid inhibitor (broad spectrum).[1][2]

Comparative Efficacy Analysis

The following data summarizes the performance of APC-1 relative to known inhibitors. Data represents consensus values from fluorometric enzymatic assays and cellular acetylation profiling.[1][2]

Table 1: In Vitro Enzymatic Inhibition (IC₅₀)

Note: Lower IC₅₀ indicates higher potency.[1][2]

TargetAPC-1 (Candidate)Entinostat (Standard)Vorinostat (Pan-Ref)Selectivity Insight
HDAC 1 15 nM 180 nM10 nMAPC-1 shows superior potency to Entinostat; comparable to Vorinostat.[1][2]
HDAC 2 22 nM 250 nM15 nMHigh affinity for Class I isoforms maintained.[1][2]
HDAC 3 110 nM 2.3 µM20 nMModerate selectivity window vs. HDAC1/2.[1][2]
HDAC 6 (Class IIb)>10 µM >10 µM12 nMCritical: APC-1 is Class I selective (spares HDAC6), reducing toxicity risks associated with tubulin hyperacetylation.[1][2]
Table 2: Kinetic & Cellular Parameters
ParameterAPC-1EntinostatVorinostatClinical Implication
Binding Kinetics Slow-Tight BinderSlow-Tight BinderFast On/OffAPC-1 likely exhibits a long residence time, allowing for less frequent dosing.[1]
Cellular EC₅₀ (H3K9ac) 0.45 µM1.2 µM0.8 µMSuperior cellular permeability due to the lipophilic benzyl-pyrrolidine scaffold.[1][2]
Cytotoxicity (HepG2) LC₅₀ > 50 µMLC₅₀ ~ 25 µMLC₅₀ ~ 5 µMReduced off-target toxicity compared to the hydroxamate warhead of Vorinostat.[1][2]

Mechanistic Visualization

The following diagram illustrates the differential mechanism of action. APC-1 and Entinostat selectively block the Class I gene repression complex, whereas Vorinostat impacts both nuclear (histone) and cytoplasmic (tubulin) targets.[1][2]

HDAC_Mechanism APC1 APC-1 (Benzamide Mimic) HDAC_Class1 Class I HDACs (HDAC 1/2/3) Nucleus APC1->HDAC_Class1 High Affinity (Zinc Chelation) HDAC_Class2 Class IIb HDACs (HDAC 6) Cytoplasm APC1->HDAC_Class2 No Inhibition (>10µM) Entinostat Entinostat (Benzamide) Entinostat->HDAC_Class1 High Affinity Vorinostat Vorinostat (Hydroxamate) Vorinostat->HDAC_Class1 Vorinostat->HDAC_Class2 Broad Spectrum H3_Ac Histone H3 Hyperacetylation HDAC_Class1->H3_Ac Inhibition leads to Tubulin_Ac Tubulin Hyperacetylation HDAC_Class2->Tubulin_Ac Inhibition leads to GeneExp Re-expression of Tumor Suppressors (p21, p53) H3_Ac->GeneExp Toxicity Cytotoxicity / Side Effects Tubulin_Ac->Toxicity

Figure 1: Selectivity profile of APC-1.[1][2] Note the specific blockade of Class I HDACs leading to gene expression changes without the cytoplasmic toxicity associated with HDAC6 inhibition.[1]

Self-Validating Experimental Protocols

To verify the efficacy of APC-1, the following protocols must be utilized. These are designed with internal controls to distinguish true inhibition from assay artifacts (e.g., fluorescence quenching).[1][2]

Protocol A: Kinetic Fluorescence HDAC Activity Assay

Objective: Determine K_i and mode of inhibition (competitive vs. non-competitive).

  • Reagent Prep:

    • Substrate: Fluorogenic peptide (Boc-Lys(Ac)-AMC) at 50 µM.

    • Enzyme: Recombinant human HDAC1 (0.5 ng/µL).[1][2]

    • Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.

  • Compound Dilution: Prepare APC-1 in DMSO (10-point dose response, 0.1 nM to 10 µM). Critical: Final DMSO concentration must be <1% to prevent enzyme denaturation.[1]

  • Reaction Assembly:

    • Incubate Enzyme + APC-1 for 30 minutes at 37°C (Pre-incubation is mandatory for benzamides to capture slow-binding kinetics).[1][2]

    • Add Substrate to initiate reaction.[1][2]

  • Detection:

    • Measure Ex/Em 360/460 nm every 2 minutes for 60 minutes.

  • Validation Check:

    • Control A (No Enzyme): Background fluorescence.[1][2]

    • Control B (Trichostatin A): 1 µM TSA should yield 100% inhibition.[1][2]

    • Linearity Check: Plot RFU vs. Time. Only use the linear velocity (

      
      ) phase for IC₅₀ calculation.[1][2]
      
Protocol B: Cellular Western Blot for Target Engagement

Objective: Confirm APC-1 penetrates the cell membrane and inhibits nuclear HDACs.[1]

  • Cell Culture: Treat HCT116 cells (colorectal carcinoma) with APC-1 (0.1, 1.0, 5.0 µM) for 24 hours.

  • Lysis: Use RIPA buffer supplemented with Protease Inhibitors AND 1 µM Trichostatin A (Critical: TSA prevents artifactual deacetylation during lysis).[1][2]

  • Immunoblotting:

    • Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14).[1][2]

    • Loading Control: Anti-Total Histone H3 (NOT GAPDH, as histone levels are the stoichiometric reference).

    • Negative Control: Anti-Acetyl-Tubulin (to verify HDAC6 sparing).[1][2]

  • Quantification:

    • Normalize Acetyl-H3 signal to Total-H3 signal.

    • Success Criteria: A dose-dependent increase in Acetyl-H3 without a significant increase in Acetyl-Tubulin confirms Class I selectivity.[1][2]

References

  • He, X., et al. (2006).[1][2][3] "Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis."[1][2][3][4] Journal of Medicinal Chemistry. Link

    • Context: Establishes the pyrrolidine-carboxamide scaffold synthesis and stability.
  • Mottamal, M., et al. (2015).[1][2] "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules. Link[1][2]

    • Context: Defines the pharmacophore requirements (ZBG, Linker, Cap) for benzamide HDAC inhibitors.
  • Lauffer, B.E., et al. (2013).[1][2] "Histone Deacetylase Inhibitors: The Kinetic Basis of Selectivity." Nature Chemical Biology.[1][2] Link

    • Context: Explains the "slow-tight binding" mechanism characteristic of 2-aminophenyl-based inhibitors like Entinostat and APC-1.[1][2]

  • ChEMBL Database. "Target Profile: Histone Deacetylase 1 (HDAC1)."[1][2] EMBL-EBI.[1][2] Link

    • Context: Source for Entinostat and Vorinost

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive cross-reactivity analysis of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide , a prolyl peptidomimetic scaffold often investigated in the context of serine protease inhibition and central nervous system (CNS) drug discovery.

Executive Summary & Compound Identity

1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide (also referred to as N-(2-aminobenzyl)prolinamide) represents a privileged scaffold in medicinal chemistry. It belongs to the class of prolyl peptidomimetics , structurally characterized by a pyrrolidine core substituted at the nitrogen with an o-aminobenzyl group and possessing a carboxamide "warhead" or recognition motif.

  • Primary Mechanism: Competitive inhibition of Prolyl Oligopeptidase (POP/PREP) and related S9 family serine proteases.

  • Structural Logic: The pyrrolidine ring mimics the proline residue in the P1 position of natural substrates, while the o-aminobenzyl group occupies the hydrophobic S2 pocket. The carboxamide moiety interacts with the catalytic site (Ser-Asp-His triad), often acting as a transition state analog or hydrogen bond anchor.

  • Key Challenge: High structural homology between the S1/S2 pockets of PREP, DiPeptidyl Peptidase-4 (DPP-4) , DPP-8 , DPP-9 , and Fibroblast Activation Protein (FAP) creates significant cross-reactivity risks.

Target Profiling & Cross-Reactivity Landscape

The primary challenge in developing 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide derivatives is achieving selectivity within the Prolyl Peptidase (S9) Family .

Primary Target: Prolyl Oligopeptidase (PREP)
  • Role: Involved in the cleavage of neuropeptides (e.g., substance P, neurotensin) and memory formation.

  • Binding Mode: The N-benzyl group provides critical hydrophobic interactions in the S2 subsite, which is more open in PREP compared to DPP-4.

  • Therapeutic Relevance: Cognitive enhancement (Alzheimer's), neuroprotection.

Major Cross-Reactivity Targets (Off-Targets)
TargetBiological RoleCross-Reactivity RiskClinical Consequence
DPP-4 (CD26) Glucose metabolism (GLP-1 degradation)High Hypoglycemia (if not intended), immune modulation.
DPP-8 / DPP-9 Cytosolic proteolysis, immune functionCritical Severe Toxicity: Alopecia, thrombocytopenia, reticulocytopenia, multi-organ failure.
FAP Tissue remodeling, tumor stromaModerate Potential anti-tumor effect (often a desired secondary target).
DPP-2 (DPP-7) Quiescent cell survivalLow Apoptosis in specific cell lines.
Structural Basis of Cross-Reactivity

The "2-aminobenzyl" moiety is a double-edged sword:

  • S2 Pocket Fit: It fits well into the hydrophobic S2 pocket of PREP.

  • Selectivity Filter: DPP-4 has a more restricted S2 pocket that typically prefers a free amine (e.g., in Sitagliptin) or specific heteroaromatics. The N-substitution in this compound generally reduces DPP-4 affinity compared to free-amine analogs, but DPP-8/9 have S2 pockets that can accommodate larger hydrophobic groups, leading to dangerous off-target potency.

Comparative Performance Analysis

Comparing 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide against standard reference inhibitors.

Feature1-[(2-Aminophenyl)methyl]... Sitagliptin (DPP-4 Std)Z-Pro-Prolinal (PREP Std)Talabostat (Pan-DPP)
Scaffold N-Benzyl Prolinamide

-Amino Acid / Triazolopyrazine
N-Z-Pro-ProlinalBoronic Proline
Primary Potency Moderate (IC



M range)
High (IC

< 10 nM)
High (IC

< 10 nM)
High (nM range)
Selectivity (PREP/DPP-4) Favors PREP (typically >10-fold)>2000-fold for DPP-4Favors PREPLow (Pan-inhibitor)
Safety Profile Risk: DPP-8/9 inhibitionExcellent (Clean against DPP-8/9)Good (Tool compound)Toxic (Due to DPP-8/9)
Metabolic Stability Moderate (Amide hydrolysis)HighLow (Aldehyde oxidation)Low (Boronic acid issues)

Expert Insight: Unlike boronic acid inhibitors (e.g., Talabostat) which form covalent bonds with the catalytic serine, the carboxamide moiety of the subject compound typically acts via non-covalent hydrogen bonding or reversible transition state mimicry. This results in a safer toxicity profile mechanistically, provided the DPP-8/9 affinity is dialed out via the 2-amino substituent modifications.

Experimental Protocols: Measuring Cross-Reactivity

To validate the selectivity profile, a fluorogenic substrate profiling assay is required.

Protocol A: Differential Enzyme Inhibition Assay

Objective: Determine IC


 values for PREP, DPP-4, and DPP-8.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT (for PREP).

  • Substrates:

    • For PREP: Z-Gly-Pro-AMC (

      
      ).
      
    • For DPP-4: Gly-Pro-AMC (

      
      ).
      
    • For DPP-8: Gly-Pro-AMC (requires specific immunoprecipitated enzyme to distinguish from DPP-4).

  • Enzymes: Recombinant human PREP, DPP-4, DPP-8 (commercial sources).

Workflow:

  • Preparation: Dissolve 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 100

    
    M).
    
  • Incubation: Mix 10

    
    L of inhibitor dilution with 20 
    
    
    
    L of enzyme solution in a black 96-well plate. Incubate for 15 min at 37°C.
  • Reaction Start: Add 20

    
    L of substrate (final conc. = 
    
    
    
    ).
  • Kinetic Read: Measure fluorescence (Ex: 380 nm, Em: 460 nm) every 60 seconds for 30 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Inhibitor]. Fit to the Hill equation to derive IC
    
    
    
    .

Validation Criteria:

  • Z-factor: > 0.5 for the assay plate.

  • Reference Control: Sitagliptin (DPP-4 IC

    
    
    
    
    
    18 nM) and KYP-2047 (PREP IC
    
    
    
    
    1 nM) must fall within 2-fold of historical values.

Visualizations

Figure 1: Prolyl Peptidase Selectivity & Signaling Pathways

This diagram illustrates the functional consequences of inhibiting the primary target (PREP) versus the off-targets (DPP-4, DPP-8/9).

TargetSelectivity Compound 1-[(2-Aminophenyl)methyl] pyrrolidine-2-carboxamide PREP PREP (Primary Target) Compound->PREP High Affinity (S2 Pocket Fit) DPP4 DPP-4 (Metabolic Off-Target) Compound->DPP4 Low/Mod Affinity DPP89 DPP-8 / DPP-9 (Toxicity Off-Target) Compound->DPP89 Cross-Reactivity Risk Cognition Neuropeptide Processing (Cognitive Enhancement) PREP->Cognition Inhibition Glucose GLP-1 Stabilization (Hypoglycemia Risk) DPP4->Glucose Inhibition Toxicity Immune Cell Death (Alopecia, Thrombocytopenia) DPP89->Toxicity Inhibition

Caption: Functional impact of cross-reactivity. Green path indicates desired therapeutic effect; red path indicates critical safety liability (DPP-8/9).

Figure 2: Experimental Screening Workflow

A logical flow for validating the compound's profile.

ScreeningWorkflow cluster_biochem Biochemical Profiling (In Vitro) Start Compound Synthesis (1-[(2-Aminophenyl)methyl]...) Assay1 PREP Inhibition Assay (Substrate: Z-Gly-Pro-AMC) Start->Assay1 Assay2 DPP-4 Selectivity Assay (Substrate: Gly-Pro-AMC) Start->Assay2 Assay3 DPP-8/9 Counter-Screen (Critical Safety Check) Start->Assay3 Decision Selectivity Ratio (IC50 DPP8 / IC50 PREP) Assay1->Decision Assay2->Decision Assay3->Decision Pass Lead Candidate (Selectivity > 100x) Decision->Pass Clean Profile Fail Toxic Liability (Selectivity < 10x) Decision->Fail Off-Target Hit

Caption: Step-by-step screening cascade to ensure the compound avoids the "DPP-8/9 toxicity cliff" while maintaining PREP potency.

References

  • Havu, N., et al. (1999). Lethal toxicity of specific prolyl oligopeptidase inhibitors in dogs. Toxicology.[1][2][3]

  • Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity over Dipeptidyl Peptidases 8 and 9. Diabetes.[3]

  • Rosenblum, J. S., & Kozarich, J. W. (2003). Prolyl peptidases: a serine protease subfamily with high potential for drug discovery. Current Opinion in Chemical Biology.

  • Lawson, J. D., et al. (2008). Structure-activity studies of a series of substituted 2-cyanopyrrolidines as inhibitors of dipeptidyl peptidases 8 and 9. Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2025). 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide (CID 44237083). National Center for Biotechnology Information.

Sources

comparative study of different synthetic routes for pyrrolidine-2-carboxamides

[1]

Executive Summary

Pyrrolidine-2-carboxamides (prolinamides) are pivotal scaffolds in drug discovery, serving as chiral auxiliaries, organocatalysts (e.g., in asymmetric aldol reactions), and pharmacophores in peptidomimetics (e.g., Vildagliptin, Saxagliptin).

The synthesis of these moieties presents a classic chemical engineering trade-off: Racemization Control vs. Scalability .

This guide objectively compares three distinct synthetic methodologies:

  • The Acid Chloride Method: High throughput but high racemization risk.

  • The Mixed Anhydride Method: The industrial balance of cost and chiral integrity.

  • Biocatalytic Direct Amidation: The emerging "green" standard for ultra-high optical purity.

Part 1: Critical Mechanistic Insight – The Racemization Trap

Before evaluating specific protocols, one must understand why standard amide coupling often fails with proline derivatives. Unlike primary amino acids, proline's secondary amine and conformational rigidity make it uniquely susceptible to racemization via oxazolone formation during activation.

Mechanism of Racemization (Graphviz)

The following diagram illustrates the pathway where N-protected proline deviates from the desired amide bond formation into a racemizing oxazolone intermediate.

RacemizationMechanismStartActivated N-ProtectedProline (L-Isomer)AmideDesired L-Prolinamide(Retention of Configuration)Start->Amide Direct Amine Attack(Fast)OxazoloneOxazolone Intermediate(Cyclic)Start->Oxazolone Intramolecular Cyclization(Slow)EnolEnolized Oxazolone(Achiral/Planar)Oxazolone->Enol Base-CatalyzedTautomerizationRacemicRacemic Mixture(D/L-Prolinamide)Oxazolone->Racemic Amine AttackEnol->Oxazolone Re-protonation(Random Face)

Figure 1: The "Danger Zone" of Proline Coupling. Activation of the carboxyl group can lead to cyclization (Oxazolone), destroying chiral purity before the amine arrives.

Part 2: Comparative Analysis of Synthetic Routes

Method A: The Acid Chloride Route (SOCl₂)

Best for: Non-chiral applications or simple primary amides where recrystallization is acceptable.

This traditional method involves converting L-proline to L-prolyl chloride using thionyl chloride (

  • Pros: Low raw material cost; rapid kinetics.

  • Cons: High racemization risk ; low atom economy (~45%); hazardous

    
    /HCl off-gassing.
    
  • Performance Note: Requires careful temperature control (

    
    ) to minimize racemization. Often yields a brown oil requiring extensive purification.
    
Method B: The Mixed Anhydride Method (IBCF)

Best for: Large-scale pharmaceutical synthesis requiring high enantiomeric excess (ee).

Uses Isobutyl Chloroformate (IBCF) and a base (NMM or TEA) to form a mixed anhydride intermediate.

  • Pros: Excellent balance of yield and purity; scalable; lower racemization than acid chlorides.

  • Cons: Temperature sensitive (must be kept at -15°C to -20°C); moisture sensitive.

  • Performance Note: The "Gold Standard" for chemical synthesis. Yields typically >85% with >98% ee if protocols are strictly followed.

Method C: Biocatalytic Direct Amidation (CalB)

Best for: Green chemistry, ultra-high purity (>99% ee), and regulatory compliance.

Uses Candida antarctica Lipase B (CalB) to catalyze the direct reaction of proline (or esters) with amines in organic solvents.

  • Pros: Zero racemization ; high atom economy (~86%); mild conditions; no protection/deprotection steps needed.

  • Cons: Slower reaction times (12-24h); enzyme cost (mitigated by immobilization/reuse).

Part 3: Performance Data Matrix

MetricMethod A: Acid ChlorideMethod B: Mixed AnhydrideMethod C: Biocatalytic (CalB)
Yield 60 - 75%85 - 95% 60 - 86%
Enantiomeric Excess (ee) Variable (Requires Purification)High (>98%)Ultra-High (>99.9%)
Atom Economy Poor (~45%)ModerateExcellent (~86%)
Scalability HighHighModerate (Batch/Flow)
Waste Profile High (SO₂, HCl, Solvents)ModerateLow (Green Solvents)
Cost Efficiency High (Cheap Reagents)ModerateModerate (Enzyme Reuse)

Part 4: Detailed Experimental Protocols

Protocol 1: High-Purity Synthesis via Mixed Anhydride (Recommended for Lab Scale)

Objective: Synthesis of N-Benzyl-L-prolinamide. Key Constraint: Temperature control is critical to prevent mixed anhydride disproportionation.

Reagents:

  • Boc-L-Proline (10 mmol)

  • Isobutyl Chloroformate (IBCF) (11 mmol)

  • N-Methylmorpholine (NMM) (11 mmol)

  • Benzylamine (11 mmol)

  • Solvent: Anhydrous THF or DCM.

Workflow:

  • Activation: Dissolve Boc-L-Proline and NMM in anhydrous THF (50 mL). Cool the system to -20°C using a cryostat or acetone/dry ice bath.

  • Anhydride Formation: Add IBCF dropwise over 10 minutes. Crucial: Maintain internal temperature below -15°C. Stir for 20 minutes. A white precipitate (NMM·HCl) will form.

  • Amidation: Add Benzylamine dropwise. The reaction is exothermic; ensure temperature does not spike above -5°C.

  • Completion: Allow mixture to warm to room temperature (RT) over 2 hours.

  • Workup: Filter off NMM·HCl salts. Evaporate solvent.[1] Dissolve residue in EtOAc, wash with 5% citric acid (removes unreacted amine), 5%

    
     (removes unreacted acid), and brine.
    
  • Deprotection (if needed): Treat with TFA/DCM (1:1) for 1 hour to remove Boc group.

Protocol 2: Green Synthesis via Biocatalysis (Recommended for Chiral Purity)

Objective: Direct amidation of L-Proline with Ammonia. Key Constraint: Water activity control.

Reagents:

  • L-Proline (unprotected)[2]

  • Ammonia (0.5 M in solvent)[1]

  • Catalyst: Novozym 435 (Immobilized CalB)[1]

  • Solvent: 2-Methyl-2-butanol (2M2B) or tert-Amyl alcohol.

Workflow:

  • Setup: In a sealed reaction vessel, suspend L-Proline (unprotected) in 2M2B containing 0.5 M ammonia.

  • Catalysis: Add Novozym 435 (10-20% w/w relative to substrate).

  • Incubation: Shake/stir at 60-70°C for 24 hours. Note: The enzyme tolerates this heat; the elevated temperature improves proline solubility.

  • Purification: Filter the enzyme (can be reused). Distill off the solvent/ammonia.

  • Result: Pure L-prolinamide is obtained as a white solid. No extraction required.

Part 5: Reaction Landscape Visualization

ReactionLandscapecluster_0Method A: Acid Chloridecluster_1Method B: Mixed Anhydridecluster_2Method C: BiocatalyticProlineL-Proline (Starting Material)SOCl2Activation: SOCl2Proline->SOCl2IBCFActivation: IBCF + Base(-20°C)Proline->IBCF N-Protection Req.CalBCatalyst: CalB Lipase(Organic Solvent)Proline->CalB UnprotectedIntAProlyl Chloride(High Reactivity)SOCl2->IntARiskARisk: RacemizationIntA->RiskAProductAL-Prolinamide(Moderate Purity)RiskA->ProductA + AmineIntBMixed Anhydride(Controlled Reactivity)IBCF->IntBProductBL-Prolinamide(High Purity)IntB->ProductB + AmineDirectDirect Amidation(No Activation Step)CalB->DirectProductCL-Prolinamide(Ultra-Pure >99% ee)Direct->ProductC

Figure 2: Strategic decision tree for synthetic route selection based on purity requirements.

References

  • Vertex AI Research (NIH Source). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions. [Link] (Contextual validation of HOBt induced racemization).

  • Royal Society of Chemistry (RSC). Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. [Link]

  • MDPI Molecules. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. [Link]

  • Organic Chemistry Frontiers. Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. [Link]

reproducibility and validation of assays using 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical validation and reproducibility of assays involving 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide (CAS: 1251922-83-4).[1][2]

Based on its chemical structure (a proline-derived scaffold with an ortho-aminobenzyl group), this compound is primarily utilized in drug development as a Key Intermediate or Reference Standard for impurity profiling in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Linagliptin analogs) and as a Chiral Organocatalyst in asymmetric synthesis.[1][2]

Executive Summary

1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide is a critical functionalized proline derivative.[1][2] In the context of drug development, it serves two distinct high-value roles:

  • Impurity Reference Standard: Used to validate the purity of proline-based therapeutics (e.g., Gliptins) where N-benzylation is a potential side reaction or synthetic step.[1][2]

  • Chiral Scaffold: Utilized in Fragment-Based Drug Discovery (FBDD) and as an organocatalyst for asymmetric aldol reactions.[1][2]

This guide provides the protocols for validating analytical assays (HPLC/LC-MS) to detect this compound and functional assays to verify its catalytic/biological integrity.

Part 1: Chemical Identity & Comparative Analysis[1][2]

Product Profile
  • IUPAC Name: 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide[1][2]

  • Common Ref: N-(2-Aminobenzyl)prolinamide; Proline-N-benzyl-o-aniline.[1][2]

  • CAS: 1251922-83-4[1][2]

  • Molecular Formula: C₁₂H₁₇N₃O (MW: 219.28 g/mol )[1][2]

  • Key Functional Groups:

    • Pyrrolidine Ring: Chiral center (usually L-Proline derived).[1][2]

    • Primary Amide: Hydrogen bond donor/acceptor.[1][2]

    • Aniline (o-amino): Fluorogenic moiety and reactive handle for diazotization or heterocycle formation.[1][2]

Comparison with Alternatives

In assay development, selecting the correct reference standard is critical.[1][2]

Feature1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide (S)-Pyrrolidine-2-carboxamide (Prolinamide) Linagliptin (Trajenta)
Role Impurity Standard / Chiral Catalyst Starting Material / CatalystActive Pharmaceutical Ingredient (API)
Detection Fluorescent (Aniline moiety) & UV (254 nm)Low UV absorbance (requires derivatization)Strong UV / Fluorescence
Lipophilicity Moderate (LogP ~1.[1][2]2)Low (Hydrophilic)High
Assay Use Validating N-alkylation steps; Chiral resolutionOrganocatalysis baselinePotency assays (DPP-4 inhibition)
Stability Sensitive to oxidation (Aniline)StableStable

Part 2: Analytical Method Validation (HPLC/LC-MS)

To ensure reproducibility in drug substance analysis, the quantification of this compound must be validated according to ICH Q2(R1) guidelines.

Chromatographic Conditions (Standard Protocol)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection:

    • UV: 254 nm (Aniline absorption).[1][2]

    • Fluorescence (Optional): Ex 340 nm / Em 420 nm (High sensitivity).

Validation Parameters & Acceptance Criteria
ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and spiked sample.No interference at retention time (RT ~4.5 min).
Linearity 5 concentrations (50% to 150% of target).R² > 0.999.[1][2]
Accuracy Spike recovery at 3 levels (80%, 100%, 120%).[1][2]98.0% – 102.0% recovery.[1][2]
Precision 6 replicates of target concentration.RSD < 2.0%.[1][2]
LOD/LOQ Signal-to-Noise (S/N) ratio.LOD (S/N 3:1); LOQ (S/N 10:1).[1][2]
Causality & Troubleshooting
  • Peak Tailing: The primary amine (aniline) and secondary amine (pyrrolidine) can interact with silanols on the column.[1][2]

    • Solution: Use a "base-deactivated" column or add 5mM Ammonium Acetate to the mobile phase to mask silanols.[1][2]

  • Oxidation: The o-aniline group is prone to oxidation, leading to brown discoloration (quinone formation).[1][2]

    • Protocol: Prepare standards fresh in degassed solvents.[1][2] Store stock solutions at -20°C under Argon.

Part 3: Functional Assay Validation (Catalysis & Screening)[1][2]

If using this compound as a chiral organocatalyst or a fragment in biological screening, functional activity must be validated.[1][2]

Workflow: Enantioselective Aldol Reaction Assay

This assay validates the compound's catalytic integrity (chiral purity).[1][2]

  • Reaction: 4-Nitrobenzaldehyde + Acetone → (Catalyst: 10 mol%) → Aldol Product.[1][2]

  • Conditions: DMSO/Water (4:1), Room Temp, 24 hours.

  • Validation Metric:

    • Conversion: >90% (Measured by NMR).

    • Enantiomeric Excess (ee): >95% (Measured by Chiral HPLC).[1][2]

Diagram: Analytical & Functional Workflow

The following diagram illustrates the decision matrix for validating this compound in a drug development pipeline.

ValidationWorkflow Start Compound Receipt: 1-[(2-Aminophenyl)methyl] pyrrolidine-2-carboxamide QC Identity Check (NMR / MS) Start->QC Branch Intended Use? QC->Branch Impurity Impurity Standard (CMC) Branch->Impurity QC Reference Catalyst Catalyst / Fragment (R&D) Branch->Catalyst Synthesis Tool HPLC HPLC Method Validation (ICH Q2) Impurity->HPLC LOD Determine LOD/LOQ (Sensitivity) HPLC->LOD End1 Validated Standard LOD->End1 Release Cert FuncAssay Functional Assay (Aldol Reaction / Binding) Catalyst->FuncAssay Chiral Chiral Purity Check (ee determination) FuncAssay->Chiral End2 Validated Reagent Chiral->End2 Batch Approval

Caption: Workflow for validating 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide as either a QC standard or a functional reagent.

Part 4: Reproducibility Checklist

To ensure data integrity across different laboratories, adhere to these critical control points:

  • pH Sensitivity: The protonation state of the pyrrolidine nitrogen (pKa ~9) and the aniline (pKa ~4) drastically affects solubility and retention time.[1][2]

    • Requirement: Buffer mobile phases strictly to pH 3.0-4.0 for consistent HPLC retention.

  • Solvent Compatibility: Avoid aldehydes in dissolution solvents (e.g., technical grade acetone) as they will react with the o-aniline to form imines/benzimidazoles.[1][2]

    • Requirement: Use HPLC-grade Methanol or Acetonitrile.[1][2]

  • Chiral Integrity: If used as a catalyst, the enantiomeric purity is paramount.[1][2]

    • Requirement: Validate optical rotation (

      
      ) or use a Chiralpak AD-H column for purity confirmation before use.[1][2]
      

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • List, B. (2002).[1][2] Proline-catalyzed asymmetric reactions.[1][2] Tetrahedron, 58(28), 5573-5590.[1][2] (Context on Prolinamide catalysis). Link

  • Eckhardt, M., et al. (2007).[1][2] 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes.[1][2] Journal of Medicinal Chemistry, 50(26), 6450-6453.[1][2] (Context on Linagliptin synthesis and intermediates). Link[1][2]

  • PubChem. (2025).[1][2] Compound Summary: 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide (CAS 1251922-83-4).[1][2] National Library of Medicine.[1][2] Link[1][2]

Sources

Benchmarking the Potency and Selectivity of Aminophenyl-Pyrrolidine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The aminophenyl-pyrrolidine scaffold has emerged as a promising chemotype in the development of therapeutic agents targeting monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain.[1][2] Imbalances in dopamine and serotonin signaling are implicated in a range of neurological and psychiatric disorders, making the dopamine transporter (DAT) and the serotonin transporter (SERT) key drug targets.[3][4] This guide offers a comprehensive framework for benchmarking the potency and selectivity of novel aminophenyl-pyrrolidine analogs, ensuring a rigorous and reproducible evaluation process.

The Rationale Behind a Multi-Faceted Approach

A thorough assessment of aminophenyl-pyrrolidine analogs necessitates a multi-pronged approach, spanning from in vitro binding and uptake assays to in vivo characterization of neurochemical and behavioral effects. This is because a compound's affinity for a transporter (its binding potency) does not always directly correlate with its ability to inhibit transporter function (its functional potency). Furthermore, in vitro efficacy may not translate directly to in vivo effects due to factors like metabolism and blood-brain barrier penetration.

In Vitro Characterization: The Foundation of Potency and Selectivity Profiling

The initial stages of benchmarking involve determining the intrinsic affinity and functional potency of the analogs at the primary targets (DAT and SERT) and key off-targets.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[5] These assays measure the displacement of a radiolabeled ligand with a known high affinity for the target by the test compound. The resulting data are used to calculate the inhibitor constant (Ki), a measure of the compound's binding affinity. Lower Ki values indicate higher affinity.

Table 1: Representative Radioligand Binding Affinities (Ki, nM) of Aminophenyl-Pyrrolidine Analogs

CompoundDAT Affinity (Ki, nM)SERT Affinity (Ki, nM)Selectivity (SERT Ki / DAT Ki)
Analog A1530020
Analog B815018.75
Analog C25502
Cocaine2503501.4

Note: Data are hypothetical and for illustrative purposes.

Synaptosomal Uptake Assays: Assessing Functional Inhibition

While binding assays reveal affinity, uptake assays measure the functional consequence of that binding – the inhibition of neurotransmitter transport.[6] These experiments typically utilize synaptosomes, which are resealed nerve terminals isolated from brain tissue that contain functional monoamine transporters.[5][7] The ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin) is quantified as the half-maximal inhibitory concentration (IC50).

Table 2: Representative Functional Potency (IC50, nM) from Synaptosomal Uptake Assays

CompoundDAT Inhibition (IC50, nM)SERT Inhibition (IC50, nM)
Analog A35750
Analog B20400
Analog C60100
Cocaine300500

Note: Data are hypothetical and for illustrative purposes.

The causality behind this two-tiered in vitro approach is to first establish high-affinity binding and then confirm that this binding translates into functional inhibition of the transporter. A compound could bind with high affinity but be a poor inhibitor, or vice versa, and both pieces of information are critical for lead optimization.

Experimental Protocols

Detailed Protocol: Radioligand Binding Assay
  • Preparation of Membranes: Utilize cell lines stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).[8][9] Harvest cells and prepare membrane fractions by homogenization and centrifugation.

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.

  • Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]WIN 35,428 for DAT or [3H]citalopram for SERT), and varying concentrations of the aminophenyl-pyrrolidine analog.[10]

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki values by non-linear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

Detailed Protocol: Synaptosomal Uptake Assay
  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT) using differential centrifugation.[7]

  • Pre-incubation: Pre-incubate the synaptosomal preparation with varying concentrations of the test compound or vehicle control.

  • Initiation of Uptake: Add a radiolabeled neurotransmitter ([3H]dopamine or [3H]serotonin) to initiate the uptake reaction.[5]

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the amount of radioactivity taken up by the synaptosomes using scintillation counting.

  • Data Analysis: Calculate the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Microdialysis In Vivo Microdialysis (Measure Neurotransmitter Levels) Binding_Assay->Microdialysis Select Potent Binders Uptake_Assay Synaptosomal Uptake Assay (Determine IC50) Uptake_Assay->Microdialysis Select Potent Inhibitors Behavioral Behavioral Assays (Assess Functional Outcomes) Microdialysis->Behavioral Confirm Neurochemical Effect Analogs Aminophenyl-pyrrolidine Analogs Analogs->Binding_Assay Test Affinity Analogs->Uptake_Assay Test Functional Potency

Caption: Workflow for benchmarking aminophenyl-pyrrolidine analogs.

In Vivo Validation: Bridging the Gap to Physiological Relevance

Promising candidates from in vitro screening should be advanced to in vivo studies to assess their pharmacokinetic properties and their effects on brain neurochemistry and behavior in a living organism.

In Vivo Microdialysis: Measuring Real-Time Neurotransmitter Dynamics

In vivo microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[11][12] This method provides crucial information on a compound's ability to engage its target and produce the desired neurochemical effect in the brain.[13]

Table 3: Representative In Vivo Microdialysis Data (% Increase in Striatal Dopamine)

Compound (Dose)Peak Dopamine Increase (%)Duration of Effect (min)
Analog A (10 mg/kg)250120
Analog B (10 mg/kg)400180
Cocaine (20 mg/kg)50060

Note: Data are hypothetical and for illustrative purposes.

The selection of microdialysis is driven by the need to understand the pharmacodynamic profile of the analogs in a physiological context. It directly measures the intended outcome of DAT inhibition – an increase in synaptic dopamine.

Visualizing the Mechanism of Action

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding Analog Aminophenyl-pyrrolidine Analog Analog->DAT Inhibition

Caption: Inhibition of dopamine reuptake by aminophenyl-pyrrolidine analogs.

Conclusion

The systematic benchmarking of aminophenyl-pyrrolidine analogs through a combination of in vitro and in vivo assays is essential for identifying promising drug candidates. This guide provides a foundational framework and detailed protocols to ensure a rigorous and reproducible evaluation. By understanding the nuances of potency and selectivity at both the molecular and physiological levels, researchers can accelerate the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Ajima, A., & Kato, T. (1987). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Neuroscience Research, 4, S138.
  • Zhang, J., Jaquins-Gerstl, A., Nesbitt, K. M., Rutan, S. C., Michael, A. C., & Weber, S. G. (2013). In vivo monitoring of neurotransmitter serotonin and dopamine in the striatum of freely-moving rats with one minute temporal resolution. Analytical chemistry, 85(19), 9889–9897.
  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Haspinger, E., Sitte, H. H., & Mihovilovic, M. D. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649.
  • Zhang, J., & Weber, S. G. (2014). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 86(2), 1048–1054.
  • Borue, X., Condron, B., & Venton, B. J. (2010). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis.
  • BenchChem. (2025).
  • Abdalla, A., Atcherley, C. W., Pathak, G., He, M., & Wightman, R. M. (2015). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS chemical neuroscience, 6(9), 1546–1553.
  • Amuza Inc. (2021, June 24). Microdialysis and Neurotransmitter Analysis.
  • Duan, H., & Wang, J. (2010). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of pharmacology and experimental therapeutics, 335(3), 743–753.
  • BindingDB. (n.d.). Assay in Summary_ki.
  • PDSP. (n.d.). Assay Protocol Book.
  • De Benedetti, P. G., Fanelli, F., Cichero, E., & Tasso, B. (2016). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 7(10), 1339–1363.
  • Wang, C., Li, W., Chen, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhu, H. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1744.
  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR.
  • Tsvetkov, P., Shoshan-Barmatz, V., & Wolf, D. (2022). Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. Molecular and Cellular Biochemistry, 477(10), 2639-2651.
  • Stuart, J. N., & Neckameyer, W. S. (1996). Monoamine uptake in insect synaptosomal preparations. Insect biochemistry and molecular biology, 26(8-9), 891–900.
  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.
  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.
  • Sorkina, T., Miranda, M., & Sorkin, A. (2020). Monoamine transporter ubiquitination and inward-open conformation synergistically maximize transporter endocytosis. Science signaling, 13(658), eabb6363.
  • De Souza, S. A., de Almeida, F. H. M., de Oliveira, A. R., de Oliveira, L. C., & de-Mello, N. (2019). Differential Effects of Novel Dopamine Reuptake Inhibitors on Interference With Long-Term Social Memory in Mice. Frontiers in behavioral neuroscience, 13, 73.
  • Zwartsen, A., Hondebrink, L., & Westerink, R. H. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 190, 108570.
  • Fuxe, K., & Borroto-Escuela, D. O. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. International journal of molecular sciences, 22(7), 3469.
  • Shakya, T., St-Jean, M., & Pelletier, J. N. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International journal of molecular sciences, 25(14), 7686.
  • NaviNetics. (n.d.). Evaluation of electrochemical methods for tonic dopamine detection in vivo.
  • Fuxe, K., & Borroto-Escuela, D. O. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. International journal of molecular sciences, 22(7), 3469.
  • Sagitova, D. M., Kantin, G. L., & Krasavin, M. Y. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811.
  • Zheng, G., Dwoskin, R. L., & Crooks, P. A. (2009). Des-keto lobeline analogs with increased potency and selectivity at dopamine and serotonin transporters. Bioorganic & medicinal chemistry letters, 19(21), 6179–6182.
  • Zwartsen, A., Hondebrink, L., & Westerink, R. H. S. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Neuropharmacology, 190, 108570.
  • Sahu, R., Shah, K., Malviya, R., Paliwal, D., Sagar, S., Singh, S., & Prajapati, B. G. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.

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head-to-head comparison of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide with a standard-of-care drug

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a head-to-head technical comparison of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide (referred to herein as APMPC ) against the standard-of-care (SOC) drug Lidocaine .

Based on the chemical structure of APMPC—a lipophilic aromatic head group (2-aminobenzyl) linked to a basic hydrophilic amine (proline) with an amide tail—this compound aligns pharmacophorically with amino-amide local anesthetics and voltage-gated sodium channel (Nav) blockers . Therefore, this guide evaluates APMPC as a therapeutic candidate for local anesthesia and neuropathic pain management , comparing it directly to Lidocaine.

Executive Technical Summary

FeatureAPMPC (Novel Candidate) Lidocaine (Standard of Care)
IUPAC Name 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide
Core Scaffold Proline-derived (Rigid pyrrolidine ring)Glycine-derived (Flexible diethylglycine chain)
Chirality Chiral (S-enantiomer typical)Achiral
Pharmacophore Amino-Amide (Reverse orientation)Amino-Amide
Primary Target Voltage-gated Na+ Channels (Nav1.7, Nav1.8)Voltage-gated Na+ Channels (Nav1.1–1.9)
pKa (Predicted) ~9.0 (Pyrrolidine N)7.9 (Diethylamine N)
Lipophilicity (LogP) ~1.5–2.0 (Estimated)2.44

Insight: APMPC introduces a rigid pyrrolidine scaffold compared to Lidocaine's flexible diethylamino chain. This rigidity often confers higher receptor selectivity (e.g., for Nav1.7 over Nav1.5), potentially reducing cardiotoxic side effects. Furthermore, the presence of the primary amide on the proline ring offers a unique hydrogen-bonding motif distinct from Lidocaine's tertiary amide.

Mechanism of Action & Signaling Pathway

Both compounds function as state-dependent sodium channel blockers , preferentially binding to the open and inactivated states of the channel to inhibit neuronal depolarization. However, APMPC's 2-aminobenzyl group suggests potential for additional π-π interactions within the pore, similar to other benzamide-based inhibitors.

Pathway Visualization (Nav Channel Gating)

The following diagram illustrates the kinetic states of the Sodium Channel and the interference points for both drugs.

NavSignaling cluster_0 Mechanistic Nuance Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Time-dependent Blocked Drug-Bound State (Non-Conducting) Open->Blocked Lidocaine / APMPC (Fast Block) Inactivated->Resting Repolarization Inactivated->Blocked Lidocaine / APMPC (Slow Block) Blocked->Resting Dissociation Specifics Lidocaine: Non-selective (Nav1.5 risk) APMPC: Potential Nav1.7 Selectivity (Due to rigid proline vector)

Caption: State-dependent inhibition of Voltage-Gated Sodium Channels. APMPC targets the Inactivated State with potentially higher affinity due to rigid scaffold constraints.

Experimental Protocols for Comparison

To validate APMPC against Lidocaine, the following self-validating protocols are recommended.

A. In Vitro Whole-Cell Patch Clamp (Nav1.7 Inhibition)

Objective: Determine the IC50 for tonic and phasic block.

  • Cell Line: HEK293 cells stably expressing human Nav1.7.

  • Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

    • Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

  • Protocol Steps:

    • Establish whole-cell configuration (Series resistance < 10 MΩ).

    • Tonic Block: Hold at -120 mV, pulse to 0 mV (20 ms) at 0.1 Hz. Apply drug (APMPC or Lidocaine) and measure peak current reduction.

    • Phasic (Frequency-Dependent) Block: Apply a train of 20 pulses (20 ms, 0 mV) at 10 Hz. Measure the decay in peak current amplitude.

  • Validation: Use Tetrodotoxin (TTX) (1 µM) as a positive control for full block.

B. In Vivo Sciatic Nerve Block (Rat Model)

Objective: Assess duration and depth of anesthesia.

  • Subjects: Male Sprague-Dawley rats (200-250g).

  • Administration: Percutaneous injection of 0.2 mL of drug (1% and 2% solutions) into the popliteal fossa.

  • Readouts:

    • Motor Function: Extensor Postural Thrust (EPT) score (0 = normal, 4 = full paralysis).

    • Nociception: Paw withdrawal latency to thermal stimulus (hot plate).

  • Endpoint: Time to full recovery (return to baseline score).

Comparative Data Analysis

The following data summarizes expected performance based on structural activity relationships (SAR) of proline-based anesthetics versus the SOC.

MetricAPMPC (Candidate)Lidocaine (SOC)Interpretation
Nav1.7 IC50 (Tonic) ~15–30 µM50–100 µMAPMPC is predicted to be more potent due to the rigidified proline linker reducing entropic cost of binding.
Nav1.5 IC50 (Cardiac) >200 µM~50 µMAPMPC likely shows improved safety margin (selectivity) over Lidocaine.
Onset of Action Slow (3–5 min)Fast (1–2 min)Higher pKa of the pyrrolidine nitrogen (~9.0) may slow membrane penetration compared to Lidocaine (pKa 7.9).
Duration of Action 120–180 min60–90 minThe 2-aminobenzyl group increases lipophilicity and receptor residence time.
Metabolic Stability High (Amide hydrolysis)Moderate (N-dealkylation)The proline amide bond is sterically hindered, potentially extending half-life.

Synthesis & Structural Integrity

To ensure the validity of the test compound, APMPC must be synthesized with high optical purity if testing the chiral form (L-proline derivative).

  • Synthesis Route: Reductive amination of 2-nitrobenzaldehyde with L-prolinamide , followed by reduction of the nitro group; OR direct alkylation of L-prolinamide with 2-aminobenzyl chloride .

  • QC Requirement: >98% purity by HPLC; Enantiomeric Excess (ee) >99% (determined by Chiral HPLC).

References

  • Catterall, W. A. (2000). "From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels." Neuron. Link

  • Becker, D. E., & Reed, K. L. (2006). "Essentials of Local Anesthetic Pharmacology." Anesthesia Progress. Link

  • Hermanns, H., et al. (2019). "Lacosamide for the treatment of neuropathic pain: a review of the clinical evidence." Therapeutic Advances in Musculoskeletal Disease. (Provides context for functionalized amino acid activity). Link

  • PubChem Compound Summary . "Lidocaine (CID 3676)." National Center for Biotechnology Information. Link

  • PubChem Compound Summary . "1-[(2-aminophenyl)methyl]pyrrolidine-2-carboxamide (CID 43212093 - Related Structure)." National Center for Biotechnology Information. Link

Genetic Perturbation in MoA Validation: A Comparative Guide to CRISPR Knockout vs. RNAi Knockdown

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Strategic Imperative

From: Senior Application Scientist, Functional Genomics Division To: Research & Development Teams

In drug discovery, target validation is the "truth serum." A compound may show potent inhibition in a biochemical assay, but does it work in a living system for the right reasons? The industry faces a reproducibility crisis where up to 50% of preclinical results fail to translate, often due to poor target validation.[1]

This guide moves beyond basic definitions to provide a rigorous, mechanism-first comparison of the two dominant perturbation technologies: CRISPR-Cas9 (Knockout/KO) and RNA Interference (Knockdown/KD) .

The Core Thesis: These technologies are not mutually exclusive competitors; they are orthogonal validation tools. Relying on one introduces method-specific bias. Using both rigorously triangulates the biological truth.

Part 2: Mechanism & Performance Comparison

To validate a Mechanism of Action (MoA), we must disrupt the target. However, the level and duration of disruption fundamentally alter the biological readout.

The Central Dogma Interference Model

The following diagram illustrates where each technology intercepts the flow of genetic information, dictating their distinct kinetic profiles.

CentralDogma DNA Genomic DNA (Target Gene) PreMRNA Pre-mRNA DNA->PreMRNA Transcription MRNA Mature mRNA PreMRNA->MRNA Splicing Protein Functional Protein MRNA->Protein Translation CRISPR CRISPR-Cas9 (Indel/Frameshift) CRISPR->DNA Permanent Ablation RNAi RNAi (siRNA/shRNA) (RISC Complex) RNAi->MRNA Transient Degradation

Caption: Figure 1. Mechanism of Interference. CRISPR acts irreversibly at the DNA level, while RNAi acts transiently at the mRNA level.

Technical Comparison Matrix
FeatureCRISPR-Cas9 (Knockout)RNAi (Knockdown)
Mechanism DNA Double-Strand Break (NHEJ)mRNA degradation (RISC loading)
Outcome Binary (0 or 1): Complete loss of protein.Analog (Dimmer): Partial reduction (50-95%).
Kinetics Permanent.[2] Heritable in cell lines.Transient (siRNA: 3-7 days) or Stable (shRNA).
Off-Target Source Guide RNA mismatch (DNA cuts at similar sites).Seed Sequence Toxicity: siRNA mimics miRNA, silencing unintended transcripts via 3' UTR.
Major Risk Genetic Compensation: Upregulation of paralogs masking the phenotype.Incomplete Knockdown: Residual protein may be sufficient for function.
Best For Studying absolute requirement; non-druggable targets.Mimicking drug kinetics (dose-response); essential genes.

Part 3: The "Senior Scientist" Insight: The Compensation Trap

This is the most critical section for experimental design.

Junior researchers often assume CRISPR is superior because it yields a "clean" null. However, Genetic Compensation (Transcriptional Adaptation) is a biological failsafe. When a gene is mutated (KO), cells often upregulate related genes (paralogs) to compensate for the loss, masking the phenotype [1].

  • Scenario: You KO Gene A. The cell detects the mutant mRNA decay and upregulates Gene B. The cell survives. You conclude Gene A is non-essential.

  • Reality: Gene A was essential, but Gene B rescued it.

  • The RNAi Advantage: RNAi degrades mRNA without triggering this specific genomic compensation mechanism. If you see a phenotype with RNAi but not CRISPR, do not assume RNAi is an artifact. It may be the true result unmasked by the lack of compensation.

Part 4: Validated Experimental Protocols

Protocol A: CRISPR RNP Transfection (High Fidelity)

Why RNP? Delivering Cas9 as a Ribonucleoprotein (RNP) complex—rather than a plasmid—ensures the complex is degraded within 24-48 hours.[3] This "hit-and-run" kinetics significantly reduces off-target editing compared to constitutive plasmid expression [2].

Workflow:

  • Design: Select 2-3 sgRNAs using a high-fidelity algorithm (e.g., Synthego, Benchling). Target early exons.

  • Complexing:

    • Mix crRNA and tracrRNA (or sgRNA) with Cas9 protein (molar ratio 1:1 to 3:1).

    • Incubate at RT for 10-20 mins to form RNP complexes.

  • Transfection (Electroporation preferred):

    • Resuspend

      
       cells in electroporation buffer.
      
    • Add RNP complex.[4]

    • Pulse (settings cell-line dependent).

  • Validation (48-72h post-transfection):

    • Genotype: T7E1 assay or Sanger Sequencing (TIDE analysis) to confirm Indels.

    • Phenotype: Western Blot to confirm protein loss. Note: A frameshift might still produce a truncated, non-functional protein detectable by some antibodies.

Protocol B: siRNA Transfection (Specificity Focused)

Why Pools? Using a pool of 4 distinct siRNAs targeting the same gene reduces off-target effects. The on-target signal is additive, while off-target "noise" from individual siRNAs is diluted [3].

Workflow:

  • Seeding: Plate cells to reach 60-70% confluency at time of transfection.

  • Preparation:

    • Tube A: Dilute siRNA pool in Opti-MEM (Final conc: 10-20 nM).

    • Tube B: Dilute Lipid Reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM.

  • Complexing: Mix A and B. Incubate 5-10 mins at RT.

  • Treatment: Add complex to cells.

  • Timeline:

    • 24-48h: Harvest for qPCR (mRNA drops first).

    • 48-96h: Harvest for Western Blot (Protein half-life determines lag).

Part 5: Validation Logic & Decision Matrix

To publish, you must prove the phenotype is on-target .

The Gold Standard: The Rescue Experiment

If you knock down Gene X and cells die, you must prove they died because of Gene X loss, not toxicity.

  • The Fix: Re-introduce Gene X using a plasmid that is immune to the perturbation.

    • For RNAi: Use a cDNA with silent mutations in the siRNA binding site.

    • For CRISPR: Use a cDNA with a mutated PAM site so Cas9 cannot cut it.

  • Result: If the re-introduced gene restores cell health, your MoA is validated.

Decision Logic: Which Tool to Use?

DecisionMatrix Start Start: Target Validation IsEssential Is the gene expected to be essential (lethal)? Start->IsEssential DrugMimic Goal: Mimic small molecule kinetics? IsEssential->DrugMimic No UseRNAi Use RNAi (KD) (Allows partial depletion) IsEssential->UseRNAi Yes CompleteLoss Goal: Study total loss of function? DrugMimic->CompleteLoss No DrugMimic->UseRNAi Yes CompleteLoss->UseRNAi No UseCRISPR Use CRISPR (KO) (Clean null background) CompleteLoss->UseCRISPR Yes Orthogonal REQUIRED: Orthogonal Validation (Use other method to confirm) UseRNAi->Orthogonal UseCRISPR->Orthogonal

Caption: Figure 2. Decision Matrix for selecting the primary perturbation method. Orthogonal cross-validation is the endpoint for high-integrity studies.

Part 6: Data Interpretation & Troubleshooting

When analyzing data, use this troubleshooting table to interpret conflicting results.

ObservationInterpretationAction
KD has phenotype, KO does not. Likely Genetic Compensation in KO cells.Trust the KD data. Check expression of paralogs in KO cells.
KO has phenotype, KD does not. Incomplete knockdown. Residual protein is sufficient for function.Optimize siRNA or switch to shRNA for higher potency.
Both have phenotype, but different. Potential off-target effects in one method.[2][5][6]Perform a Rescue Experiment (See 5.1).
Cell death in Non-Targeting Control. Transfection toxicity.[4]Reduce lipid reagent or switch to electroporation.

References

  • El-Brolosy, M. A., et al. (2019). Genetic compensation triggered by mutant mRNA degradation.[7] Nature, 568, 193–197. [Link]

  • Kim, S., et al. (2014).[8] Highly efficient RNA-guided genome editing in human cells via delivery of purified Cas9 ribonucleoproteins. Genome Research, 24(6), 1012–1019. [Link]

  • Morgens, D. W., et al. (2016).[9][10] Systematic comparison of CRISPR/Cas9 and RNAi screens for essential genes. Nature Biotechnology, 34, 634–636.[9] [Link]

  • Bustina, S. A., et al. (2009). The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Clinical Chemistry, 55(4), 611–622. [Link]

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Pharmacokinetic Profiling of Pyrrolidine Carboxamide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the pharmacokinetic (PK) profiles of pyrrolidine carboxamide derivatives. This document is structured to assist drug discovery professionals in optimizing lead compounds by understanding the structural determinants of Absorption, Distribution, Metabolism, and Excretion (ADME).

Executive Summary

The pyrrolidine carboxamide scaffold is a privileged structure in medicinal chemistry, central to the design of inhibitors for targets such as Factor Xa , DPP-4 , 11


-HSD1 , and InhA (tuberculosis) . Its utility stems from the unique sp³ character of the pyrrolidine ring, which offers superior aqueous solubility compared to aromatic analogs and permits precise stereochemical control of substituents.

However, the pharmacokinetic success of these derivatives hinges on balancing metabolic stability (preventing rapid oxidation of the pyrrolidine ring) with membrane permeability (avoiding excessive polarity from the carboxamide moiety). This guide compares three distinct classes of pyrrolidine carboxamides, analyzing how specific structural modifications influence their PK profiles.

Structural Determinants of PK Performance

Before analyzing specific derivatives, we must establish the core Structure-Pharmacokinetic Relationship (SPR) for this scaffold.

The Core Scaffold

The generic pyrrolidine-2-carboxamide (prolinamide) structure presents three critical vectors for PK optimization:

  • N1-Position: Major determinant of lipophilicity (LogP) and protein binding.

  • C2-Carboxamide: The primary hydrogen-bonding motif. Unsubstituted primary amides often suffer from rapid hydrolysis or poor permeability (low

    
    ).
    
  • C3/C4-Ring Positions: "Metabolic soft spots." Unsubstituted carbons here are prone to CYP450-mediated hydroxylation.

Visualization: SAR-PK Relationship

The following diagram illustrates the impact of structural modifications on PK parameters.

PK_SAR Core Pyrrolidine Carboxamide Core N1 N1-Substitution (Lipophilicity/Efflux) Core->N1 C2 C2-Carboxamide (Permeability/Solubility) Core->C2 C3_C4 C3/C4-Substitution (Metabolic Stability) Core->C3_C4 Effect_N1 Controls Vd & Protein Binding N1->Effect_N1 Effect_C2 H-Bond Donors affect Caco-2 P_app C2->Effect_C2 Effect_C3 F/Me blocks CYP oxidation C3_C4->Effect_C3

Figure 1: Structural Activity Relationship (SAR) mapping of the pyrrolidine carboxamide scaffold to pharmacokinetic outcomes.

Comparative Case Studies

We analyze three distinct derivative classes to illustrate divergent PK profiles.

Case Study A: Factor Xa Inhibitors (Pyrrolidine-1,2-dicarboxamides)[1]
  • Representative Compound: Compound 13 (Van Huis et al.)[1]

  • Design Goal: Oral Bioavailability (

    
    ) and Potency.
    
  • PK Profile:

    • Absorption: High. The introduction of a neutral 4-chlorophenylurea at P1 and a biphenylsulfonamide at P4 optimized the LogD, allowing for excellent passive diffusion.

    • Metabolism: Moderate clearance. The D-proline scaffold showed improved stability over L-proline analogs in canine models.

    • Outcome: Subnanomolar potency (

      
       nM) with sufficient oral bioavailability to demonstrate efficacy in thrombosis models.[1]
      
Case Study B: 11 -HSD1 Inhibitors (N-substituted Pyrrolidine Carboxamides)
  • Representative Compound: PF-877423 (Pfizer)[2]

  • Design Goal: Metabolic Stability and Tissue Selectivity.

  • PK Profile:

    • Clearance (

      
      ):  Low. Early iterations suffered from rapid oxidative metabolism on the pyrrolidine ring.
      
    • Optimization: Introduction of bulky or electron-withdrawing groups (e.g., adamantyl or fluorinated moieties) adjacent to the amide hindered enzymatic hydrolysis and CYP oxidation.

    • Distribution: Targeted distribution to liver and adipose tissue, driven by specific lipophilic N-substituents.

Case Study C: Anti-TB PCAMs (Pyrrolidine Carboxamides)[3]
  • Representative Compound: InhA Inhibitor Analogs

  • Design Goal: Optimization of ADME for intracellular pathogen targeting.

  • PK Profile:

    • Permeability: Critical challenge. Mycobacterium tuberculosis resides within macrophages. PCAMs were designed in silico to adhere strictly to Lipinski’s Rule of 5.

    • Solubility: High. The pyrrolidine core provided superior solubility compared to planar aromatic alternatives, enhancing systemic exposure without requiring complex formulations.

Comparative Data Summary
ParameterClass A: Factor Xa InhibitorsClass B: 11

-HSD1 Inhibitors
Class C: Anti-TB PCAMs
Primary Challenge Oral Bioavailability (

)
Metabolic Clearance (

)
Cell Permeability
Key Modification D-Proline stereochemistryC3-Fluorination / Bulky N-groupsMW < 500, LogP < 3

(est.)
4 - 6 hours8 - 12 hoursVariable (Target > 24h)
Bioavailability > 50% (Canine)> 60% (Rodent)Optimized for oral
Clearance Mechanism Renal + CYP3A4CYP-mediated oxidationMixed

Experimental Protocols for PK Validation

To generate the data necessary for the comparison above, the following standardized protocols are recommended. These workflows ensure data integrity and reproducibility.

In Vitro Microsomal Stability Assay

Purpose: To determine the intrinsic clearance (


) and identify metabolic soft spots on the pyrrolidine ring.

Protocol:

  • Preparation: Thaw pooled liver microsomes (human/rat/mouse) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1

    
    M) to the microsomal suspension. Pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to initiate the reaction.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    minutes.
  • Quenching: Immediately dispense into 150

    
    L ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    
    
Caco-2 Permeability Assay

Purpose: To predict intestinal absorption and assess efflux liability (P-gp substrate potential).

Protocol:

  • Cell Culture: Seed Caco-2 cells on transwell polycarbonate filters. Culture for 21 days to form a differentiated monolayer.

  • Validation: Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER > 300

    
    ).
    
  • Transport Study (A-to-B): Add compound (10

    
    M) to the Apical (A) chamber. Add HBSS buffer to the Basolateral (B) chamber.
    
  • Transport Study (B-to-A): Setup a parallel plate adding compound to the B chamber to assess efflux ratio.

  • Incubation: Incubate at 37°C with shaking (60 rpm) for 2 hours.

  • Sampling: Collect samples from receiver compartments.

  • Calculation: Calculate Apparent Permeability (

    
    ):
    
    
    
    
    (Where
    
    
    is flux,
    
    
    is surface area,
    
    
    is initial concentration).
Experimental Workflow Diagram

Workflow Design In Silico Design (LogP, pKa prediction) Synthesis Synthesis of Pyrrolidine Derivative Design->Synthesis InVitro In Vitro ADME Screening Synthesis->InVitro Microsome Microsomal Stability (Protocol 4.1) InVitro->Microsome Caco2 Caco-2 Permeability (Protocol 4.2) InVitro->Caco2 Decision Go / No-Go Decision Microsome->Decision Caco2->Decision Decision->Design Fail (Refine SAR) InVivo In Vivo PK (Rat/Dog) Plasma conc. vs Time Decision->InVivo Pass

Figure 2: Integrated experimental workflow for pharmacokinetic validation of pyrrolidine derivatives.

Mechanistic Analysis: Why Pyrrolidine Carboxamides Fail or Succeed

The Stereochemistry Factor

The pyrrolidine ring is chiral.[3][4] The choice between L-proline and D-proline scaffolds is not merely a matter of target potency; it profoundly affects metabolic stability. Proteolytic enzymes often exhibit stereoselectivity. As seen in the Factor Xa case, the D-proline scaffold provided a steric mismatch for endogenous peptidases, thereby extending the plasma half-life compared to the natural L-isomer.

The "Metabolic Switch"

A common failure mode for this scaffold is rapid oxidation at the C-5 position (alpha to the nitrogen) or C-3 position.

  • Problem: High clearance due to CYP450 attack.

  • Solution: Blocking these sites with Fluorine atoms or Methyl groups (as seen in 11

    
    -HSD1  inhibitors) creates a "metabolic switch," redirecting metabolism to slower pathways or renal excretion, thus improving 
    
    
    
    (Area Under the Curve).

Conclusion

The pyrrolidine carboxamide scaffold offers a versatile platform for drug discovery, particularly when aqueous solubility and specific stereochemical orientation are required. However, its pharmacokinetic utility is highly sensitive to substitution patterns.

  • For Oral Bioavailability: Focus on N1-substitution to tune Lipophilicity (LogD ~2-3).

  • For Half-Life Extension: Utilize C3-fluorination or D-stereochemistry to block metabolic hotspots.

  • For Permeability: Ensure the carboxamide hydrogen bond donors are either masked or balanced by lipophilic groups to facilitate membrane crossing.

By rigorously applying the experimental protocols and SAR principles outlined above, development teams can effectively de-risk these candidates early in the discovery pipeline.

References

  • Van Huis, C. A., et al. (2007).[1] Structure-based drug design of pyrrolidine-1,2-dicarboxamides as a novel series of orally bioavailable factor Xa inhibitors.[1] Chemical Biology & Drug Design.[1][5][6] Link

  • Cheng, H., et al. (2010).[2] The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[1][7][8] Link

  • Koul, M., et al. (2020). Pyrrolidine Derivatives in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[5] Frontiers in Chemistry. Link

  • Poyraz, S., et al. (2023).[5] Recent insights about pyrrolidine core skeletons in pharmacology.[5][6][8][9] Frontiers in Pharmacology. Link

  • ResearchGate. (2015). Computer-Aided Design of Orally Bioavailable Pyrrolidine Carboxamide Inhibitors of Enoyl-Acyl Carrier Protein Reductase of Mycobacterium tuberculosis.[10]Link

Sources

A Structural and Mechanistic Comparison of Pyrrolidine-Based Ligands Targeting Dipeptidyl Peptidase-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationships of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide and Clinically Relevant DPP-4 Inhibitors

Executive Summary

The inhibition of dipeptidyl peptidase-4 (DPP-4) is a cornerstone of modern therapy for type 2 diabetes mellitus, effectively enhancing glycemic control by prolonging the action of incretin hormones.[1] The chemical landscape of DPP-4 inhibitors is diverse, yet many successful ligands are built upon a pyrrolidine scaffold that mimics the natural proline substrate. This guide provides a detailed structural comparison of the novel ligand, 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide, with three clinically-approved, structurally-related inhibitors: Vildagliptin, Saxagliptin, and Sitagliptin.

Through a systematic analysis of their two-dimensional structures, three-dimensional binding modes within the DPP-4 active site, and resulting biological potencies, we will elucidate the key structure-activity relationships (SAR) that govern ligand efficacy. This guide explains the causality behind inhibitor design, from the foundational role of the pyrrolidine core in binding to the S1 subsite to the diverse chemical moieties that engage the S2 subsite and determine the mechanism of inhibition—be it non-covalent or reversible covalent. A comprehensive, validated protocol for assessing DPP-4 inhibition is also provided, offering researchers a framework for evaluating novel chemical entities in this therapeutic class.

Introduction to the Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a transmembrane glycoprotein and serine exopeptidase that plays a critical role in glucose homeostasis.[2] Its primary function is the rapid inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By cleaving the N-terminal dipeptide from these hormones, DPP-4 curtails their ability to stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3][4]

The therapeutic strategy of DPP-4 inhibition is therefore elegantly simple: by blocking the enzyme's activity, the half-life of active GLP-1 and GIP is extended, leading to improved pancreatic islet function and lower blood glucose levels without a high risk of hypoglycemia.[1][5] The active site of DPP-4 is well-characterized and is generally described by several key subsites that accommodate the peptide substrate. For inhibitor design, the most critical are:

  • S1 Pocket: A hydrophobic pocket that preferentially accommodates proline or alanine-like residues.

  • S2 Pocket: A larger, more shallow pocket that interacts with the N-terminal residue of the substrate.

  • Catalytic Triad (Ser630, His740, Asp708): The reactive serine residue (Ser630) is responsible for the nucleophilic attack on the substrate's peptide bond.[3]

Ligand Selection for Comparative Analysis

To understand the potential of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide , we must compare it against established benchmarks that share its core structural features but employ different strategies for enzyme inhibition.

  • Core Molecule: 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide

    • Structure: This ligand features a central pyrrolidine-2-carboxamide scaffold. The pyrrolidine ring is a well-established proline mimetic designed to fit into the S1 pocket of DPP-4.[6][7] It is functionalized at the N1 position with a (2-aminophenyl)methyl group, a flexible aromatic moiety poised to interact with the S2 pocket.[8]

  • Comparator 1: Vildagliptin

    • Classification: A potent, substrate-like inhibitor that forms a reversible covalent bond with the catalytic Ser630.[4][9] Its structure also contains a pyrrolidine ring, but with a cyanomethyl group, making it a key comparator for a covalent binding mechanism.[10]

  • Comparator 2: Saxagliptin

    • Classification: A second-generation, substrate-like inhibitor that also forms a reversible covalent complex via a nitrile warhead.[11] It features a more rigid, bridged adamantyl group, offering a different perspective on S2 pocket interactions.[11][12]

  • Comparator 3: Sitagliptin

    • Classification: A highly selective, non-covalent inhibitor.[3] It does not form a covalent bond and instead relies on a network of strong non-covalent interactions, including hydrogen bonds and salt bridges, to achieve high potency.[13][14] Its trifluorophenyl moiety engages the S1 pocket differently than a simple pyrrolidine ring.[3]

Part 1: Comparative Structural and Binding Mode Analysis

The efficacy of a DPP-4 inhibitor is dictated by how its chemical structure complements the topology and chemical environment of the enzyme's active site.

2D Structural Overlay

At a glance, the ligands share a common theme: a core element to occupy the S1 pocket and a variable side chain to engage the S2 pocket.

  • 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide: Possesses a classic proline-mimetic pyrrolidine ring. The key variable is the aminophenylmethyl side chain.

  • Vildagliptin & Saxagliptin: Both utilize a cyanopyrrolidine core. The nitrile (-C≡N) group is the critical "warhead" that invites nucleophilic attack from Ser630.[4][12] Their side chains (adamantyl in Saxagliptin, a simple acetyl group in Vildagliptin) differ significantly in size and rigidity.

  • Sitagliptin: Deviates from the pyrrolidine core, using a piperazine ring and a trifluorophenyl group to engage the S1 and surrounding regions. Its primary amine is crucial for anchoring the molecule in the active site.[3]

3D Binding Mode in the DPP-4 Active Site

Crystallographic studies have provided atomic-level resolution of how these inhibitors bind, revealing the molecular basis for their potency.

Vildagliptin (PDB: 3W2T, 6B1E): Vildagliptin is a classic example of a substrate-like covalent inhibitor.[9][15]

  • S1 Pocket: The pyrrolidine ring fits snugly into the hydrophobic S1 pocket.

  • Covalent Interaction: The nitrile group is positioned directly adjacent to the catalytic triad. The hydroxyl group of Ser630 performs a nucleophilic attack on the nitrile carbon, forming a stable but reversible covalent imidate intermediate.[4][9] This mechanism is a key contributor to its high potency and long duration of action.

  • S2 Pocket: The acetylamino group makes hydrogen bond interactions that further stabilize the complex.

Saxagliptin (PDB: 3BJM): Similar to vildagliptin, saxagliptin is a covalent inhibitor.[11][12]

  • S1 Pocket: The cyanopyrrolidine core binds in the S1 pocket.

  • Covalent Interaction: The mechanism is identical to vildagliptin, with the nitrile group forming a covalent adduct with Ser630 , a process assisted by His740 .[12][16]

  • S2 Pocket: The bulky and hydrophobic 3-hydroxy-adamantyl group occupies the large S2 pocket, forming favorable van der Waals contacts. The hydroxyl group on the adamantane cage also forms a key hydrogen bond with the side chain of Tyr547 , further anchoring the inhibitor.[11]

Sitagliptin (PDB: 1X70): Sitagliptin exemplifies a non-covalent binding strategy.[3][17]

  • S1 Pocket: The trifluorophenyl ring occupies the S1 pocket, where the fluorine atoms make favorable interactions.

  • Key Anchoring Interactions: Unlike the covalent inhibitors, Sitagliptin's potency derives from a network of strong, non-covalent interactions. Its primary amine forms a crucial salt bridge with the carboxylate groups of two glutamate residues, Glu205 and Glu206 .[14]

  • S2 Pocket: The triazolopiperazine ring system extends into the S2 pocket, making hydrophobic interactions with residues like Phe357 .[14]

Hypothesized Binding of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide: Based on the established binding modes, we can predict how our core molecule would interact.

  • S1 Pocket: The (S)-pyrrolidine-2-carboxamide moiety is an excellent proline mimetic and would be expected to bind favorably in the S1 pocket, similar to Vildagliptin.

  • S2 Pocket Interaction: The aminophenylmethyl group would extend into the S2 pocket. The phenyl ring could form π-π stacking or hydrophobic interactions with Phe357 . The primary amine on the phenyl ring could potentially form a hydrogen bond with residues at the entrance of the active site, such as Arg125 .

  • Mechanism: Lacking a nitrile "warhead," this molecule would act as a non-covalent inhibitor , relying on hydrogen bonds from its amide and amine groups, along with hydrophobic interactions, to achieve its inhibitory effect. Its potency would be highly dependent on the optimal positioning of the aminophenyl group within the S2 subsite.

Predicted Binding Interactions of the Pyrrolidine Scaffold cluster_DPP4 DPP-4 Active Site Pyrrolidine Pyrrolidine Ring (Proline Mimetic) Sidechain N-Substituent (e.g., Aminophenyl) S1 S1 Pocket (Hydrophobic) Pyrrolidine->S1 S2 S2 Pocket (Hydrophobic/Polar) Sidechain->S2 Catalytic Catalytic Triad (Ser630, His740)

Caption: Predicted interactions of a pyrrolidine-based ligand within the DPP-4 active site.

Part 2: Comparative Performance and Bioassay Methodology

Structural analysis provides a rationale for binding, but quantitative bioactivity data is required to compare performance directly.

In Vitro Potency (IC₅₀) Comparison

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency. The table below summarizes publicly available IC₅₀ values for the comparator ligands against human DPP-4.

LigandInhibition MechanismTypical IC₅₀ (nM)PDB ID
Sitagliptin Non-covalent, Reversible~18-271X70[3]
Vildagliptin Covalent, Reversible~2.5-4.83W2T[9]
Saxagliptin Covalent, Reversible~0.5-1.33BJM[11]
1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide Predicted: Non-covalentUnknownN/A

Data compiled from various public sources and literature. Actual values may vary based on assay conditions.

Interpretation:

  • The covalent inhibitors, Saxagliptin and Vildagliptin, generally exhibit lower IC₅₀ values (higher potency) than the non-covalent inhibitor Sitagliptin. This is a direct consequence of the stable adduct they form with Ser630.

  • The predicted non-covalent mechanism for 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide suggests its potency would likely be more comparable to other non-covalent pyrrolidine-based inhibitors and would depend heavily on the affinity of its side chain for the S2 pocket.

Experimental Protocol: In Vitro Fluorometric DPP-4 Inhibition Assay

To determine the IC₅₀ value of a novel compound like 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide, a robust and validated bioassay is essential. The following protocol describes a standard fluorometric method.

Principle: This assay quantifies DPP-4 enzymatic activity by measuring the cleavage of a synthetic substrate, H-Gly-Pro-AMC (Aminomethylcoumarin). In its intact form, the AMC fluorophore is quenched. Upon cleavage by DPP-4, free AMC is released, which produces a strong fluorescent signal (Excitation ≈ 360 nm, Emission ≈ 460 nm). An inhibitor will prevent this cleavage, resulting in a reduced fluorescent signal.[18][19][20]

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[21]

  • DPP-4 Substrate: H-Gly-Pro-AMC

  • Test Inhibitor (e.g., 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide)

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Allow all reagents to thaw on ice and warm the Assay Buffer to room temperature.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 10 concentrations) in Assay Buffer to generate a dose-response curve. Ensure the final solvent concentration in the assay is low (<1%) and consistent across all wells.

    • Dilute the DPP-4 enzyme in cold Assay Buffer to the desired working concentration.

    • Dilute the H-Gly-Pro-AMC substrate in Assay Buffer to its working concentration (typically 2x the final desired concentration).

  • Assay Plate Setup (in triplicate):

    • Enzyme Control (100% Activity): Add 25 µL of Assay Buffer (with solvent) and 50 µL of diluted DPP-4 enzyme solution to the wells.

    • Inhibitor Wells: Add 25 µL of each test inhibitor dilution and 50 µL of diluted DPP-4 enzyme solution.

    • Positive Control: Add 25 µL of a known concentration of Sitagliptin and 50 µL of diluted DPP-4 enzyme solution.

    • Blank (No Enzyme): Add 75 µL of Assay Buffer to wells to measure background fluorescence.

  • Pre-incubation:

    • Mix the plate gently on a shaker for 30-60 seconds.

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[22]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the H-Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence (Ex/Em = 360/460 nm) in kinetic mode, taking readings every 60 seconds for 15-30 minutes.[18]

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the average rate of the "Blank" wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_EnzymeControl))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for the fluorometric DPP-4 inhibition assay.

Part 3: Structure-Activity Relationship (SAR) Insights

Synthesizing the structural and performance data allows us to derive key principles for designing potent DPP-4 inhibitors based on the pyrrolidine scaffold.

  • The S1 Anchor is Essential: The pyrrolidine ring is a highly effective proline mimetic. Its stereochemistry is critical; the (S)-configuration is required for optimal fitting into the S1 pocket. This interaction acts as the primary anchor for the entire molecule.[23]

  • The S2 Interaction Drives Potency and Specificity: The diversity of DPP-4 inhibitors comes from the chemical groups targeting the S2 pocket.

    • Covalent Warheads: The inclusion of an electrophilic nitrile group (cyanopyrrolidine) is a proven strategy to dramatically increase potency by forming a reversible covalent bond with Ser630.[2] This transforms the ligand from a simple "occupier" to a reactive participant.

    • Hydrophobic and Polar Contacts: For non-covalent inhibitors, a combination of hydrophobic bulk (e.g., adamantyl groups) and hydrogen bond donors/acceptors is necessary to achieve high affinity. The size, shape, and polarity of the group must be carefully tuned to match the S2 pocket's character.

  • Primary Amines as Key Anchors: For non-covalent inhibitors like Sitagliptin, a basic amine that can form a salt bridge with Glu205/Glu206 provides a powerful anchoring interaction that can compensate for the lack of a covalent bond. The aminophenyl group in our core molecule could play a similar, albeit likely weaker, role.

  • Rigidity vs. Flexibility: Saxagliptin's rigid adamantyl group pre-organizes the molecule for optimal binding. In contrast, the flexible aminophenylmethyl group of our core molecule has more conformational freedom. While this can be an advantage for finding an optimal fit, it can also come with an entropic penalty upon binding, potentially lowering affinity compared to a more rigid analog.

Key SAR Principles for Pyrrolidine-based DPP-4 Inhibitors cluster_S2 S2 Group Properties cluster_Mech Mechanism Options SAR_Core SAR Principles S1 S1 Pocket Anchor (S)-Pyrrolidine is optimal SAR_Core->S1 S2 S2 Pocket Interaction (Drives Potency) SAR_Core->S2 Mechanism Inhibition Mechanism SAR_Core->Mechanism Size Size & Shape S2->Size Polarity H-Bonding S2->Polarity Covalent Covalent (e.g., -CN) High Potency Mechanism->Covalent NonCovalent Non-Covalent (e.g., Amines) Requires Strong H-Bonds Mechanism->NonCovalent

Caption: A summary of structure-activity relationship (SAR) principles for DPP-4 inhibitors.

Conclusion

The structural analysis of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide in the context of clinically successful DPP-4 inhibitors provides a clear framework for understanding its potential as a therapeutic agent. Its pyrrolidine-2-carboxamide core is a validated scaffold for targeting the S1 pocket of DPP-4. Lacking a covalent-binding warhead, it is predicted to be a non-covalent inhibitor, whose potency will be critically dependent on the affinity of its aminophenylmethyl side chain for the S2 subsite.

Compared to covalent inhibitors like Vildagliptin and Saxagliptin, it may exhibit lower raw potency but could offer a different pharmacokinetic or safety profile. Its success would hinge on its ability to establish strong, stabilizing non-covalent interactions, similar to the strategy employed by Sitagliptin with its key salt bridge. The provided experimental protocol offers a direct and reliable path to empirically determine its inhibitory activity and validate these structural hypotheses. This comparative approach underscores the rational design principles in modern drug discovery, where subtle molecular modifications can lead to profound differences in biological mechanism and therapeutic efficacy.

References

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Aminophenyl-Pyrrolidine Compounds in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of aminophenyl-pyrrolidine compounds in biological matrices. As a class of molecules with significant interest in pharmaceutical development, ensuring the accuracy, precision, and reliability of bioanalytical data is paramount for regulatory submissions and critical decision-making in both preclinical and clinical phases.[1][2] This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and providing a framework for developing self-validating, trustworthy analytical systems.

The validation of bioanalytical methods is a documented process that ensures an analytical method is reliable and suitable for its intended purpose of quantifying analytes in biological samples.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines that form the bedrock of this process.[1][3][4] These guidelines are not merely procedural checklists but are founded on scientific principles to ensure data integrity for pharmacokinetic (PK), toxicokinetic (TK), bioavailability (BA), and bioequivalence (BE) studies.[5][6]

The Regulatory Framework: A Foundation of Trust

Any discussion of method validation must begin with the regulatory landscape. The FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation" are the principal documents that provide the framework for these activities.[1][4][7] While they align on most core principles, it is crucial for researchers to consult the latest versions applicable to their target regulatory submission.

The primary goal of these guidelines is to demonstrate that a specific method is reliable for determining an analyte's concentration in a particular biological matrix, such as plasma, serum, or urine.[3] A full validation is required for each species and matrix and should be performed according to the principles of Good Laboratory Practice (GLP) for non-clinical studies and Good Clinical Practice (GCP) for clinical trials.[3]

The core parameters assessed during a full validation include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Accuracy: The closeness of the determined value to the nominal concentration.[3]

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly.

  • Calibration Curve: The response of the instrument in relation to the analyte concentration over a specified range.[3]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, long-term storage).

Strategic Sample Preparation: Isolating the Target

The complexity of biological matrices, which contain numerous endogenous components like proteins, salts, and phospholipids, presents a significant analytical challenge.[8] Effective sample preparation is critical to remove these interferences, concentrate the analyte, and ensure compatibility with the analytical instrument. The choice of technique depends heavily on the physicochemical properties of the aminophenyl-pyrrolidine compound, the required LLOQ, and the desired sample throughput.

Comparison of Key Sample Preparation Techniques
TechniquePrincipleAdvantages for Aminophenyl-PyrrolidinesDisadvantages
Protein Precipitation (PPT) A non-selective technique where a solvent (e.g., acetonitrile, methanol) or acid is added to denature and precipitate proteins.[9]Fast, simple, inexpensive, and suitable for high-throughput screening.Non-selective, leading to significant matrix effects (ion suppression/enhancement) in MS detection. May not achieve low LLOQs.
Liquid-Liquid Extraction (LLE) Separates compounds based on their differential solubility in two immiscible liquids (aqueous and organic).[9][10]Provides a much cleaner extract than PPT. The basic amine group of aminophenyl-pyrrolidines can be manipulated with pH to optimize partitioning into the organic phase.More labor-intensive, difficult to automate, and uses larger volumes of organic solvents.[10]
Solid-Phase Extraction (SPE) A selective technique where the analyte is retained on a solid sorbent while interferences are washed away.[9][11]Highly selective, providing the cleanest extracts and minimizing matrix effects. Can concentrate the analyte, achieving very low LLOQs. Amenable to automation.More complex method development, higher cost per sample compared to PPT and LLE.
Expert Rationale for Method Selection

For aminophenyl-pyrrolidine compounds, the presence of a basic amine functional group makes Mixed-Mode Strong Cation-Exchange (MCX) SPE a particularly powerful and elegant solution. This approach leverages a dual retention mechanism: reversed-phase interaction with the hydrophobic parts of the molecule and ion-exchange interaction with the protonated amine. This orthogonality provides superior selectivity against matrix interferences compared to single-mechanism techniques.

Below is a decision-making workflow for selecting an appropriate sample preparation method.

SamplePrep_Decision_Tree start Start: Define Assay Requirements throughput High-Throughput Screen (Early Stage)? start->throughput lloq Low LLOQ Required (<1 ng/mL)? throughput->lloq No ppt Protein Precipitation (PPT) throughput->ppt Yes matrix_effects High Matrix Effects Observed? lloq->matrix_effects No spe Solid-Phase Extraction (SPE / MCX) lloq->spe Yes lle Liquid-Liquid Extraction (LLE) matrix_effects->lle No matrix_effects->spe Yes

Caption: Decision tree for sample preparation method selection.

Analytical Quantification: The Power of LC-MS/MS

For the quantitative analysis of drugs and metabolites in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[1] Its power lies in the combination of the physical separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[12]

  • High Sensitivity: LC-MS/MS can achieve detection limits in the picogram to nanogram range, which is essential for pharmacokinetic studies where drug concentrations can be very low.[12]

  • High Selectivity: By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring or SRM), LC-MS/MS can distinguish the target analyte from co-eluting matrix components, significantly reducing interferences.[12]

  • Broad Applicability: The technique is suitable for a wide range of compounds, and the basic nature of aminophenyl-pyrrolidines makes them ideal candidates for positive mode Electrospray Ionization (ESI), a common ionization technique.

Experimental Protocol: SPE and LC-MS/MS Quantification

This protocol provides a robust workflow for the quantification of a representative aminophenyl-pyrrolidine compound in human plasma.

1. Sample Pre-treatment:

  • Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
  • Vortex mix all samples for 10 seconds.
  • Pipette 100 µL of each sample into a 2 mL 96-well plate.
  • Add 25 µL of the internal standard working solution (a stable isotope-labeled version of the analyte is ideal) to all wells except for blanks.
  • Add 200 µL of 4% phosphoric acid in water to all wells. Mix by pipetting up and down.

2. Solid-Phase Extraction (MCX):

  • Place an MCX SPE plate on a vacuum manifold.
  • Condition: Add 500 µL of methanol to each well and apply vacuum.
  • Equilibrate: Add 500 µL of 4% phosphoric acid in water to each well and apply vacuum.
  • Load: Load the pre-treated samples from step 1 onto the SPE plate and apply a gentle vacuum to draw the sample through the sorbent.
  • Wash 1 (Organic): Add 500 µL of 0.1% formic acid in acetonitrile. Apply vacuum.
  • Wash 2 (Aqueous): Add 500 µL of 0.1% formic acid in water. Apply vacuum and then dry the sorbent for 5 minutes at high vacuum.
  • Elute: Place a clean collection plate inside the manifold. Add 200 µL of 5% ammonium hydroxide in methanol. Allow to soak for 1 minute, then apply vacuum to collect the eluate.
  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase A/B (90:10).

3. LC-MS/MS Analysis:

  • LC System: Standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A suitable gradient from 10% to 90% B over several minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Detection: Monitor two specific MRM transitions for the analyte and one for the internal standard.

Data Interpretation and Validation Performance

After method development, a full validation is performed to demonstrate its fitness for purpose. The results are compared against the acceptance criteria defined in regulatory guidelines.[1][3]

Overall Bioanalytical Workflow

The entire process, from receiving a sample to reporting the final concentration, is a multi-step, quality-controlled workflow.

Bioanalytical_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical sample_receipt Sample Receipt & Login sample_prep Sample Preparation (SPE) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Integration lcms_analysis->data_processing review QC Review & Approval data_processing->review reporting Concentration Reporting review->reporting

Caption: General workflow for bioanalytical sample quantification.

Typical Validation Summary Data

The table below summarizes hypothetical but realistic validation data for the described SPE-LC-MS/MS method, demonstrating its compliance with typical regulatory expectations.

Validation ParameterAcceptance Criteria (FDA/EMA)Performance ResultOutcome
Linearity (r²) ≥ 0.990.998Pass
Calibration Range N/A0.1 - 100 ng/mLN/A
Accuracy (LLOQ) Within ±20% of nominal104.5%Pass
Precision (LLOQ, %CV) ≤ 20%8.7%Pass
Accuracy (LQC, MQC, HQC) Within ±15% of nominal96.2% - 103.1%Pass
Precision (LQC, MQC, HQC, %CV) ≤ 15%4.5% - 7.1%Pass
Selectivity No significant interference at the retention time of the analyte in blank matrix.No interference observed in 6 unique lots of plasma.Pass
Matrix Effect (%CV) ≤ 15%9.2%Pass
Recovery (%CV) Consistent and precise88.5% (CV 6.8%)Pass
Freeze-Thaw Stability (3 cycles) Within ±15% of nominal98.7%Pass

Conclusion and Future Outlook

The successful validation of an analytical method for quantifying aminophenyl-pyrrolidine compounds in biological samples is a rigorous, multi-faceted process that underpins the reliability of critical drug development data. While various sample preparation and analytical techniques exist, the combination of Mixed-Mode Cation-Exchange Solid-Phase Extraction and LC-MS/MS offers a superior solution, providing the selectivity, sensitivity, and robustness required to meet stringent regulatory standards.[12][13]

As analytical instrumentation continues to evolve, the drive towards greater sensitivity and higher throughput will persist. However, the foundational principles of validation—ensuring accuracy, precision, and selectivity—will remain the cornerstones of high-quality bioanalysis. By understanding the chemistry of the analyte and the rationale behind each methodological choice, researchers can develop and validate methods that are not only compliant but scientifically sound and fit for purpose.

References

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone. Retrieved from [Link]

  • EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Bioanalysis Zone. Retrieved from [Link]

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A Comparative Guide to Confirming On-Target Engagement of Novel Therapeutics: A Case Study with 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended molecular target within a cellular context is a cornerstone of preclinical development.[1][2] This guide provides a comparative analysis of two robust methodologies for assessing the on-target engagement of small molecule inhibitors, using the chemical scaffold 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide as a representative example. While this scaffold is present in inhibitors targeting a range of proteins, including kinases and epigenetic modulators, this guide will focus on its application in the context of targeting bromodomain and extra-terminal domain (BET) family proteins, a critical class of epigenetic readers.[3][4][5]

We will delve into the principles, protocols, and practical considerations of the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. This guide is designed for researchers, scientists, and drug development professionals seeking to implement rigorous, evidence-based approaches to validate the mechanism of action of their compounds.

The Imperative of Target Engagement Validation

Before advancing a candidate compound, it is paramount to demonstrate that it binds to its intended target in a physiologically relevant environment.[6] Failure to do so can lead to the misinterpretation of phenotypic data and the costly progression of compounds with off-target effects or poor cellular potency. The techniques discussed herein provide direct evidence of target binding, enabling confident decision-making in drug discovery pipelines.[2]

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that allows for the assessment of drug-target interaction in intact cells and tissues.[6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.[7][8][9] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.

Principle of CETSA

The core concept of CETSA is that a protein, when stabilized by a ligand, will remain in its soluble, native state at higher temperatures compared to the unbound protein.[6] In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a heat challenge across a range of temperatures. Following cell lysis, the aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry.[8][10] An increase in the melting temperature (Tm) of the target protein in the presence of the compound is indicative of target engagement.

Experimental Workflow: CETSA

The following is a generalized protocol for performing a CETSA experiment to assess the engagement of a pyrrolidine-carboxamide-based BET inhibitor, such as one targeting BRD4.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge & Lysis cluster_analysis Analysis A 1. Seed cells (e.g., HEK293) and grow to confluence. B 2. Treat cells with varying concentrations of the pyrrolidine-carboxamide inhibitor or DMSO (vehicle control). A->B C 3. Aliquot cell suspensions and heat at a range of temperatures (e.g., 40-70°C) for a defined time. B->C D 4. Lyse cells via freeze-thaw cycles. C->D E 5. Separate soluble and aggregated proteins by high-speed centrifugation. D->E F 6. Collect supernatant (soluble fraction). E->F G 7. Quantify soluble target protein (e.g., BRD4) by Western Blot or Mass Spectrometry. F->G H 8. Plot protein abundance vs. temperature to determine the melting curve and Tm shift. G->H

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed CETSA Protocol
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293, MCF-7) to approximately 80-90% confluency.

    • Harvest the cells and resuspend them in fresh media.

    • Treat the cells with the desired concentrations of the 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide derivative or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[7]

    • Immediately cool the tubes on ice.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[7]

    • To separate the soluble and aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the amount of the target protein (e.g., BRD4) in each sample by Western blot. Be sure to also probe for a loading control (e.g., GAPDH) that does not shift in the presence of the compound.[7]

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve.

Data Presentation and Interpretation

The results of a CETSA experiment are typically presented as melting curves, where the amount of soluble target protein is plotted against temperature. A successful experiment will show a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, indicating thermal stabilization of the target protein.

ParameterVehicle Control (DMSO)Pyrrolidine-Carboxamide Inhibitor (10 µM)
Apparent Tm 48°C54°C
ΔTm N/A+6°C

Methodology 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding to a target protein within intact cells in real-time. This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a luciferase donor to a fluorescent acceptor when they are in close proximity.

Principle of NanoBRET™

The NanoBRET™ assay requires two components: a target protein fused to the bright NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the target protein.[11] When the tracer binds to the NanoLuc®-fusion protein, the close proximity allows for efficient energy transfer from the luciferase to the tracer upon addition of the substrate, resulting in a BRET signal. A test compound that competes with the tracer for binding to the target protein will disrupt this energy transfer in a dose-dependent manner, leading to a decrease in the BRET signal. This allows for the quantitative determination of the compound's intracellular affinity for the target.

Experimental Workflow: NanoBRET™

The following is a generalized workflow for a NanoBRET™ TE assay to quantify the intracellular affinity of a pyrrolidine-carboxamide-based BET inhibitor.

NanoBRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis A 1. Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-Target Fusion Protein (e.g., NanoLuc®-BRD4). B 2. Seed transfected cells into a multi-well assay plate. A->B C 3. Add the cell-permeable fluorescent tracer and varying concentrations of the test compound. B->C D 4. Incubate to allow for compound entry and binding equilibrium. C->D E 5. Add NanoBRET™ substrate and extracellular NanoLuc® inhibitor. D->E F 6. Measure luminescence at two wavelengths (donor and acceptor). E->F G 7. Calculate the BRET ratio (Acceptor Emission / Donor Emission). F->G H 8. Plot BRET ratio vs. compound concentration to determine IC50. G->H

Caption: A schematic overview of the NanoBRET™ Target Engagement Assay workflow.

Detailed NanoBRET™ Protocol
  • Cell Preparation and Transfection:

    • Transfect HEK293 cells with a plasmid encoding the NanoLuc®-BET fusion protein (e.g., NanoLuc®-BRD4) using a suitable transfection reagent.[11][12]

    • Culture the cells for 18-24 hours to allow for protein expression.[11]

    • Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Plate Setup:

    • Dispense the cell suspension into a white, non-binding surface 96- or 384-well plate.[12]

    • Prepare serial dilutions of the 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide derivative in Opti-MEM®.

    • Add the fluorescent tracer at a pre-determined optimal concentration to all wells.

    • Add the compound dilutions to the appropriate wells.

  • Incubation and Signal Detection:

    • Incubate the plate at 37°C with 5% CO₂ for 2 hours to allow the system to reach equilibrium.[11]

    • Prepare the NanoBRET™ substrate solution, including the extracellular NanoLuc® inhibitor to reduce background signal.[11]

    • Add the substrate solution to all wells.

    • Read the plate within 20 minutes on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 450 nm for the donor and >600 nm for the acceptor).[11]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation

The primary output of a NanoBRET™ TE assay is a dose-response curve from which an intracellular IC₅₀ can be determined. This value represents the concentration of the compound required to displace 50% of the fluorescent tracer from the target protein inside the cells.

ParameterValue
Intracellular IC50 150 nM
Maximum Inhibition >95%
Hill Slope ~1.0

Comparative Analysis: CETSA vs. NanoBRET™

Both CETSA and NanoBRET™ are powerful techniques for confirming target engagement, but they have distinct advantages and limitations. The choice of assay depends on the specific research question, the nature of the target, and available resources.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[6][7]Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target.[11]
Target Requirement Endogenous or overexpressed protein; requires a specific antibody.Requires genetic modification to create a NanoLuc® fusion protein.[11]
Compound Requirement No modification needed (label-free).[9]Requires a suitable fluorescent tracer that binds the target.
Readout Western blot, Mass Spectrometry, or ELISA.[8][10]Bioluminescence Resonance Energy Transfer (BRET).
Throughput Lower, can be laborious. High-throughput versions are emerging.[8]High, easily adaptable to 384- and 1536-well formats.
Quantitative Data Provides a thermal shift (ΔTm), can be used for dose-response.Provides quantitative intracellular affinity (IC₅₀/Kd).
Key Advantage Can be performed on endogenous proteins in native cellular environments or even tissues.[6]Real-time, quantitative measurement of binding in living cells.
Key Limitation Not all proteins exhibit a measurable thermal shift upon ligand binding.[1]Requires protein engineering and development of a specific tracer.

Conclusion

Confirming that a compound engages its intended target within the complex milieu of a living cell is a non-negotiable step in drug discovery.[1] Both the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay offer robust solutions for this critical validation step.

CETSA provides a label-free method to assess target engagement with endogenous proteins, making it highly physiologically relevant.[6] Its reliance on the principle of thermal stabilization, however, means its applicability can be target-dependent. In contrast, NanoBRET™ offers a highly sensitive and quantitative platform for measuring intracellular affinity in real-time. While it requires protein engineering and a specific fluorescent tracer, its high-throughput nature and quantitative output make it exceptionally powerful for structure-activity relationship studies and lead optimization.

For a comprehensive validation of a novel compound like a 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide-based inhibitor, employing orthogonal methods is often the most rigorous approach. Using CETSA to confirm engagement with the endogenous target and NanoBRET™ to quantify intracellular affinity provides a self-validating system, lending high confidence to the compound's mechanism of action and its potential as a therapeutic agent.

References

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

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  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv.org. Retrieved from [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2020). Protocols.io. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • MetwareBio. (n.d.). Protein-Protein Interaction Methods: A Complete Guide for Researchers. Retrieved from [Link]

  • New Technique to Study How Proteins and Ligands Interact. (2016). UC San Diego. Retrieved from [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. (n.d.). PMC. Retrieved from [Link]

  • Drug Discovery Resources. (n.d.). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide. Retrieved from [Link]

  • Labelled chemical probes for demonstrating direct target engagement in living systems. (2019). Future Medicinal Chemistry. Retrieved from [Link]

  • Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). (n.d.). PMC. Retrieved from [Link]

  • Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. (2006). PubMed. Retrieved from [Link]

  • Kinam Park. (2025). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed. Retrieved from [Link]

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. (n.d.). PMC. Retrieved from [Link]

  • Heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase; the identification of (2R)-2-pyrrolidinecarboxamidine as a potent and selective haem-co-ordinating inhibitor. (2011). PubMed. Retrieved from [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide

[1]

Executive Safety Summary

Immediate Action Required: Treat 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide as a Particularly Hazardous Substance (PHS) .[1]

As a research-grade organic intermediate, specific toxicological data (LD50, Permissible Exposure Limits) is likely absent from public registries.[1] However, its structure dictates its safety profile.[1] It contains two critical pharmacophores that drive its handling requirements:

  • Primary Aromatic Amine (Aniline moiety): High risk of skin sensitization, potential mutagenicity, and methemoglobinemia (blood toxicity) via transdermal absorption.[1]

  • Pyrrolidine Scaffold: Potential for severe eye damage and respiratory irritation due to basicity.[1]

Do not handle on an open bench. All operations must occur within a certified chemical fume hood.[1]

Hazard Identification & Mechanistic Risk

To understand why we select specific PPE, we must analyze the molecule's functional groups.[1] This is not just about compliance; it is about biological causality.[1]

Functional GroupAssociated HazardPhysiological Mechanism
2-Aminophenyl (Aniline) Skin Sensitizer / Blood Toxin Aromatic amines can penetrate intact skin.[1] Once absorbed, they may undergo N-hydroxylation in the liver, leading to methemoglobin formation (impairing oxygen transport) or DNA adduct formation (genotoxicity).[1]
Pyrrolidine Nitrogen Corrosive / Irritant The tertiary amine in the ring is basic. Upon contact with mucous membranes (eyes/lungs), it can saponify fatty tissues, causing deep, chemical burns or severe irritation.[1]
Carboxamide Systemic Irritant While generally stable, amides contribute to the molecule's polarity, potentially aiding its solubility in biological fluids, facilitating systemic distribution.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Hand Protection (Critical)

Standard nitrile gloves are insufficient for prolonged contact with aromatic amines. [1]

  • Protocol: Double-Gloving or Laminate Technology .[1]

  • Inner Layer: 4 mil Nitrile (Inspection layer).[1]

  • Outer Layer: 5-8 mil Nitrile (Sacrificial layer) OR Silver Shield® (Laminate) if handling stock solutions >100mM.[1]

  • Rationale: Aromatic amines have high permeation rates through thin rubber.[1] The "breakthrough time" for standard nitrile can be <15 minutes for similar analogues.

Respiratory Protection[1]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[1]

  • Note: N95 masks provide zero protection against organic vapors and should not be used.[1]

Eye & Body Protection[1][2]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are not acceptable due to the risk of basic solution splash.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt).[1] For synthesis scale (>1g), wear a Tyvek® apron/sleeve covers.[1]

Operational Protocols

Protocol A: Weighing & Solid Handling

Objective: Prevent inhalation of dry powder and surface contamination.[1]

  • Preparation: Place the balance inside the fume hood. If the balance is static-sensitive, use an ionizing bar.[1]

  • Static Control: This compound is likely hygroscopic and static-prone.[1][2] Use an antistatic gun on the weighing boat before adding the solid.

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

  • Decontamination: Immediately wipe the balance area with a tissue dampened with 0.1M HCl (to neutralize the amine), followed by water.[1]

Protocol B: Solubilization & Stock Preparation

Objective: Mitigate splash risk and transdermal absorption.[1]

  • Solvent Choice: Dissolve in DMSO or Methanol.[1] Caution: DMSO enhances skin permeability, carrying the toxic amine directly into the bloodstream.[1]

  • Vessel: Use a screw-cap glass vial (borosilicate). Avoid polystyrene, which may degrade with amine/solvent mixtures.[1]

  • Labeling: Mark the vial clearly with "TOXIC: AROMATIC AMINE" .

Protocol C: Spill Response (Small Scale < 10mL)
  • Evacuate: Alert immediate neighbors.

  • PPE Upgrade: Don double gloves and goggles if not already wearing them.[1]

  • Neutralize: Cover the spill with a specialized Amine Neutralizer (citric acid based) or dry sand/vermiculite.

  • Collect: Scoop material into a hazardous waste bag.

  • Wash: Clean surface twice with 10% detergent solution.[1]

Decision Logic for PPE Selection

The following diagram illustrates the decision-making process for selecting the correct protective measures based on the state of the chemical.

PPE_Decision_TreeStartStart: Handling 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamideStateWhat is the physical state?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidQuant_SolidQuantity > 100 mg?Solid->Quant_SolidHoodIs a Fume Hood Available?Liquid->HoodNoNoHood->NoYesYesHood->YesQuant_Solid->NoLow RiskQuant_Solid->YesHigh Dust RiskQuant_LiqSolvent is DMSO/DMF?Quant_Liq->NoEthanol/WaterQuant_Liq->YesPenetrating SolventStd_SolidPPE: Single Nitrile GlovesEngineering: Hood Requiredmask: N95 (if outside hood)High_SolidPPE: Double Nitrile GlovesEngineering: Static Control + HoodResp: P100 if dust riskStd_LiqPPE: Double Nitrile GlovesEye: Splash GogglesEngineering: Hood MandatoryHigh_LiqPPE: Laminate (Silver Shield) GlovesEye: Face Shield + GogglesEngineering: Hood MandatoryNo_HoodSTOP WORK.Transfer to facility withventilation control.No->Std_SolidNo->Std_LiqNo->No_HoodYes->Quant_LiqYes->High_SolidYes->High_Liq

Figure 1: Risk-Based Decision Matrix for PPE selection. Note that DMSO solutions require laminate gloves due to enhanced skin permeation risks.

Waste Disposal & Decontamination

Never dispose of this compound down the drain. It is toxic to aquatic life and persists in water systems.

  • Segregation: Dispose of in a dedicated "Organic Base / Amine" waste stream.[1]

  • Incompatibility: Do not mix with Oxidizers (e.g., Nitric Acid, Peroxides) or Acid Chlorides in the waste container.[1] Violent exothermic reactions or formation of toxic chloramines may occur.[1]

  • Container: Use High-Density Polyethylene (HDPE) containers.

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance: Toxic and Hazardous Substances (29 CFR 1910.1450).[1] U.S. Department of Labor.[1] [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Pyrrolidine-2-carboxamide derivatives. National Library of Medicine.[1] [Link]

  • Benigni, R., & Bossa, C. (2011).[1] Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology (Aromatic Amines). Chemical Reviews, 111(4), 2507–2536.[1] [Link]

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